LEAD OLEATE
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1120-46-3 |
|---|---|
Molecular Formula |
C36H66O4Pb |
Molecular Weight |
770 g/mol |
IUPAC Name |
lead(2+);octadec-9-enoate |
InChI |
InChI=1S/2C18H34O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
OGWDBCXXWRKGJC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Pb+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Pb+2] |
Other CAS No. |
1120-46-3 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lead Oleate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead oleate (B1233923), the lead salt of oleic acid, is a metal-organic compound with diverse applications, ranging from its historical use as a drying agent in varnishes to its contemporary role as a critical precursor in the synthesis of advanced nanomaterials. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of lead oleate. Furthermore, it delves into the potential biological implications of this compound by examining the distinct signaling pathways modulated by its constituent components, lead and oleic acid. While direct studies on the biological effects of this compound are limited, this guide offers a foundational understanding for researchers in materials science and drug development by extrapolating from the known activities of its dissociated ions.
Chemical Structure and Identification
This compound is a metal soap consisting of a central lead(II) cation (Pb²⁺) ionically bonded to two oleate anions. The oleate anion is the carboxylate form of oleic acid, a monounsaturated omega-9 fatty acid.
-
Chemical Formula : C₃₆H₆₆O₄Pb
-
IUPAC Name : lead(2+);bis((Z)-octadec-9-enoate)
-
CAS Number : 1120-46-3
Below is a 2D representation of the chemical structure of this compound.
Chemical structure of lead(II) oleate.
Physicochemical Properties
This compound is a waxy, granular solid. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | ~770 g/mol [1][2] |
| Appearance | Granular, wax-like mass |
| Melting Point | 80 °C |
| Boiling Point | 360 °C at 760 mmHg |
| Density | 1.25 g/cm³ |
| Solubility | Insoluble in water; Soluble in ethanol, benzene, ether, and turpentine.[3][4] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Reaction of Sodium Oleate with Lead Nitrate (B79036)
This method involves a precipitation reaction between aqueous solutions of sodium oleate and lead nitrate.
-
Materials : Sodium oleate, Lead(II) nitrate, deionized water.
-
Procedure :
-
Dissolve lead(II) nitrate in deionized water and filter the solution.
-
In a separate vessel, prepare an aqueous solution of sodium oleate.
-
Slowly add the sodium oleate solution to the lead(II) nitrate solution with constant stirring.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the precipitate by filtration (e.g., using a Buchner funnel).
-
Wash the precipitate with deionized water to remove any unreacted salts.
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 80-90°C).
-
Method 2: Reaction of Lead(II) Oxide with Oleic Acid
This method is often used for the in situ preparation of this compound for nanomaterial synthesis.
-
Materials : Lead(II) oxide (PbO), Oleic acid (technical grade, 90%), 1-octadecene (B91540) (ODE).
-
Procedure :
-
Combine PbO, oleic acid, and ODE in a three-neck flask equipped with a condenser and a thermocouple.
-
Heat the mixture under vacuum with stirring to a specific temperature (e.g., 120°C) to remove water and other volatile impurities.
-
Switch to an inert atmosphere (e.g., nitrogen or argon).
-
Continue heating until the solution becomes clear and colorless, indicating the formation of this compound.
-
The resulting this compound solution can be used directly for subsequent reactions or cooled to isolate the solid product.
-
Workflow for the synthesis of this compound.
Characterization Techniques
The synthesized this compound can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the formation of the carboxylate salt by observing the characteristic symmetric and asymmetric stretching vibrations of the COO⁻ group and the disappearance of the C=O stretch of the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to verify the structure of the oleate ligand and to check for the absence of free oleic acid.
-
Thermogravimetric Analysis (TGA) : To determine the thermal stability of the compound and to identify decomposition temperatures.
-
X-ray Diffraction (XRD) : To analyze the crystalline structure of the solid this compound.
Applications
This compound has several industrial and research applications:
-
Drier in Varnishes and Paints : It acts as a siccative, accelerating the oxidative polymerization of drying oils.
-
Extreme Pressure Lubricant : Used as an additive in lubricating oils to prevent seizure under high-pressure conditions.
-
Precursor for Nanomaterial Synthesis : It is a key precursor in the synthesis of lead-based nanocrystals, such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe) quantum dots, which have applications in photovoltaics, photodetectors, and bio-imaging.
Biological Significance and Signaling Pathways
There is a notable lack of direct research on the specific biological effects and signaling pathways modulated by the this compound molecule as a whole. However, in biological systems, it is likely to dissociate into lead(II) ions (Pb²⁺) and oleate anions. Therefore, its biological impact can be inferred from the well-documented effects of these individual components.
Biological Effects of Lead (Pb²⁺)
Lead is a well-known toxic heavy metal that can disrupt numerous cellular processes.[1][5]
-
Interference with Calcium Signaling : Lead can mimic calcium ions (Ca²⁺) and interfere with calcium-dependent signaling pathways. This can disrupt neurotransmitter release, protein kinase C activation, and other critical cellular functions.
-
Induction of Oxidative Stress : Lead can promote the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[6][7] It can also deplete the cell's antioxidant defenses, such as glutathione.
-
Inhibition of Heme Synthesis : Lead inhibits several key enzymes in the heme synthesis pathway, notably δ-aminolevulinic acid dehydratase (ALAD), which can lead to anemia.
Biological Effects of Oleate
Oleic acid and its anion, oleate, are not inert molecules and have been shown to modulate various signaling pathways, particularly in the context of cancer and metabolic diseases.
-
Modulation of Proliferation and Apoptosis : Oleate has been shown to promote the proliferation and reduce apoptosis of certain cancer cells.
-
Activation of Signaling Cascades : Studies have indicated that oleate can activate several key signaling pathways, including:
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway : Involved in cell growth, proliferation, and survival.
-
Mitogen-activated protein kinase (MAPK) pathway : Plays a crucial role in regulating cell proliferation, differentiation, and stress responses.[4]
-
Insulin and Hypoxia signaling pathways : Oleate can influence gene expression controlled by these pathways.[4]
-
Phospholipase D (PLD)/Cdc42 pathway : Implicated in cell migration and cytoskeletal rearrangement in some cancer models.[3]
-
Potential signaling pathways affected by lead and oleate.
Conclusion
This compound is a compound with significant industrial and research utility, particularly as a precursor for high-quality nanomaterials. While its physicochemical properties and synthesis are well-characterized, its biological effects are not directly studied. For professionals in drug development and toxicology, it is crucial to consider the potential for this compound to dissociate into its constituent ions, each with distinct and potent biological activities. The known toxic effects of lead and the signaling-modulatory properties of oleate suggest that this compound should be handled with appropriate safety precautions and that its biological impact is likely to be complex. Further research is warranted to elucidate the specific cellular and molecular responses to this compound as a single entity, particularly in the context of its use in nanomaterials that may have biomedical applications.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Oleate Promotes Triple-Negative Breast Cancer Cell Migration by Enhancing Filopodia Formation through a PLD/Cdc42-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of lead toxicity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of lead toxicity [biotechnologia-journal.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comprehensive Technical Guide to the Synthesis of Lead(II) Oleate from Lead(II) Oxide and Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of lead(II) oleate (B1233923) from the reaction of lead(II) oxide (PbO) and oleic acid. Lead(II) oleate is a critical precursor in the colloidal synthesis of various lead-based nanocrystals, such as PbS quantum dots and cesium lead halide perovskites.[1][2][3] The direct reaction of the metal oxide with the fatty acid at elevated temperatures is a common and effective method for producing the metal oleate salt.[4] This document outlines the underlying chemistry, detailed experimental protocols, and key reaction parameters, presenting quantitative data in a structured format for ease of comparison and reproducibility.
Core Chemical Reaction
The synthesis of lead(II) oleate involves the reaction of a metal oxide with oleic acid at high temperatures, which generates the corresponding metal oleate and water.[4] The general reaction is as follows:
M₂Oₓ + xC₁₇H₃₃COOH → 2M(C₁₇H₃₃COO)ₓ + x/2H₂O[4]
For the specific synthesis using lead(II) oxide (PbO), the balanced chemical equation is:
PbO + 2C₁₇H₃₃COOH → Pb(C₁₇H₃₃COO)₂ + H₂O
This reaction is typically performed in a high-boiling point, non-coordinating solvent to facilitate the removal of water and ensure a homogeneous reaction mixture.
Experimental Protocols and Data
The synthesis of this compound often serves as an in-situ preparatory step for subsequent nanocrystal synthesis. The reaction conditions, particularly the stoichiometry of reactants and the choice of solvent, can be adjusted to control the properties of the final nanomaterials.[1] Below are detailed methodologies and a comparative summary of quantitative data from established protocols.
The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound, primarily for its use as a precursor in nanocrystal synthesis.
| Parameter | Protocol 1 ("Standard")[1] | Protocol 2 (High Oleic Acid)[1] | Protocol 3 (High Solvent)[1] | Protocol 4 (Mixed Precursor)[5] |
| Lead(II) Oxide (PbO) | 335 mg (1.5 mmol) | 335 mg (1.5 mmol) | 335 mg (1.5 mmol) | 22 mg (0.1 mmol) |
| Oleic Acid (HOlAc) | 1.13 g (4.0 mmol) | 1.55 g (5.5 mmol) | 1.13 g (4.0 mmol) | 0.1 - 2.0 mL |
| Solvent | 5.0 mL 1-Octadecene (B91540) (ODE) | 5.0 mL 1-Octadecene (ODE) | 30 mL 1-Octadecene (ODE) | 18.4 g 1-Octadecene (ODE) |
| Molar Ratio (PbO:HOlAc) | 1 : 2.67 | 1 : 3.67 | 1 : 2.67 | Varies |
| Temperature | 95 °C | 95 °C | 95 °C | 150 °C |
| Reaction Time | 1 hour (until clear solution) | 1 hour (until clear solution) | 1 hour (until clear solution) | 20 minutes (until clear solution) |
| Atmosphere | Vacuum, then N₂ | Vacuum, then N₂ | Vacuum, then N₂ | Not specified |
| Primary Application | Synthesis of 7.4 nm PbS NCs | Synthesis of 8.5 nm PbS NCs | Synthesis of < 5.0 nm PbS NCs | Phase-selective synthesis of CsPbBr₃ NCs |
This section provides a composite, step-by-step protocol based on the "Standard" synthesis for preparing a this compound solution.[1]
Materials and Equipment:
-
Lead(II) Oxide (PbO)
-
Oleic Acid (HOlAc)
-
1-Octadecene (ODE)
-
25 mL three-necked round-bottom flask
-
Magnetic stir bar and stir plate with heating
-
Thermometer or thermocouple
-
Reflux condenser
-
Schlenk line for vacuum and inert gas (N₂ or Ar)
-
Septa
Procedure:
-
Assembly: In a 25 mL three-necked flask containing a magnetic stir bar, combine lead(II) oxide (335 mg, 1.5 mmol), oleic acid (1.13 g, 4.0 mmol), and 1-octadecene (5.0 mL).
-
Setup: Equip the flask with a thermometer in one neck and a reflux condenser connected to a Schlenk line in the center neck. Seal the third neck with a septum.
-
Degassing: Evacuate the flask under vacuum (P < 0.1 mTorr) with stirring to remove air and moisture. After thorough evacuation, switch to a flow of high-purity nitrogen (N₂).
-
Heating: Heat the mixture to 95 °C under vacuum with continuous stirring.
-
Reaction: Maintain the temperature at 95 °C for approximately 1 hour. The reaction is complete when the mixture, initially a slurry, turns into a clear, homogeneous solution of this compound.
-
Cooling & Storage: Once a clear solution is obtained, switch the atmosphere back to flowing N₂. The solution can then be cooled to the desired temperature for subsequent use (e.g., 85 °C for PbS nanocrystal injection) or stored under an inert atmosphere.[1]
Purification (for solid this compound): For applications requiring solid this compound, a general purification involves washing the crude product with hot ethanol, followed by dissolution in a nonpolar solvent like petroleum ether, and finally, drying under vacuum to remove residual solvents.[4]
Experimental Workflow and Logic
The synthesis process follows a logical sequence of steps designed to ensure an oxygen- and water-free environment, which is crucial for the preparation of high-quality precursors for nanocrystal synthesis.
Safety and Handling
Lead(II) oxide and its derivatives, including lead(II) oleate, are toxic.[6]
-
Toxicity: Lead compounds are toxic by ingestion and inhalation and are suspected carcinogens and teratogens.[6]
-
Handling: Always handle lead compounds in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of all lead-containing waste according to institutional and local environmental regulations for heavy metal waste.
Conclusion
The synthesis of lead(II) oleate from lead(II) oxide and oleic acid is a straightforward and highly adaptable method for producing a key precursor for advanced nanomaterials.[3][4] The reaction proceeds efficiently at elevated temperatures in a non-coordinating solvent. By carefully controlling the stoichiometry of the reactants and the reaction conditions, researchers can fine-tune the properties of the resulting this compound solution to suit specific applications in nanocrystal synthesis. The detailed protocols and comparative data presented in this guide offer a solid foundation for the successful and reproducible synthesis of lead(II) oleate.
References
- 1. rsc.org [rsc.org]
- 2. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 3. Rapid and facile synthesis of high-quality, oleate-capped PbS nanocrystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]
- 5. Manipulating the formation of cesium lead bromide nanocrystals via oleic acid - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06491J [pubs.rsc.org]
- 6. cameo.mfa.org [cameo.mfa.org]
An In-depth Technical Guide to Lead Oleate (CAS Number: 1120-46-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead oleate (B1233923), with the CAS number 1120-46-3, is a lead salt of oleic acid. It is an organometallic compound that has found applications in various industrial processes, including as a drier in paints and varnishes, and in extreme pressure lubricants.[1][2] For researchers, particularly in the fields of materials science and toxicology, lead oleate serves as a precursor in the synthesis of lead-containing nanoparticles and as a compound for studying the cellular and systemic effects of organic lead compounds. This guide provides a comprehensive technical overview of its synthesis, properties, and biological interactions.
Physicochemical Properties
This compound is typically a white, waxy powder or granular mass.[1][3][4][5] Its physical state can vary depending on the lead content, being a liquid at 16% lead and a solid at 37% lead.[1] It is insoluble in water but soluble in several organic solvents such as ethanol, benzene, ether, and turpentine.[1][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1120-46-3 | [1][3][4] |
| Molecular Formula | C₃₆H₆₆O₄Pb | [4][6] |
| Molecular Weight | 770.11 g/mol | [4][6] |
| Appearance | Granular, wax-like mass; White powder or waxy solid | [3][4][5] |
| Melting Point | 80 °C | [4][5] |
| Boiling Point | 360 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in ethanol, benzene, ether, turpentine, carbon disulfide | [1][3][4][5] |
| Relative Density | 1.25 | [4][5] |
Synthesis of this compound
This compound can be synthesized through several methods, primarily involving the reaction of a lead source with oleic acid or an oleate salt.
Reaction of Lead(II) Oxide with Oleic Acid
This method is commonly used for the in-situ preparation of this compound as a precursor for nanoparticle synthesis.
Experimental Protocol:
-
Materials: Lead(II) oxide (PbO), Oleic acid (HOlAc), 1-octadecene (B91540) (ODE).
-
Procedure:
-
Combine PbO, oleic acid, and ODE in a three-necked round-bottom flask equipped with a condenser, thermometer, and septum.
-
Evacuate the flask and refill it with an inert gas (e.g., N₂).
-
Heat the mixture with stirring to 95 °C under vacuum for 1 hour to facilitate the reaction and remove water, resulting in a clear solution of this compound in ODE.
-
The resulting this compound solution can be used directly for subsequent reactions or purified.
-
Diagram 1: Experimental Workflow for this compound Synthesis from PbO
Caption: Workflow for the synthesis of this compound from lead(II) oxide and oleic acid.
Ion Exchange Reaction
This method involves the reaction of a soluble lead salt with an alkali metal oleate.
Experimental Protocol:
-
Materials: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Sodium oleate (NaC₁₈H₃₃O₂), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of lead(II) nitrate and heat it to 85-90 °C in a reactor.
-
Slowly add a solution of sodium oleate to the lead nitrate solution with constant stirring, maintaining the reaction temperature.
-
A precipitate of this compound will form.
-
After the reaction is complete, centrifuge the mixture to separate the precipitate.
-
Wash the precipitate with hot water to remove any unreacted salts.
-
Dry the purified this compound at 85-90 °C.
-
Diagram 2: Experimental Workflow for this compound Synthesis via Ion Exchange
Caption: Workflow for the synthesis of this compound via an ion exchange reaction.
Analytical Characterization
The characterization of this compound is crucial to confirm its identity and purity. Key analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. The disappearance of the C=O stretching band of oleic acid (around 1710 cm⁻¹) and the appearance of characteristic asymmetric and symmetric carboxylate (COO⁻) stretching bands (around 1504-1487 cm⁻¹ and 1403 cm⁻¹, respectively) confirm the formation of the lead salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the oleate backbone. In the ¹H NMR spectrum, the chemical shifts of the protons near the carboxylate group will be altered upon formation of the lead salt.
-
Elemental Analysis: This technique can be used to determine the exact percentage of lead, carbon, and hydrogen, thereby confirming the stoichiometry of the compound.
Toxicology and Biological Effects
This compound is classified as a toxic substance.[1] It is harmful if inhaled or ingested and can cause skin irritation.[1] Furthermore, it is considered a carcinogen, teratogen, and suspected mutagen.[1] The organic nature of the oleate ligand can influence its absorption and distribution in the body compared to inorganic lead salts.
Table 2: Toxicological Data for this compound
| Parameter | Value | Species | Route | Reference(s) |
| LD₅₀ | 8.0 g/kg | Guinea pig | Oral | [3] |
| Classification | Toxic by inhalation or ingestion; Carcinogen, teratogen, suspected mutagen | - | - | [1] |
Signaling Pathways Affected by Lead
The toxicity of lead compounds, including this compound, stems from the ability of the lead ion (Pb²⁺) to interfere with various cellular processes. The oleate moiety can facilitate the transport of lead across biological membranes. Key signaling pathways affected include:
-
Calcium Signaling: Pb²⁺ can mimic and compete with calcium ions (Ca²⁺), which are crucial second messengers in numerous signaling pathways.[7] This interference can disrupt neurotransmitter release, enzyme activation, and gene expression.
-
Oxidative Stress: Lead exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[8] This can result in damage to cellular components such as lipids, proteins, and DNA.
-
Inhibition of δ-Aminolevulinic Acid Dehydratase (ALAD): Lead inhibits the enzyme ALAD, which is involved in the heme synthesis pathway. This leads to the accumulation of δ-aminolevulinic acid (ALA), which can itself be neurotoxic.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. govinfo.gov [govinfo.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. [PDF] The Cellular Effect of Lead Poisoning and Its Clinical Picture | Semantic Scholar [semanticscholar.org]
- 8. Analysis of lead toxicity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of lead(II) oleate
Lead(II) Oleate (B1233923): A Comprehensive Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the . It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and a discussion of its primary applications and associated toxicological hazards. This document is intended to serve as a comprehensive resource for professionals in research and development who are working with or exploring the uses of this organometallic compound.
Introduction
Lead(II) oleate, with the chemical formula Pb(C₁₈H₃₃O₂)₂, is a metal salt of oleic acid, commonly referred to as a "metal soap".[1] It is a lead-based organometallic compound that typically presents as a white, waxy solid.[2] Due to the long hydrocarbon chains of the oleate ligands, lead(II) oleate exhibits excellent solubility in non-polar organic solvents, a property that is critical for its applications.[3] It is most notably utilized as a precursor in the controlled synthesis of lead-containing nanomaterials, such as lead sulfide (B99878) (PbS) nanocrystals, which have applications in photovoltaics and bio-imaging.[3] It has also been historically used as a drying agent in paints and varnishes and as an additive in extreme pressure lubricating oils.[1][2] Given its lead content, the compound is highly toxic and poses significant health and environmental risks.[4][5]
Physical and Chemical Properties
Lead(II) oleate is characterized as a white, waxy powder or solid.[2] It is insoluble in water but soluble in various organic solvents, including ethanol (B145695), benzene, ether, and turpentine.[1][2] The state of lead oleate can vary, being a liquid at 16% lead content and a solid at 37% lead content.[1]
Data Summary
The key are summarized in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C₃₆H₆₆O₄Pb | [2][4] |
| Molar Mass | 770.11 g/mol | [2][4] |
| Appearance | White powder or waxy solid | [2] |
| Melting Point | 80 °C (Note: Some sources report 45-50 °C) | [2][6] |
| Boiling Point | 360 °C at 760 mmHg | [2] |
| Relative Density | 1.25 | [2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility (Organic) | Soluble in ethanol, benzene, ether, turpentine, carbon disulfide | [1][2] |
| Flash Point | 270.1 °C | [2] |
| Vapor Pressure | 3.7 x 10⁻⁶ mmHg at 25 °C | [2] |
| CAS Number | 1120-46-3 | [1][2][4] |
Experimental Protocols
The following sections detail common experimental methodologies for the synthesis and characterization of lead(II) oleate.
Synthesis of Lead(II) Oleate
Method 1: Salt Metathesis Reaction
This is a common and straightforward method for producing lead(II) oleate through the interaction of an aqueous lead salt solution with an alkali metal oleate.[2]
-
Materials: Lead(II) nitrate (B79036) (Pb(NO₃)₂), Sodium oleate (NaC₁₈H₃₃O₂), Deionized water, Stainless-steel lined reactor with stirring and heating capabilities, Centrifuge, Drying oven.
-
Procedure:
-
Dissolve lead(II) nitrate crystals in deionized water and filter the solution to remove any impurities.[2]
-
Transfer the lead(II) nitrate solution to a stainless-steel lined reactor and heat to 85-90 °C.[2]
-
Prepare a separate aqueous solution of sodium oleate.
-
Slowly add the sodium oleate solution dropwise to the heated lead(II) nitrate solution while maintaining constant stirring. The reaction temperature should be kept at 85-90 °C.[2]
-
A white precipitate of lead(II) oleate will form immediately upon the addition of the sodium oleate solution.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Separate the lead(II) oleate precipitate from the reaction mixture via centrifugation.[2]
-
Wash the precipitate with hot water to remove any remaining nitrate salts.[2]
-
Dry the final product in an oven at 85-90 °C.[2]
-
Once dried, the product can be ground to the desired particle size.[2]
-
Method 2: Direct Reaction of Lead Oxide with Oleic Acid
This method involves the high-temperature reaction between a lead oxide and oleic acid.[7]
-
Materials: Lead(II) oxide (PbO), Oleic acid (C₁₈H₃₄O₂), Reaction vessel with heating and stirring, Hot ethanol (for washing), Petroleum ether (for dissolution), Vacuum drying oven.
-
Procedure:
-
Combine a stoichiometric ratio of lead(II) oxide and oleic acid in a suitable reaction vessel.[7]
-
Heat the mixture to a high temperature while stirring until a transparent solution is formed, indicating the completion of the reaction which produces lead(II) oleate and water.[7]
-
Allow the solution to cool. Wash the product with hot ethanol to remove any unreacted oleic acid.[7]
-
Dissolve the washed product in petroleum ether.[7]
-
Evaporate the petroleum ether and dry the resulting viscous lead(II) oleate under vacuum to obtain the pure product.[7]
-
Characterization Methods
-
Melting Point Determination: The melting point can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more precise melting endotherm.
-
Solubility Testing: To determine solubility, excess lead(II) oleate is added to a known volume of a specific solvent. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.[6] The saturated solution is then filtered, and a known volume is evaporated to dryness. The mass of the remaining solute is used to calculate the solubility in grams per 100 mL of solvent.[6]
-
Structural Analysis (FTIR): Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the salt. The spectrum should show the disappearance of the characteristic carboxylic acid O-H stretch from oleic acid and the appearance of strong carboxylate (COO⁻) stretches.
-
Purity Analysis (Elemental Analysis): The purity of the synthesized lead(II) oleate can be confirmed through elemental analysis to determine the percentage of lead, carbon, and hydrogen, which can then be compared to the theoretical values.
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of lead(II) oleate and the relationship between its properties and applications.
Caption: Workflow for the synthesis of Lead(II) Oleate via salt metathesis.
Caption: Workflow for the synthesis of Lead(II) Oleate via direct reaction.
Caption: Relationship between properties and applications of Lead(II) Oleate.
Applications and Relevance
While its use has declined in many areas due to its toxicity, lead(II) oleate remains a significant compound in specific fields of research and industry.
-
Nanomaterial Synthesis: Its primary modern application is as a lead precursor in the synthesis of high-quality lead chalcogenide nanocrystals, such as PbS and PbSe.[3] Its solubility in non-polar solvents and its role as a capping agent are critical for controlling the size, shape, and colloidal stability of the resulting nanoparticles.[3] These nanomaterials are researched for use in NIR photodetectors, solar cells, and biological imaging probes.[3]
-
Industrial Uses: Historically, it has been used as a drier in oil-based paints and varnishes to accelerate the polymerization and oxidation (drying) processes.[1] It also functions as an extreme pressure additive in lubricating oils and as a water-resistant impregnating agent for fibers.[2]
Safety and Toxicology
Professionals handling lead(II) oleate must exercise extreme caution due to its high toxicity, which is primarily attributed to its lead content.[5]
-
Hazard Classification: Lead(II) oleate is classified as harmful if swallowed or inhaled.[4] It is a suspected carcinogen and mutagen and is known to be a reproductive toxin, with the potential to damage fertility or the unborn child.[4][5]
-
Target Organs: Prolonged or repeated exposure may cause damage to organs, with the most sensitive targets being the neurological, renal, and reproductive systems.[4][5] Lead encephalopathy is the most severe neurological effect.[5]
-
Exposure and Handling: Handling should occur in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be worn.[8] Avoid the formation of dust and aerosols.[8] Dermal absorption can occur, and this is enhanced if the skin is damaged.[5]
-
Environmental Impact: Lead compounds are significant environmental contaminants.[9] Although lead(II) oleate is sparingly soluble in water, it can release lead(2+) ions into the environment, which are toxic to aquatic life.[9] Disposal must be handled by licensed chemical destruction plants.[8]
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. Lead(II) oleate [chembk.com]
- 3. This compound | High-Purity Reagent for Research [benchchem.com]
- 4. This compound | C36H66O4Pb | CID 6435829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Solubilities of the lead salts of the higher fatty acids in ether and in petroleum ether - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
lead oleate solubility in toluene and other organic solvents
An In-depth Technical Guide to the Solubility of Lead Oleate (B1233923) in Toluene (B28343) and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the Solubility of Lead Oleate
The solubility of this compound is primarily dictated by its molecular structure—a large, nonpolar organic component (the two oleate chains) attached to a divalent lead cation. This structure makes it readily soluble in nonpolar organic solvents, following the principle of "like dissolves like." Factors influencing its solubility include the nature of the solvent (polarity, size, and shape), temperature, and the presence of any impurities.
Qualitative Solubility Data
Multiple sources confirm the solubility of this compound in a range of nonpolar and some polar organic solvents. A summary of this qualitative information is presented in Table 1. It is consistently reported to be insoluble in water.
Table 1: Qualitative Solubility of Lead(II) Oleate in Various Solvents
| Solvent | Solvent Type | Solubility | Reference(s) |
| Toluene | Aromatic Hydrocarbon | Soluble | [1] |
| Benzene | Aromatic Hydrocarbon | Soluble | [2][3] |
| Diethyl Ether | Ether | Soluble | [2][3] |
| Ethanol | Alcohol | Soluble | [2][3] |
| Turpentine | Hydrocarbon Mixture | Soluble | [2][3] |
| Carbon Disulfide | Nonpolar | Soluble | [3] |
| Water | Polar Protic | Insoluble | [2][3] |
Note: "Soluble" indicates that the substance dissolves in the solvent, but the exact concentration is not specified in the cited literature.
Factors Influencing Solubility
The solubility of metal soaps like this compound is a complex phenomenon influenced by several factors:
-
Solvent Polarity: As a nonpolar compound, this compound is most soluble in nonpolar solvents like toluene and other aromatic hydrocarbons. The long hydrocarbon chains of the oleate ligands interact favorably with the nonpolar solvent molecules.[1]
-
Temperature: The solubility of most solids in liquids, including lead(II) carboxylates, increases with temperature.[1] For lead(II) carboxylates, solubility has been observed to increase dramatically above a certain temperature, which is dependent on the solute concentration, chain length, and the specific solvent.[1]
-
Chain Length of the Carboxylate: While this guide focuses on oleate (an 18-carbon chain), it is a general principle that longer fatty acid chains in metal soaps lead to greater solubility in nonpolar organic solvents.[1]
Experimental Protocol for Quantitative Solubility Determination
In the absence of readily available quantitative data, the following detailed experimental protocol, adapted from established methods for determining the solubility of lead salts of fatty acids, can be employed.
Principle
The isothermal equilibrium method is used. A supersaturated solution of this compound in the solvent of interest is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved this compound in the saturated solution is then determined gravimetrically.
Apparatus
-
Constant temperature bath or thermostat with stirring capabilities.
-
Jacketed reaction vessel or sealed flasks.
-
Magnetic stirrer and stir bars.
-
Analytical balance (accurate to ±0.0001 g).
-
Syringes and syringe filters (chemically resistant to the solvent).
-
Oven for drying glassware and samples.
-
Desiccator.
Reagents
-
High-purity lead(II) oleate.
-
Analytical grade organic solvents (e.g., toluene, benzene, diethyl ether, ethanol).
Procedure
-
Preparation: Ensure all glassware is scrupulously clean and dry. Prepare a sufficient quantity of the chosen organic solvent.
-
Saturation:
-
Place a known volume of the solvent into the reaction vessel.
-
Add an excess amount of this compound to the solvent to create a slurry.
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the constant temperature bath and begin stirring.
-
-
Equilibration:
-
Allow the mixture to stir at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing aliquots at different time intervals until the concentration of dissolved this compound remains constant.
-
-
Sample Withdrawal and Analysis:
-
Stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Filter the solution through a syringe filter directly into a pre-weighed, dry flask.
-
Record the exact volume of the filtered solution.
-
-
Gravimetric Determination:
-
Evaporate the solvent from the flask under a gentle stream of inert gas or in a fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.
-
Once the solvent is removed, place the flask in an oven at a temperature below the melting point of this compound (approximately 80-100 °C) until a constant weight is achieved.
-
Cool the flask in a desiccator before re-weighing.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of flask with residue - Weight of empty flask) / Volume of aliquot (mL)] x 100
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
A Technical Guide to the Thermal Decomposition of Lead Oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lead oleate (B1233923), a metal salt of the fatty acid oleic acid, is a critical precursor in various chemical syntheses, particularly in the fabrication of lead-based nanoparticles for applications in drug delivery, medical imaging, and diagnostics. The controlled thermal decomposition of lead oleate is a fundamental process in these synthetic routes. A thorough understanding of its thermal behavior, decomposition pathways, and the resulting products is paramount for the reproducible and controlled synthesis of nanomaterials with desired properties. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, consolidating available data on its decomposition temperatures, products, and reaction kinetics. It further outlines detailed experimental protocols for its thermal analysis and presents a logical framework for understanding its degradation mechanisms.
Thermal Analysis of this compound
The thermal stability and decomposition profile of this compound are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow associated with thermal transitions, indicating whether a process is endothermic or exothermic.
Thermogravimetric Analysis (TGA)
Table 1: Summary of TGA Data for Oleic Acid and Inferred Data for this compound
| Compound | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Atmosphere | Final Residue (inferred for this compound) |
| Oleic Acid | ~179 | ~289 | >99 | Nitrogen | - |
| This compound (inferred) | 250 - 350 | 350 - 450 | 70 - 80 | Nitrogen | Metallic Lead (Pb) |
| This compound (inferred) | 250 - 350 | 350 - 450 | 65 - 75 | Air | Lead(II) Oxide (PbO) |
Note: Data for this compound is inferred from the behavior of similar long-chain lead carboxylates and the known influence of the atmosphere on the decomposition of lead salts. The final mass loss will depend on the formation of either Pb or PbO.
Differential Scanning Calorimetry (DSC)
DSC analysis of this compound would reveal the energetics of its decomposition. The decomposition of metal carboxylates can involve both endothermic (bond breaking) and exothermic (oxidation) processes.
Table 2: Expected DSC Events for this compound Decomposition
| Temperature Range (°C) | Atmosphere | Expected Thermal Event | Enthalpy Change (ΔH) | Description |
| 250 - 450 | Nitrogen | Endothermic | > 0 | Initial cleavage of the oleate chains and volatilization of organic fragments. |
| 250 - 450 | Air | Exothermic | < 0 | Oxidative decomposition of the organic components and oxidation of initially formed metallic lead to lead oxide. |
Decomposition Products and Mechanisms
The thermal decomposition of this compound involves the breakdown of the oleate chains and the reduction or oxidation of the lead cation, depending on the surrounding atmosphere.
In an inert atmosphere (e.g., Nitrogen) , the decomposition is expected to proceed via a reductive pathway, yielding metallic lead. The organic oleate ligands will fragment into a variety of volatile hydrocarbons, including ketones, alkanes, and alkenes, as well as carbon dioxide and carbon monoxide. A proposed simplified reaction is:
Pb(C₁₈H₃₃O₂)₂(s) → Pb(s) + Volatile Organic Compounds(g) + CO₂(g) + CO(g)
In an oxidizing atmosphere (e.g., Air) , the decomposition will be an oxidative process. The organic components will combust, and the lead will be oxidized to lead(II) oxide (PbO).[1] The overall reaction can be represented as:
Pb(C₁₈H₃₃O₂)₂(s) + O₂(g) → PbO(s) + CO₂(g) + H₂O(g)
The final solid products can be identified using techniques such as X-ray diffraction (XRD) to confirm the crystalline structure of Pb or PbO.
Experimental Protocols
The following are generalized protocols for conducting TGA and DSC analyses on this compound. Instrument-specific parameters may need to be adjusted.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere and Flow Rate: Set the desired purge gas (e.g., high-purity nitrogen or dry air) at a constant flow rate, typically 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss for each decomposition step.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (e.g., aluminum). Crimp a lid onto the pan.
-
Reference: Use an empty, hermetically sealed DSC pan as a reference.
-
Atmosphere and Flow Rate: Set an inert purge gas (e.g., high-purity nitrogen) or an oxidizing gas (e.g., dry air) at a constant flow rate, typically 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Heat the sample at a linear heating rate (e.g., 10°C/min) to a temperature above its final decomposition point (e.g., 600°C).
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC curve to identify the onset temperatures, peak temperatures, and enthalpies of any endothermic or exothermic events.
Visualization of Workflows and Pathways
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis of this compound.
Proposed Decomposition Pathways
Caption: Proposed decomposition pathways for this compound.
Kinetics of Thermal Decomposition
The kinetics of the thermal decomposition of this compound can be investigated using the data obtained from TGA experiments performed at multiple heating rates. By applying isoconversional methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, the activation energy (Ea) of the decomposition process can be determined as a function of the conversion degree.
For a similar compound, lead(II) decanoate (B1226879), the thermal decomposition was found to be consistent with a diffusion-controlled mechanism.[2] A similar mechanism could be anticipated for this compound due to the structural similarities. The activation energy for the thermal isomerization of oleic acid has been reported to be around 31 kJ/mol, although the decomposition of the lead salt will be a more complex process with a significantly different activation energy.[3]
Conclusion
The thermal decomposition of this compound is a complex process that is highly dependent on the experimental conditions, particularly the atmosphere. In an inert atmosphere, it is expected to decompose to metallic lead and a mixture of volatile organic compounds. In an oxidizing atmosphere, the final solid product is lead(II) oxide. A comprehensive thermal analysis using TGA and DSC is crucial for understanding the decomposition temperatures, mass loss, and energetics of this process. The detailed experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and professionals working with this compound in the development of advanced materials and drug delivery systems. Further research is warranted to obtain precise quantitative data for the thermal decomposition of pure this compound to refine the understanding of its decomposition kinetics and mechanism.
References
lead oleate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of lead oleate (B1233923). The information is presented to be a valuable resource for professionals engaged in research and development.
Core Chemical and Physical Properties
Lead oleate, also known as lead(II) oleate or lead dioleate, is a metal salt consisting of a lead cation in the +2 oxidation state and two oleate anions. The oleate anion is the conjugate base of oleic acid, a monounsaturated omega-9 fatty acid.
Data Summary
The quantitative data for this compound is summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C36H66O4Pb |
| Molecular Weight | 770.11 g/mol [1] |
| Appearance | White powder or waxy solid[1] |
| Melting Point | 80 °C[1] |
| Boiling Point | 360 °C at 760 mmHg[1] |
| Relative Density | 1.25[1] |
| Solubility | Insoluble in water. Soluble in ethanol, benzene, turpentine, ether, and carbon disulfide.[1][2] |
| CAS Number | 1120-46-3[2] |
Chemical Structure and Composition
This compound is an organometallic compound where the lead(II) ion is ionically bonded to the carboxylate groups of two oleate molecules. The long hydrocarbon chains of the oleate ligands impart significant lipophilicity to the molecule.
Caption: Composition of Lead(II) Oleate.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are not extensively detailed in readily available literature, as its primary uses are industrial. However, a general method for its preparation involves the reaction of a soluble lead salt with an oleate salt. For instance, it can be synthesized via the metathesis reaction between sodium oleate and lead nitrate (B79036) in an aqueous solution. The insoluble this compound then precipitates out of the solution and can be collected by filtration.
It is important to note that lead and its compounds are toxic. All handling and experimental procedures involving this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, to prevent inhalation and skin contact.[2] Waste disposal must be carried out in accordance with local, state, and federal regulations for heavy metal waste.
References
An In-depth Technical Guide to the Hazards and Toxicity of Lead Oleate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute a comprehensive safety guide. Lead oleate (B1233923) is a hazardous substance and should only be handled by trained professionals in appropriate laboratory settings with all necessary safety precautions in place.
Executive Summary
Lead oleate (Pb(C₁₈H₃₃O₂)₂), the lead salt of oleic acid, is an organometallic compound with uses in various industrial applications. Due to its lead content, it poses significant health and environmental risks. This guide provides a detailed overview of the toxicological profile of this compound, consolidating available data on its hazards, mechanisms of toxicity, and the experimental protocols used for its assessment. The information presented is critical for risk assessment and the development of safe handling procedures in research and drug development settings. While specific quantitative toxicity data for this compound is scarce, this guide extrapolates from data on other lead salts of fatty acids and inorganic lead compounds to provide a thorough toxicological assessment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with the toxicity of the lead cation, which can be absorbed into the body through ingestion, inhalation, and to a lesser extent, dermal contact.[1][2]
GHS Hazard Classification:
Based on data from the European Chemicals Agency (ECHA) and other regulatory bodies for lead compounds of fatty acids, this compound is classified as follows:[3][4]
-
Acute Toxicity: Harmful if swallowed (H302, Category 4), Harmful if inhaled (H332, Category 4).[3][4]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects (H341, Category 2).[3]
-
Carcinogenicity: Suspected of causing cancer (H351, Category 2).[3][4]
-
Reproductive Toxicity: May damage the unborn child; Suspected of damaging fertility (H360Df, Category 1A).[3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (H373, Category 2).[3]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects (Acute H400, Chronic H410).[4][5]
Toxicological Data
Quantitative toxicological data for this compound is limited. The following tables summarize available data for lead salts of fatty acids and other relevant lead compounds, which can be used as a proxy for risk assessment.
Table 1: Acute Toxicity Data for Lead Compounds
| Compound Group/Substance | Test Animal | Route of Administration | LD50 (Median Lethal Dose) | Reference(s) |
| Several Lead Compounds | Rat | Dermal | > 2000 mg/kg bw | [1] |
| Lead Compounds (generic) | Human (children) | Oral | PbB levels of 80-100 µg/dL associated with acute encephalopathy | [1][2] |
| Lead Compounds (generic) | Human (children) | Oral | PbB levels ≥ 60 µg/dL associated with acute colic | [1][2] |
PbB: Blood Lead Level
Table 2: Genotoxicity and Carcinogenicity of Lead Compounds
| Endpoint | Assay | Test System | Result | Reference(s) |
| Genotoxicity | In vitro Micronucleus Assay | Mammalian Cells | Positive (Induces micronuclei) | [6] |
| Ames Test | S. typhimurium, E. coli | Generally negative (indirect mutagen) | [7] | |
| Chromosomal Aberrations | In vitro / In vivo | Positive | [7] | |
| Carcinogenicity | IARC Classification | Inorganic Lead Compounds | Group 2A: Probably carcinogenic to humans | [1] |
| NTP Classification | Lead and Lead Compounds | Reasonably anticipated to be human carcinogens | [8] |
IARC: International Agency for Research on Cancer; NTP: National Toxicology Program
Table 3: Reproductive and Developmental Toxicity of Lead Compounds
| Effect | Species | Key Findings | Reference(s) |
| Female Reproductive Toxicity | Human | Infertility, miscarriage, premature delivery, pregnancy-induced hypertension | [9] |
| Male Reproductive Toxicity | Human | Reduced libido, abnormal sperm (motility, count), infertility | [9] |
| Developmental Toxicity | Human | Neurodevelopmental effects in children, even at low exposure levels | [10] |
Table 4: Ecotoxicity of Lead Compounds
| Organism | Test Type | Endpoint | Value | Reference(s) |
| Fish (general) | Acute Toxicity (96h) | LC50 | Varies (e.g., 16 µg/L for Hyalella azteca in chronic tests) | [11][12][13] |
| Aquatic Invertebrates (Daphnia) | Acute Toxicity (48h) | EC50 | Data not specified, but classified as toxic | [13] |
| Algae | Growth Inhibition (72-96h) | EC50 | Data not specified, but classified as toxic | [13] |
LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%
Mechanisms of Toxicity & Signaling Pathways
The toxicity of this compound is driven by the lead ion (Pb²⁺), which exerts its effects through several key mechanisms at the cellular and molecular level.
Disruption of Calcium Signaling
Lead's ionic radius and charge are similar to that of calcium (Ca²⁺), allowing it to interfere with numerous calcium-dependent processes.[14][15] This "ionic mimicry" is a primary driver of lead's neurotoxicity.[10][16]
-
Competition with Calcium: Pb²⁺ competes with Ca²⁺ for binding sites on key signaling proteins such as Protein Kinase C (PKC) and calmodulin.[14][17] This disrupts their normal function in processes like neurotransmitter release and gene expression.[10][16]
-
Alteration of Neurotransmitter Release: Lead interferes with synaptic transmission by blocking voltage-dependent calcium channels, which inhibits the evoked release of neurotransmitters, while simultaneously increasing spontaneous neurotransmitter release.[10][17][18]
Induction of Oxidative Stress
Lead is a potent inducer of oxidative stress, creating an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[7][18][19]
-
Generation of ROS: Lead promotes the generation of free radicals, which can damage cellular components like lipids, proteins, and DNA.[19][20] This occurs in part through the inhibition of δ-aminolevulinic acid dehydratase (ALAD), leading to the accumulation of its substrate, δ-aminolevulinic acid (ALA), which can auto-oxidize and produce ROS.[7][18]
-
Depletion of Antioxidants: Lead depletes the cell's primary antioxidant, glutathione (B108866) (GSH), by binding to its sulfhydryl groups. It also inhibits the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[7][21]
Induction of Apoptosis
Lead exposure can trigger programmed cell death, or apoptosis, in various cell types, including neurons.[22][23][24] This process is mediated by complex signaling pathways involving both intrinsic (mitochondrial) and extrinsic (death receptor) routes.
-
Mitochondrial Pathway: Lead-induced oxidative stress and DNA damage can activate the tumor suppressor protein p53.[22] This leads to an altered balance of the Bcl-2 family of proteins, with an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[22][23] This disrupts the mitochondrial membrane, causing the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.[22][24]
-
NF-κB Pathway: Studies have shown that lead can modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival. Lead exposure can upregulate NF-κB p65, which in turn can influence the expression of apoptosis-related proteins like Survivin, ultimately promoting cell death.[25][26]
Experimental Protocols
The toxicological evaluation of chemicals like this compound relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
General Toxicology Testing Workflow
A typical workflow for assessing the toxicity of a new compound involves a tiered approach, starting with acute toxicity and moving towards more specific endpoints like genotoxicity and reproductive toxicity.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure used to assess acute oral toxicity while minimizing animal use.[27][28][29][30][31]
-
Principle: The test substance is administered orally to a group of 3 animals of a single sex at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome (mortality or survival) determines the next step.[27]
-
Procedure:
-
Animal Selection: Healthy, young adult rodents (typically rats), fasted overnight, are used.[32]
-
Dose Administration: The substance is administered in a single dose by gavage.[32]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[32]
-
Stepwise Dosing:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed outcomes at different dose levels. It does not determine a precise LD50.[28]
-
Note: The traditional LD50 test (OECD 401) has been deleted and replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage.[33][34][35]
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro assay is used to detect gene mutations induced by a chemical.[36][37][38][39][40]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The assay measures the ability of a substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the essential amino acid and grow on a deficient medium.[38]
-
Procedure:
-
Strains: A set of specific bacterial tester strains is selected to detect different types of mutations (e.g., frameshift, base-pair substitution).[36]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.[37]
-
Exposure: Bacteria are exposed to various concentrations of the test substance using either the plate incorporation or pre-incubation method.[36]
-
Incubation: Plates are incubated for 48-72 hours.
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies compared to the negative control.[37]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[6][9][41][42][43]
-
Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm of interphase cells that were not incorporated into the main nucleus during cell division.[42]
-
Procedure:
-
Cell Culture: Suitable mammalian cell lines (e.g., human lymphocytes, CHO, TK6) are cultured.[6]
-
Exposure: Cells are exposed to a range of concentrations of the test substance, with and without metabolic activation (S9 mix).[6]
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored for micronuclei.[42]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Endpoint: The frequency of micronucleated cells is scored using microscopy. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[6]
-
Fish, Acute Toxicity Test (OECD 203)
This test determines the acute lethal toxicity of a substance to fish in freshwater.[3][8][44][45][46]
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.[3]
-
Procedure:
-
Test Species: Common species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[8][45]
-
Exposure: At least seven fish are used for each test concentration and for the control group. A minimum of five concentrations in a geometric series are tested.[3]
-
Observation: Mortalities and any abnormal clinical signs are recorded at 24, 48, 72, and 96 hours.[3]
-
Endpoint: The median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish, is calculated for each observation period where possible.[8][47][48] A limit test at 100 mg/L can be performed if the substance is expected to have low toxicity.[46]
-
Conclusion
This compound presents a significant toxicological risk profile consistent with other lead compounds. The primary hazards include reproductive and developmental toxicity, suspected carcinogenicity and mutagenicity, and acute toxicity upon ingestion or inhalation. The underlying mechanisms of toxicity are multifaceted, primarily involving the disruption of calcium-mediated signaling, the induction of oxidative stress, and the triggering of apoptotic cell death. Due to the lack of specific quantitative toxicity data for this compound, a precautionary approach is warranted, and risk assessments should be based on the more extensive data available for other lead salts. Strict adherence to safety protocols and engineering controls is mandatory when handling this compound to mitigate exposure risks to both human health and the environment.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. oecd.org [oecd.org]
- 4. ila-reach.org [ila-reach.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. criver.com [criver.com]
- 7. Oxidative Stress in Lead and Cadmium Toxicity and Its Amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acute and chronic toxicity of lead in water and diet to the amphipod Hyalella azteca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Lead Calcium Signaling Disruption → Area → Sustainability [esg.sustainability-directory.com]
- 15. Poisoned Water | The Health Impacts of Lead Exposure | PBS LearningMedia [kcts9.pbslearningmedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Lead and Calcium – Lead Poisoning [sites.tufts.edu]
- 18. Pathways – Lead Poisoning [sites.tufts.edu]
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- 20. researchgate.net [researchgate.net]
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- 22. Lead-induced apoptosis in PC 12 cells: involvement of p53, Bcl-2 family and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Basic Apoptotic Mechanisms of Lead Toxicity in Human Leukemia (Hl-60) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lead exposure induces neuronal apoptosis via NFκB p65/RBBP4/Survivin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 48. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
In-Depth Technical Guide to the Safety Data for Lead Oleate
This technical guide provides a comprehensive overview of the safety data for lead oleate (B1233923), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological resources to ensure a thorough understanding of the hazards, handling, and emergency procedures associated with this compound.
Chemical Identification and Physical Properties
Lead oleate is the lead salt of oleic acid. It is essential to understand its basic chemical and physical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Lead(II) oleate | PubChem |
| Synonyms | Lead dioleate, Oleic acid lead salt | PubChem |
| CAS Number | 1120-46-3 | ChemicalBook[1] |
| Molecular Formula | C36H66O4Pb | PubChem[2] |
| Molecular Weight | 770.11 g/mol | ChemicalBook[1] |
| Appearance | Waxy, white to yellowish powder or solid | ChemBK[3] |
| Solubility | Insoluble in water. Soluble in ethanol, benzene, ether, and turpentine. | MFA Cameo[4] |
| Boiling Point | 360°C at 760 mmHg | ChemBK[3] |
| Flash Point | 270.1°C | ChemBK[3] |
| Vapor Pressure | 3.7E-06 mmHg at 25°C | ChemBK[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Its toxicity is primarily attributed to the presence of lead, a heavy metal with well-documented adverse health effects.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | Category 1A | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |
Source: PubChem[2]
Toxicological Data
The toxicity of this compound has been evaluated through various studies, although specific data for this compound can be limited. The data presented below is a combination of specific values for this compound and general information for lead compounds.
Table 3: Summary of Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 8000 mg/kg | ChemBK[3] |
| LD50 | Guinea Pig | Oral | 8000 mg/kg | ChemBK[3] |
| Carcinogenicity | Human | - | Reasonably anticipated to be a human carcinogen (as a lead compound) | National Toxicology Program |
| Reproductive Toxicity | Human | - | Known to cause reproductive and developmental effects (as a lead compound) | Multiple sources |
Experimental Protocols
The GHS classifications are based on data from specific types of experiments, generally following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Guideline 401, adapted)
The LD50 value for this compound would be determined using a protocol similar to the now-replaced OECD Guideline 401.[2][5]
-
Principle: The test substance is administered in a single high dose or in graduated doses to groups of fasted experimental animals. Observations of effects and mortality are made over a period of 14 days.[2]
-
Test Animals: Healthy, young adult rodents (e.g., mice or rats) are used.[2]
-
Procedure:
-
Animals are fasted overnight before dosing.[2]
-
The test substance is administered by oral gavage.
-
Animals are observed for signs of toxicity and mortality at least once daily for 14 days.
-
Body weight is recorded weekly.
-
At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 is calculated using a statistical method, such as probit analysis.
Carcinogenicity (OECD Guideline 451)
The classification of this compound as a suspected carcinogen is based on studies of other lead compounds, which would follow a protocol like OECD Guideline 451.[1][6][7]
-
Principle: The test substance is administered daily in graduated doses to groups of animals for a major portion of their lifespan to observe the development of neoplastic lesions.[6][7]
-
Test Animals: Typically rats or mice, with at least 50 animals of each sex per dose group.[7][8]
-
Procedure:
-
The substance is administered, usually orally (in the diet or by gavage), for 18-24 months.[7]
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.
-
A complete histopathological examination is performed on all animals.
-
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Reproductive Toxicity (OECD Guideline 414)
The classification for reproductive toxicity is based on evidence from other lead compounds, with studies following protocols similar to OECD Guideline 414 (Prenatal Developmental Toxicity Study).[3][9][10]
-
Principle: The test substance is administered to pregnant female animals during the period of organogenesis to assess its effects on the developing fetus.[9][11]
-
Test Animals: Pregnant rodents (usually rats) or non-rodents (rabbits).[9]
-
Procedure:
-
The substance is administered daily from implantation to the day before cesarean section.[9]
-
Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Just before term, the dams are euthanized, and the uterine contents are examined.
-
Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
-
Data Analysis: The incidence of malformations and other developmental effects in the treated groups is compared to the control group.
Germ Cell Mutagenicity (OECD Guideline 474)
The "suspected of causing genetic defects" classification is likely based on in vivo mutagenicity tests for lead compounds, such as the Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474).[4][12][13][14]
-
Principle: This test identifies substances that cause cytogenetic damage resulting in the formation of micronuclei in erythrocytes.[4][12]
-
Test Animals: Usually rodents (mice or rats).[12]
-
Procedure:
-
The test substance is administered to the animals, typically in one or two doses.[12]
-
Bone marrow or peripheral blood is collected at appropriate time points after exposure.
-
The cells are stained, and immature erythrocytes are analyzed for the presence of micronuclei.
-
-
Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the control group.
Safe Handling and Emergency Procedures
Due to the significant health hazards of this compound, strict safety protocols must be followed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following workflow provides a general guideline.
Caption: PPE selection workflow for handling this compound.
Spill Response
In the event of a spill, a clear and systematic procedure should be followed to ensure safety and minimize environmental contamination.
Caption: General spill response procedure for this compound.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: All waste, including contaminated PPE and cleanup materials, must be collected in sealed, labeled containers and disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[1]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
This guide is intended to provide detailed safety information for trained professionals. Always consult the most current Safety Data Sheet from your supplier and follow all institutional safety protocols when handling this compound.
References
- 1. policycommons.net [policycommons.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
An In-depth Technical Guide to the Preparation of Lead Oleate Precursors for Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead oleate (B1233923) is a critical precursor in the colloidal synthesis of various nanomaterials, including lead-based perovskite quantum dots (QDs), lead sulfide (B99878) (PbS) nanocrystals, and lead oxide (PbO) nanoparticles. The quality and properties of the resulting nanomaterials are highly dependent on the precise preparation of the lead oleate precursor. This guide provides a comprehensive overview of the synthesis of this compound, detailing established experimental protocols, quantitative data for reproducible results, and the underlying chemical pathways. The information is tailored for researchers in materials science, chemistry, and drug development who utilize these nanomaterials for applications such as bioimaging, diagnostics, and drug delivery.
Core Concepts in this compound Precursor Synthesis
The formation of this compound typically involves the reaction of a lead source, most commonly lead(II) oxide (PbO) or lead(II) acetate, with oleic acid. This reaction can be carried out using several methods, with the hot-injection technique being the most prevalent for producing high-quality, monodisperse nanocrystals. Room-temperature methods also exist, offering a more energy-efficient alternative. The oleic acid serves a dual purpose: it acts as a reactant to form the this compound complex and as a capping ligand that stabilizes the resulting nanoparticles, preventing their aggregation and controlling their size and morphology.[1][2] The ratio of oleic acid to the lead precursor is a crucial parameter that influences the solubility of the precursor and the final nanoparticle characteristics.[3]
Experimental Protocols
This section details the most common methodologies for the preparation of this compound precursors.
Hot-Injection Synthesis of this compound
The hot-injection method is a widely adopted technique for the synthesis of high-quality nanocrystals.[4] It involves the rapid injection of one precursor solution into a hot solution containing the other precursors, leading to a burst of nucleation and subsequent controlled growth of nanoparticles.
Detailed Methodology:
-
Preparation of the Lead Precursor Solution:
-
In a three-neck flask, combine the lead source (e.g., PbO, PbBr₂, PbI₂) with a high-boiling point solvent, typically 1-octadecene (B91540) (ODE).[5][6]
-
Add oleic acid (OA) and, in some protocols, oleylamine (B85491) (OAm) to the flask.[4]
-
Heat the mixture under vacuum (e.g., at 120 °C for 30-60 minutes) to remove water and oxygen.[5][7]
-
Switch to an inert atmosphere (e.g., nitrogen or argon) and increase the temperature (e.g., to 140-200 °C) until a clear, homogeneous solution of this compound is formed.
-
-
Preparation of the Co-precursor (if applicable, e.g., for Perovskites):
-
Injection and Nanocrystal Formation:
-
Maintain the this compound solution at the desired reaction temperature (e.g., 140-200 °C).
-
Swiftly inject the co-precursor solution (e.g., cesium oleate) into the hot this compound solution.[6]
-
The reaction is typically quenched after a short period (e.g., 5 seconds) by placing the flask in an ice-water bath to stop the growth of the nanocrystals.[6]
-
Quantitative Data for Hot-Injection Synthesis:
| Parameter | Value | Source(s) |
| Lead Source | PbO, PbBr₂, PbI₂, PbCl₂ | [5][6][9][10] |
| Solvent | 1-octadecene (ODE) | [5][6][8] |
| Ligands | Oleic Acid (OA), Oleylamine (OAm) | [4][10] |
| Pb:OA Molar Ratio | Varies, e.g., 1:2.7 for PbS NCs | [7] |
| Degassing Temperature | 120 °C | [5][6] |
| Reaction Temperature | 140 - 200 °C | |
| Injection Volume | 0.8 - 1.0 mL of co-precursor | [6][8] |
| Reaction Time Post-Injection | ~5 seconds | [6] |
Room Temperature Synthesis of this compound
Room-temperature synthesis methods offer a simpler and more energy-efficient route to this compound and subsequent nanomaterial formation. The ligand-assisted reprecipitation (LARP) method is a common room-temperature approach.[11]
Detailed Methodology:
-
Precursor Dissolution:
-
Dissolve the lead precursor (e.g., PbO) and oleic acid in a suitable solvent like N,N-Dimethylformamide (DMF).
-
-
Co-precursor Solution:
-
In a separate vial, dissolve the co-precursor (e.g., cesium carbonate and oleic acid for perovskites) in a solvent.
-
-
Mixing and Precipitation:
-
The two precursor solutions are then mixed, often by injecting one into the other, leading to the precipitation of the desired nanocrystals.
-
Quantitative Data for a Modified Room Temperature Synthesis:
| Parameter | Value | Source(s) |
| Lead Source | PbO | [12] |
| Cesium Source | Cs₂CO₃ | [12] |
| Solvent/Monomer | Acrylic Monomers (IBOMA/IBOA/LMA/MMA) | [12] |
| Ligand | Oleic Acid (OA) | [12] |
| Initial Reaction Temp. | 75 °C (to form precursors in monomer) | [12] |
| Injection Temp. | Room Temperature | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical reactions and experimental workflows involved in the preparation of this compound precursors and their use in nanomaterial synthesis.
Caption: Reaction scheme for the formation of this compound from lead(II) oxide and oleic acid.
Caption: Step-by-step workflow for the hot-injection synthesis of perovskite nanocrystals using a this compound precursor.
Conclusion
The preparation of the this compound precursor is a fundamental step in the synthesis of high-quality lead-based nanomaterials. By carefully controlling reaction parameters such as temperature, precursor ratios, and ligand concentrations, researchers can tailor the properties of the resulting nanoparticles for specific applications in fields ranging from optoelectronics to nanomedicine. The protocols and data presented in this guide provide a solid foundation for the reproducible synthesis of this compound and its subsequent use in the fabrication of advanced nanomaterials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Hot-Injection Synthesis of Cesium Lead Halide Perovskite Nanowires with Tunable Optical Properties | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Perovskite nanocrystal - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
The Pivotal Role of Lead Oleate in Nanoparticle Nucleation and Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead oleate (B1233923), the lead salt of oleic acid, serves as a critical precursor and surface-capping ligand in the colloidal synthesis of a wide array of nanoparticles. Its dual functionality as both a lead source and a dynamic stabilizing agent provides a powerful handle for controlling the nucleation and growth processes, ultimately determining the final size, shape, and monodispersity of the resulting nanocrystals. This technical guide provides an in-depth exploration of the multifaceted role of lead oleate in nanoparticle synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding and manipulating the behavior of this compound is paramount for the rational design and reproducible production of high-quality nanoparticles for applications ranging from optoelectronics to biomedical imaging and drug delivery.
The Core Functions of this compound
In nanoparticle synthesis, this compound is not merely a passive supplier of lead ions. Its oleate moiety, a long-chain carboxylate, actively participates in the reaction, influencing the chemical environment and the kinetics of nanoparticle formation. The primary roles of this compound can be summarized as follows:
-
Lead Precursor: It provides a readily available source of lead ions (Pb²⁺) in a non-aqueous solvent system, which is essential for the formation of lead-containing nanoparticles such as lead sulfide (B99878) (PbS) and lead-based perovskites.
-
Dynamic Capping Ligand: The oleate ligands coordinate to the surface of the growing nanoparticle, preventing uncontrolled aggregation and precipitation. This binding is reversible, allowing for the controlled addition of monomer units to the crystal lattice.
-
Size and Shape Control Agent: The concentration and binding affinity of this compound on different crystal facets can direct the growth of nanoparticles, leading to specific morphologies such as spheres, cubes, or rods.[1] By modulating the concentration of oleate, the balance between nucleation and growth can be finely tuned.[1]
-
Solubility and Stability Provider: The long hydrocarbon chains of the oleate ligands render the nanoparticles dispersible in nonpolar organic solvents, ensuring colloidal stability during and after synthesis.
Mechanistic Overview: Nucleation and Growth
The formation of nanoparticles from molecular precursors like this compound is generally understood through the lens of LaMer's model, which separates the process into two distinct stages: nucleation and growth.
-
Nucleation: This is the initial formation of small, stable crystalline seeds (nuclei) from a supersaturated solution of monomers. The concentration of this compound and the reaction temperature are critical parameters that determine the rate of nucleation. A higher concentration of precursors generally leads to a burst of nucleation, forming a large number of small nuclei simultaneously.
-
Growth: Following nucleation, the existing nuclei grow by the diffusion-controlled addition of monomers from the solution. The oleate ligands bound to the surface of the nuclei play a crucial role in regulating this growth phase. They act as a barrier to rapid monomer addition, allowing for a more controlled and uniform growth of the nanoparticles.[1] The final size of the nanoparticles is largely determined by the relative rates of nucleation and growth.[2]
Quantitative Data on Nanoparticle Synthesis
The following tables summarize quantitative data from various studies, illustrating the impact of this compound and other synthesis parameters on the characteristics of the resulting nanoparticles.
Table 1: Effect of Oleic Acid Concentration on PbS Nanoparticle Size
| Lead Oxide (PbO) (g) | Oleic Acid (OA) (g) | 1-Octadecene (B91540) (ODE) (g) | Injection Temperature (°C) | Resulting Nanoparticle Diameter (nm) | Reference |
| 0.45 | 2 | 10 | 95 | ~3.5 | [3] |
| 0.45 | 8 | 10 | 95 | ~2.8 | [3] |
| 0.45 | 14 | 10 | 95 | ~2.5 | [3] |
| 0.45 | 20 | 10 | 95 | ~2.2 | [3] |
Table 2: Synthesis of PbS Nanocrystals of Various Sizes
| PbO (mg) | Oleic Acid (HOlAc) (g) | 1-Octadecene (ODE) (mL) | Reaction Temperature (°C) | Resulting Nanoparticle Diameter (nm) | Reference |
| 335 | 1.13 | 5.0 | 85 | 7.4 | [4] |
| 335 | 1.55 | 5.0 | 85 | 8.5 | [4] |
| 335 | 1.13 | 30.0 | 85 | < 5.0 | [4] |
Experimental Protocols
General Synthesis of this compound Precursor
A common method for preparing the this compound precursor in situ involves the reaction of lead oxide (PbO) with oleic acid (OA) in a high-boiling point solvent like 1-octadecene (ODE).
Protocol:
-
Combine lead oxide (PbO), oleic acid (OA), and 1-octadecene (ODE) in a three-neck flask.
-
Heat the mixture under vacuum with stirring to a specific temperature (e.g., 110-120°C) for a designated time (e.g., 1-2 hours) until a clear, homogeneous solution of this compound is formed.[3][5]
-
The resulting this compound solution is then used as the lead precursor for the nanoparticle synthesis.
Synthesis of PbS Nanoparticles
This protocol describes a typical hot-injection synthesis of lead sulfide (PbS) quantum dots.
Protocol:
-
Prepare the this compound precursor solution in 1-octadecene (ODE) as described above.
-
Adjust the temperature of the this compound solution to the desired injection temperature (e.g., 95-185°C).[3]
-
In a separate vial, prepare the sulfur precursor by dissolving bis(trimethylsilyl) sulfide ((TMS)₂S) in ODE.
-
Rapidly inject the sulfur precursor solution into the hot this compound solution with vigorous stirring.
-
After injection, allow the reaction to proceed for a specific duration to control the final particle size.
-
Cool the reaction mixture to room temperature.
-
Purify the synthesized PbS nanoparticles by precipitation with a non-solvent (e.g., ethanol (B145695) or acetone), followed by centrifugation and redispersion in a nonpolar solvent like toluene.[3][6]
Visualizing the Role of this compound
The following diagrams, generated using the Graphviz DOT language, illustrate key processes and relationships in nanoparticle synthesis involving this compound.
Caption: The process of nanoparticle formation from precursors to stabilized nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Colloidal nanoparticle size control: experimental and kinetic modeling investigation of the ligand–metal binding role in controlling the nucleation and growth kinetics - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. par.nsf.gov [par.nsf.gov]
Lead Oleate as a Precursor for Lead-Based Nanomaterials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of lead oleate (B1233923) as a versatile precursor in the synthesis of various lead-based nanomaterials. Lead oleate is a key starting material for producing high-quality nanocrystals such as lead sulfide (B99878) (PbS), lead selenide (B1212193) (PbSe), and cesium lead halide perovskites (CsPbX₃), which have garnered significant interest for applications in optoelectronics, bio-imaging, and solar energy conversion. This document details the experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis workflows and reaction pathways.
Core Concepts: The Role of this compound and Oleic Acid
This compound, the lead salt of oleic acid, serves as a crucial lead source in the colloidal synthesis of lead-based nanocrystals. Its long oleate chains provide several advantages:
-
Solubility: It is soluble in high-boiling point nonpolar solvents like 1-octadecene (B91540) (ODE), which are commonly used in hot-injection synthesis.
-
Reactivity Control: The decomposition of this compound and its reaction with chalcogen or halide precursors can be precisely controlled by temperature, influencing the nucleation and growth of nanocrystals.
-
Surface Passivation: Oleic acid and its conjugate base, oleate, act as dynamic capping ligands that passivate the surface of the growing nanocrystals. This prevents agglomeration, controls the size and shape, and enhances the stability and optical properties of the final nanomaterials. The Brønsted acid-base equilibrium between oleic acid and other ligands, such as oleylamine, plays a significant role in the synthesis process.[1]
Synthesis of Lead Chalcogenide Nanocrystals
The hot-injection method is a widely employed technique for synthesizing high-quality lead chalcogenide (PbS and PbSe) quantum dots with narrow size distributions.[2][3] This method involves the rapid injection of a chalcogen precursor into a hot solution containing the this compound precursor.
Lead Sulfide (PbS) Nanocrystals
Experimental Protocol: Hot-Injection Synthesis of PbS Quantum Dots
This protocol is adapted from the Hines method and subsequent modifications.[2][3]
-
Preparation of this compound Precursor:
-
In a three-neck flask, combine lead(II) oxide (PbO), oleic acid (OA), and 1-octadecene (ODE).
-
Heat the mixture to 110-120 °C under vacuum for approximately 1-2 hours with stirring until a clear, pale-yellow solution of this compound is formed. This step also removes water and other volatile impurities.[2][3]
-
Switch the atmosphere to an inert gas (e.g., nitrogen or argon).
-
-
Injection and Growth:
-
Adjust the temperature of the this compound solution to the desired injection temperature (typically between 95 °C and 185 °C).[2][3]
-
Prepare the sulfur precursor by dissolving bis(trimethylsilyl) sulfide ((TMS)₂S) in a degassed solvent like ODE.
-
Rapidly inject the sulfur precursor solution into the hot this compound solution with vigorous stirring.
-
The reaction is typically quenched after a short period (seconds to minutes) by removing the heating mantle and/or injecting a cool solvent to stop the growth of the nanocrystals.
-
-
Purification:
-
Precipitate the PbS nanocrystals by adding a non-solvent such as acetone (B3395972) or methanol.
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and redisperse the nanocrystals in a nonpolar solvent like toluene (B28343) or hexane.
-
Repeat the precipitation and redispersion steps multiple times to remove excess ligands and unreacted precursors.
-
Quantitative Data for PbS Nanocrystal Synthesis
| Parameter | Value Range | Effect on Nanocrystal Size | Reference |
| PbO (g) | 0.45 | - | [2][3] |
| Oleic Acid (g) | 2 - 20 | Larger amount leads to larger nanocrystals | [2][3] |
| 1-Octadecene (g) | 10 | - | [2][3] |
| (TMS)₂S (µL) | 210 | - | [2][3] |
| Injection Temperature (°C) | 95 - 185 | Higher temperature leads to larger nanocrystals | [2][3] |
| Resulting Nanocrystal Diameter (nm) | 2.7 - 6.1 | - | [4] |
Alternative Sulfur Precursors
Thioacetamide (TAA) can also be used as a sulfur source, offering an air-stable alternative to (TMS)₂S.[5] The synthesis involves injecting a solution of TAA in a solvent mixture (e.g., DMF, TOP, DPE) into the hot this compound solution.[5]
Experimental Workflow: Hot-Injection Synthesis of PbS Nanocrystals
Caption: Workflow for the hot-injection synthesis of PbS quantum dots.
Lead Selenide (PbSe) Nanocrystals
The synthesis of PbSe nanocrystals follows a similar hot-injection protocol to that of PbS, with a selenium precursor replacing the sulfur source.
Experimental Protocol: Hot-Injection Synthesis of PbSe Quantum Dots
This protocol is a general representation of common methods.
-
Preparation of this compound Precursor: This step is identical to the PbS synthesis, involving the reaction of PbO with oleic acid in ODE under heat and vacuum.
-
Preparation of Selenium Precursor: A stock solution of selenium is typically prepared by dissolving selenium powder in a phosphine-based solvent like trioctylphosphine (B1581425) (TOP) or diphenylphosphine (B32561) (DPP) with gentle heating.
-
Injection and Growth:
-
The temperature of the this compound solution is adjusted to the desired injection temperature.
-
The selenium precursor solution is rapidly injected into the hot this compound solution.
-
The growth of the nanocrystals is controlled by the reaction time and temperature before quenching.
-
-
Purification: The purification steps are analogous to those for PbS nanocrystals, involving precipitation, centrifugation, and redispersion.
Quantitative Data for PbSe Nanocrystal Synthesis
| Parameter | Value | Reference |
| PbO (g) | 1.09 | [6] |
| Oleic Acid (g) | 3.45 | [6] |
| 1-Octadecene (g) | 13.25 | [6] |
| 1 M TOP-Se solution (mL) | 15 | [6] |
| Diphenylphosphine (mL) | 0.13 | [6] |
| Injection Temperature (°C) | 180 | [6] |
Reaction Pathway: Formation of PbSe from this compound
References
An In-depth Technical Guide to the Stability and Storage of Lead Oleate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the stability of lead oleate (B1233923) solutions and best practices for their storage. Due to the limited availability of direct quantitative stability data for lead oleate, this guide synthesizes information from related metal carboxylates and oleic acid derivatives to present a thorough analysis. All quantitative data herein is illustrative, based on typical degradation kinetics, and should be adapted based on experimental findings.
Introduction to this compound and Its Stability
Lead(II) oleate is a metal soap formed from the reaction of a lead(II) salt with oleic acid. It finds applications as a drier in paints and varnishes, a component in lubricants, and as a precursor in the synthesis of lead-containing nanoparticles.[1] The stability of this compound solutions is a critical factor for ensuring consistent performance, quality, and safety in these applications. Degradation can lead to loss of activity, formation of insoluble precipitates, and changes in the physicochemical properties of the formulation. This guide will delve into the primary factors affecting the stability of this compound solutions and provide detailed protocols for its assessment.
Factors Affecting the Stability of this compound Solutions
The stability of this compound in solution is influenced by a combination of environmental and chemical factors. Understanding these factors is crucial for minimizing degradation and extending the shelf-life of this compound-containing formulations.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, such as oxidation and hydrolysis. The solubility of this compound in organic solvents is also highly temperature-dependent, with a significant increase in solubility observed above a critical temperature.[2] However, higher temperatures can also promote the aggregation of this compound molecules.[2]
-
Light: Exposure to light, particularly ultraviolet (UV) radiation, can initiate and accelerate photodegradation reactions. This is a common phenomenon for many organic compounds and can lead to the formation of free radicals, which in turn can trigger oxidative degradation pathways.
-
Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the oleate moiety of this compound. The double bond in the oleic acid chain is susceptible to attack by oxygen, leading to the formation of hydroperoxides and subsequent degradation products.[1]
-
Water: Water can promote the hydrolysis of the ester-like bond between the lead cation and the oleate anion, leading to the formation of lead hydroxide (B78521) and free oleic acid. The presence of even trace amounts of water can significantly affect the solution behavior and stability of lead(II) carboxylates.[2] Maintaining anhydrous conditions is therefore critical for preventing hydrolytic degradation.
-
Solvent: The choice of solvent plays a significant role in the stability of this compound solutions. The solubility and aggregation state of lead(II) carboxylates are highly dependent on the solvent's properties.[2] Solvents can also influence the rate of degradation reactions. For instance, protic solvents may facilitate hydrolysis, while solvents with low polarity might favor aggregation.[2][3]
Proposed Chemical Degradation Pathways
This compound is susceptible to two primary degradation pathways: oxidation of the oleate chain and hydrolysis of the lead-carboxylate bond.
Oxidative Degradation
The unsaturated oleate chain is prone to autoxidation, a free-radical chain reaction initiated by factors such as heat, light, and the presence of metal ions. The lead ion itself can act as a catalyst in this process.[1]
Hydrolytic Degradation
In the presence of water, this compound can undergo hydrolysis, leading to the formation of lead hydroxide and free oleic acid. This reaction is reversible, but the precipitation of insoluble lead hydroxide can drive the equilibrium towards the products.
Recommended Storage Conditions
To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store at controlled room temperature or refrigerated (2-8 °C) to minimize thermal degradation. Avoid freezing, as this may cause precipitation.
-
Light: Protect from light by storing in amber or opaque containers.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Moisture: Use tightly sealed containers to prevent the ingress of moisture. The use of desiccants in secondary containment is also advisable.
-
Solvent: Select a solvent in which this compound is stable and consider the potential for solvent-solute interactions. Non-polar, aprotic solvents are generally preferred.
Data Presentation
The following tables present illustrative quantitative data on the stability of this compound solutions under various conditions. This data is hypothetical and intended to provide a framework for presenting experimental results.
Table 1: Effect of Temperature on the Degradation of this compound in Toluene (1% w/v) over 12 Weeks
| Temperature | Week 0 (%) | Week 4 (%) | Week 8 (%) | Week 12 (%) |
| 4 °C | 100.0 | 99.8 | 99.5 | 99.2 |
| 25 °C | 100.0 | 98.5 | 97.0 | 95.5 |
| 40 °C | 100.0 | 95.2 | 90.1 | 85.0 |
Table 2: Effect of Solvent on the Degradation of this compound (1% w/v) at 40 °C under Inert Atmosphere over 8 Weeks
| Solvent | Week 0 (%) | Week 4 (%) | Week 8 (%) |
| Toluene | 100.0 | 96.5 | 92.8 |
| Hexane | 100.0 | 97.2 | 94.5 |
| Ethanol | 100.0 | 92.1 | 85.3 |
Experimental Protocols for Stability Assessment
A comprehensive stability study of this compound solutions should involve a combination of stress testing and analysis of degradation products.
Experimental Workflow
HPLC-UV Method for Quantification
Purpose: To quantify the concentration of this compound and potential degradation products, such as free oleic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm for oleic acid and this compound.
-
Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration.
-
Standard Preparation: Prepare a series of standard solutions of this compound and oleic acid of known concentrations.
-
Quantification: Generate a calibration curve for each analyte and determine the concentration in the samples by interpolation.
Quantitative NMR (qNMR) for Structural Elucidation and Quantification
Purpose: To identify and quantify this compound and its degradation products.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified internal standard with a known concentration that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
Sample Preparation: Accurately weigh a known amount of the this compound solution and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire quantitative ¹H NMR spectra with appropriate relaxation delays to ensure full signal recovery.
-
Data Analysis: Integrate the characteristic signals of this compound (e.g., protons adjacent to the carboxylate group) and the internal standard. Calculate the concentration of this compound based on the integral ratios and the known concentration of the internal standard.[5][6]
FTIR Spectroscopy for Monitoring Chemical Changes
Purpose: To monitor changes in the functional groups of this compound, indicative of degradation.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small amount of the this compound solution directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum over a suitable range (e.g., 4000-650 cm⁻¹).
-
Data Analysis: Monitor for changes in the characteristic absorption bands of this compound. The disappearance of the C=O stretching band of the free carboxylic acid (around 1710 cm⁻¹) and the appearance of strong bands for the carboxylate anion (around 1514 cm⁻¹ and 1397 cm⁻¹) confirm the formation of the lead soap.[7] During degradation, the appearance of new carbonyl bands (aldehydes, ketones) or a broadening of the hydroxyl region could indicate oxidation and hydrolysis, respectively.
By implementing these storage recommendations and analytical protocols, researchers, scientists, and drug development professionals can ensure the quality, stability, and reliability of this compound solutions in their various applications.
References
- 1. repository.si.edu [repository.si.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. sciepub.com [sciepub.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of PbS Quantum Dots Using Lead Oleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of lead sulfide (B99878) (PbS) quantum dots (QDs) utilizing a lead oleate (B1233923) precursor. The protocols described herein are based on the widely adopted hot-injection method, which allows for excellent control over nanocrystal size and size distribution.[1][2][3]
Introduction
Lead sulfide (PbS) quantum dots are semiconductor nanocrystals that exhibit quantum confinement effects, leading to size-tunable optical and electronic properties, particularly in the near-infrared (NIR) region.[4][5] This makes them highly attractive for a variety of applications, including NIR photodetectors, solar cells, and biological imaging.[1][2] The synthesis protocol detailed below employs the reaction of a lead oleate precursor with a sulfur source in a high-boiling point solvent. Oleic acid serves as a capping ligand, stabilizing the nanocrystals and controlling their growth.[1][3] The size of the resulting PbS QDs can be precisely controlled by modulating reaction parameters such as injection temperature and the concentration of oleic acid.[1][3]
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Lead(II) oxide (PbO) | 99.9% | Sigma-Aldrich |
| Oleic acid (OA) | Technical grade, 90% | Alfa Aesar |
| 1-Octadecene (B91540) (ODE) | Technical grade, 90% | Acros Organics |
| Bis(trimethylsilyl) sulfide ((TMS)₂S) | Synthesis grade | Gelest |
| Toluene (B28343) | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetone (B3395972) | ACS grade | Fisher Chemical |
| Hexane | ACS grade | Fisher Chemical |
| Ethanol | 200 proof | Decon Labs |
Safety Precautions: Lead compounds are toxic. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. (TMS)₂S is air and moisture sensitive and has an unpleasant odor. Handle it under an inert atmosphere.
Synthesis of this compound Precursor and PbS Quantum Dots
This protocol is a modification of the Hines method.[1][2][3]
-
Preparation of the this compound Precursor:
-
In a 100 mL three-neck round-bottom flask equipped with a condenser and a thermocouple, combine lead(II) oxide (PbO, 0.45 g), oleic acid (2-20 g, see Table 1 for size tuning), and 1-octadecene (ODE, 10 g).[1][3]
-
Heat the mixture to 110-120 °C under vacuum for approximately 20-90 minutes, or until the PbO powder is fully dissolved and the solution becomes clear and colorless to pale yellow. This indicates the formation of the this compound complex.[1][6]
-
Switch the atmosphere to nitrogen or argon.
-
-
Hot-Injection Synthesis of PbS QDs:
-
Adjust the temperature of the this compound solution to the desired injection temperature (e.g., 95-185 °C).[1][3] The injection temperature is a critical parameter for controlling the final QD size.
-
In a separate vial inside a glovebox, prepare the sulfur precursor solution by diluting 210 µL of (TMS)₂S in 5 mL of anhydrous ODE.
-
Rapidly inject the sulfur precursor solution into the hot this compound solution under vigorous stirring.
-
Immediately after injection, remove the heating mantle to allow the reaction mixture to cool down.[1][7] The growth of the nanocrystals is primarily controlled by Ostwald ripening as the solution cools.[4][5]
-
Purification of PbS Quantum Dots
-
Once the reaction mixture has cooled to room temperature, add 20 mL of toluene to the crude solution.
-
Transfer the solution to centrifuge tubes.
-
Precipitate the PbS QDs by adding acetone (approximately a 1:1 volume ratio to the toluene solution) and centrifuging at 5000 rpm for 5 minutes.[7]
-
Discard the supernatant, which contains unreacted precursors and excess oleic acid.
-
Redisperse the QD pellet in a minimal amount of toluene or hexane.
-
Repeat the precipitation and redispersion steps at least two more times to ensure high purity.[3]
-
For final storage, dissolve the purified PbS QDs in an anhydrous nonpolar solvent like toluene or octane.
Data Presentation
The size of the synthesized PbS quantum dots, and consequently their first excitonic absorption peak, is highly dependent on the injection temperature and the amount of oleic acid used.
Table 1: Effect of Oleic Acid Amount and Injection Temperature on PbS QD First Exciton Peak
| Amount of Oleic Acid (g) | Injection Temperature (°C) | First Exciton Peak (nm) |
| 2 | 95 | ~850 |
| 8 | 95 | ~1050 |
| 14 | 95 | ~1200 |
| 20 | 95 | ~1300 |
| 2 | 120 | ~950 |
| 8 | 120 | ~1200 |
| 14 | 120 | ~1350 |
| 20 | 120 | ~1450 |
| 2 | 150 | ~1050 |
| 8 | 150 | ~1300 |
| 14 | 150 | ~1450 |
| 20 | 150 | ~1550 |
| 2 | 185 | ~1150 |
| 8 | 185 | ~1400 |
| 14 | 185 | ~1550 |
| 20 | 185 | ~1650 |
Data compiled from literature sources. Actual results may vary based on specific experimental conditions.[1]
Generally, for a fixed injection temperature, increasing the amount of oleic acid leads to larger QD sizes. Similarly, for a fixed amount of oleic acid, higher injection temperatures result in the formation of larger QDs.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of PbS quantum dots.
Relationship between Synthesis Parameters and QD Properties
Caption: Control of PbS QD properties via synthesis parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sid.ir [sid.ir]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Mechanistic insight into the nucleation and growth of oleic acid capped lead sulphide quantum dots - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PbS quantum dots as additives in methylammonium halide perovskite solar cells: the effect of quantum dot capping - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00475K [pubs.rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Lead Oleate as a Lead Precursor in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-halide lead precursors, such as lead carboxylates, is an emerging strategy in the fabrication of perovskite solar cells (PSCs). These precursors can offer advantages over traditional lead halides (e.g., PbI2, PbCl2), including improved solubility in less polar solvents, better control over perovskite crystallization, and the potential for reduced defect densities in the final perovskite film. Lead oleate (B1233923), a long-chain lead carboxylate, is a candidate for this approach. However, extensive literature searches indicate that while lead oleate is utilized in the synthesis of perovskite nanocrystals, its application in thin-film perovskite solar cell fabrication is not yet well-documented.
In contrast, lead acetate (B1210297) (Pb(OAc)₂), a shorter-chain lead carboxylate, has been successfully employed to fabricate high-performance and stable perovskite solar cells.[1][2][3] This document will provide detailed application notes and protocols based on the use of lead acetate as a representative lead carboxylate precursor, which can serve as a valuable reference for researchers interested in exploring this compound and other long-chain lead carboxylate compounds. We will also provide a protocol for the synthesis of the this compound precursor itself.
Advantages of Lead Carboxylate Precursors
The use of lead carboxylates like lead acetate offers several potential benefits in perovskite solar cell fabrication:
-
Enhanced Film Quality: Lead carboxylates can lead to the formation of smoother, more uniform perovskite films with fewer pinholes and larger grain sizes.[2][3]
-
Controlled Crystallization: The reaction kinetics can be more readily controlled, in part due to the facile removal of the carboxylate byproduct during the annealing process.[1]
-
Reduced Defects: The use of non-halide precursors can help to minimize halide-related defects at the grain boundaries and interfaces within the solar cell.
Experimental Protocols
Protocol 1: Synthesis of this compound (Pb(OA)₂) Precursor Solution
This protocol is adapted from methods used for the synthesis of perovskite nanocrystals and can be used to prepare a this compound stock solution.[4]
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE) (optional, as a high-boiling point solvent)
Equipment:
-
Three-neck flask
-
Heating mantle with magnetic stirrer
-
Schlenk line for vacuum and inert gas (N₂ or Ar)
-
Temperature controller
-
Syringes and needles
Procedure:
-
In a three-neck flask, combine PbO and oleic acid in a desired molar ratio (e.g., 1:2). If using a co-solvent, add ODE. A typical starting point is to dissolve a specific amount of PbO in an excess of oleic acid. For example, 0.044 g of PbO can be dissolved in 2 mL of oleic acid.[4]
-
The mixture is degassed under vacuum at a moderately elevated temperature (e.g., 120 °C) for 1-2 hours to remove water and other volatile impurities.
-
Switch the atmosphere to an inert gas (N₂ or Ar).
-
Heat the mixture with stirring to a higher temperature (e.g., 150-180 °C) until the PbO has completely reacted with the oleic acid, resulting in a clear, pale-yellow solution of this compound.
-
Cool the solution to room temperature and store it under an inert atmosphere.
Protocol 2: Perovskite Solar Cell Fabrication using a Lead Carboxylate Precursor (Lead Acetate as an Example)
This protocol describes a one-step deposition method for fabricating a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cell using lead acetate as the lead source.[5] This can be adapted for this compound, likely requiring optimization of the solvent system and annealing conditions due to the different properties of the oleate ligand.
Device Structure: FTO / compact TiO₂ (c-TiO₂) / mesoporous TiO₂ (mp-TiO₂) / CH₃NH₃PbI₃ / Spiro-OMeTAD / Au
Materials:
-
FTO-coated glass substrates
-
Titanium diisopropoxide bis(acetylacetonate) solution for c-TiO₂
-
TiO₂ paste for mp-TiO₂
-
Lead(II) acetate trihydrate (Pb(OAc)₂)
-
Methylammonium iodide (MAI)
-
N,N-Dimethylformamide (DMF)
-
Spiro-OMeTAD
-
Chlorobenzene
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-Butylpyridine (tBP)
-
Gold (Au) for evaporation
Procedure:
-
Substrate Preparation:
-
Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen or compressed air.
-
Treat the substrates with UV-Ozone for 15-20 minutes to improve the wettability.
-
-
Deposition of Electron Transport Layers (ETL):
-
Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at 500 °C.
-
Deposit a mesoporous TiO₂ (mp-TiO₂) layer by spin-coating a TiO₂ paste diluted in ethanol (B145695) and annealing at 500 °C.
-
-
Perovskite Precursor Solution Preparation:
-
Prepare the perovskite precursor solution by dissolving lead acetate (Pb(OAc)₂) and methylammonium iodide (MAI) in a suitable solvent such as DMF. A typical molar ratio of MAI to Pb(OAc)₂ is 3:1.[5] For example, dissolve 2.64 mmol of MAI and 0.88 mmol of Pb(OAc)₂ in 1 mL of DMF.[5]
-
Stir the solution at room temperature until all solids are dissolved.
-
-
Perovskite Film Deposition:
-
Transfer the substrates with the ETL into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the mp-TiO₂ layer. A typical spin-coating program is 2000 rpm for 60 seconds.[5]
-
Immediately after spin-coating, transfer the substrate to a hotplate and anneal at 100 °C for 10 minutes.[5]
-
-
Deposition of Hole Transport Layer (HTL):
-
Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder in chlorobenzene, and then adding Li-TFSI and tBP as additives.
-
Spin-coat the Spiro-OMeTAD solution onto the perovskite layer.
-
Allow the film to oxidize in the dark in ambient air with controlled humidity for several hours.
-
-
Deposition of Metal Electrode:
-
Deposit a gold (Au) back contact (typically 80-100 nm thick) by thermal evaporation through a shadow mask.
-
Data Presentation
The following table summarizes the photovoltaic performance of perovskite solar cells fabricated using different lead precursors, with lead acetate included as a key example of a non-halide, carboxylate-based precursor.[5]
| Lead Precursor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PbCl₂ (Reference) | 0.98 | 18.5 | 65 | 11.8 |
| Pb(OAc)₂ | 0.95 | 18.2 | 64 | 11.1 |
| Pb(NO₃)₂ | 0.85 | 11.5 | 55 | 5.4 |
| Pb(acac)₂ | 0.82 | 10.1 | 45 | 3.7 |
Table 1: Comparison of photovoltaic parameters for perovskite solar cells fabricated with different lead precursors. Data extracted from reference[5].
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. High performance fiber-shaped perovskite solar cells based on lead acetate precursor - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C7SE00462A [pubs.rsc.org]
- 4. unige.iris.cineca.it [unige.iris.cineca.it]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for Hot-Injection Synthesis of Lead Oleate-Based Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as versatile tools in various scientific fields, including biomedical imaging, diagnostics, and therapeutics. Their unique size-dependent optical and electronic properties, such as high photoluminescence quantum yield, narrow emission spectra, and broad absorption spectra, make them ideal candidates for advanced applications. The hot-injection synthesis route is a widely adopted method for producing high-quality, monodisperse QDs. This document provides detailed application notes and protocols for the synthesis of lead sulfide (B99878) (PbS) quantum dots using a lead oleate (B1233923) precursor, a common and effective method for achieving size-controlled nanocrystals.
Overview of the Hot-Injection Synthesis Method
The hot-injection technique involves the rapid injection of a precursor solution into a hot solvent containing the other precursor. This process induces a burst of nucleation, followed by a slower growth phase, which allows for precise control over the size and size distribution of the resulting nanocrystals. In the context of PbS quantum dots, a sulfur precursor is swiftly injected into a heated solution of lead oleate. Oleic acid serves as a capping ligand, stabilizing the nanocrystals and preventing their aggregation.
Reaction Scheme
The overall reaction involves the formation of a this compound complex followed by its reaction with a sulfur source to produce lead sulfide quantum dots.
-
Lead Precursor Formation: Lead (II) oxide (PbO) reacts with oleic acid (OA) at an elevated temperature to form this compound (Pb(OA)₂).
-
Quantum Dot Nucleation and Growth: The sulfur precursor, commonly bis(trimethylsilyl) sulfide ((TMS)₂S), is rapidly injected into the hot this compound solution, leading to the formation of PbS nuclei. These nuclei then grow into larger nanocrystals, with the oleic acid molecules capping the surface.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Purity | Supplier (Example) |
| Lead (II) oxide | PbO | 99.9% | Sigma-Aldrich |
| Oleic acid (OA) | C₁₈H₃₄O₂ | Technical Grade, 90% | Sigma-Aldrich |
| 1-Octadecene (B91540) (ODE) | C₁₈H₃₆ | Technical Grade, 90% | Sigma-Aldrich |
| Bis(trimethylsilyl) sulfide | (TMS)₂S | Synthesis Grade | Sigma-Aldrich |
| Toluene (B28343) | C₇H₈ | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetone (B3395972) | C₃H₆O | ACS Reagent Grade | VWR |
| Methanol (B129727) | CH₃OH | ACS Reagent Grade | Fisher Scientific |
Safety Precautions: Lead compounds are toxic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Handle (TMS)₂S with care as it is moisture-sensitive and can release toxic H₂S gas.
Preparation of Precursor Solutions
This compound Precursor (in-situ preparation):
This protocol is for a typical synthesis and can be scaled as needed.
-
Combine 0.45 g of PbO, a specific amount of oleic acid (see Table 1 for size-tuning), and 10 g of 1-octadecene (ODE) in a 100 mL three-neck flask equipped with a condenser, a thermocouple, and a rubber septum.[1]
-
Heat the mixture to 110-120 °C under vacuum while stirring.[1][2]
-
Maintain these conditions for approximately 20-60 minutes, or until the yellowish PbO powder completely dissolves and the solution becomes clear and colorless, indicating the formation of this compound.[1][2][3]
-
Switch the atmosphere to an inert gas (e.g., Argon or Nitrogen).
Sulfur Precursor:
-
In an inert atmosphere (e.g., a glovebox), dilute 210 μL of (TMS)₂S in 5 mL of ODE.[1][2]
-
Load the solution into a syringe and seal it for injection.
Hot-Injection Synthesis of PbS Quantum Dots
-
After the this compound solution is prepared, adjust the temperature of the reaction flask to the desired injection temperature (refer to Table 1 for size-tuning).[1][2]
-
Swiftly inject the prepared sulfur precursor solution into the vigorously stirring this compound solution.
-
Immediately after injection, remove the heating mantle to allow the reaction mixture to cool naturally.[1][2] The solution will rapidly change color to dark brown/black, indicating the formation of PbS nanocrystals.[4]
Purification of PbS Quantum Dots
-
Once the reaction mixture has cooled to room temperature, add a non-solvent such as acetone to precipitate the quantum dots.[5] A typical volume ratio is 1:3 (crude solution:acetone).
-
Centrifuge the mixture at approximately 5000 rpm for 5 minutes.[5]
-
Discard the supernatant, which contains unreacted precursors and excess oleic acid.
-
Redisperse the quantum dot pellet in a minimal amount of a non-polar solvent like toluene.
-
Repeat the precipitation and redispersion steps at least two more times to ensure high purity. Additional washes with methanol can help remove byproducts of this compound clusters.[6][7]
-
For final storage, dissolve the purified PbS quantum dots in toluene.
Data Presentation: Size-Tuning of PbS Quantum Dots
The size of the synthesized PbS quantum dots, and consequently their optical properties, can be precisely controlled by varying the injection temperature and the amount of oleic acid.[1][2][8] A higher injection temperature and a larger amount of oleic acid generally lead to larger quantum dots.[1][2]
Table 1: Effect of Oleic Acid Amount and Injection Temperature on the First Exciton (B1674681) Peak of PbS Quantum Dots
| Injection Temperature (°C) | Amount of Oleic Acid (g) | Approximate 1S Exciton Peak (nm) |
| 95 | 2.2 | 850 |
| 95 | 3.8 | 950 |
| 95 | 5.5 | 1050 |
| 95 | 7.9 | 1145 |
| 120 | 2.2 | 950 |
| 120 | 3.8 | 1075 |
| 120 | 5.5 | 1145 |
| 150 | 2.2 | 1050 |
| 150 | 3.8 | 1145 |
| 185 | 2.2 | 1145 |
Data adapted from "Synthetic Conditions for High-Accuracy Size Control of PbS Quantum Dots".[1]
Characterization
UV-Vis-NIR Spectroscopy
The primary method for determining the size of the synthesized quantum dots is through UV-Vis-NIR absorption spectroscopy. The position of the first excitonic peak in the absorption spectrum is directly related to the quantum dot size due to quantum confinement effects.[9] Smaller dots exhibit a blue-shifted (shorter wavelength) absorption peak, while larger dots show a red-shifted (longer wavelength) peak.[9]
Protocol:
-
Dilute a small aliquot of the purified quantum dot solution in toluene in a quartz cuvette.
-
Record the absorption spectrum using a UV-Vis-NIR spectrophotometer over a range that covers the expected exciton peak (e.g., 400 nm to 1600 nm).
-
Identify the wavelength of the maximum absorbance of the first exciton peak. This wavelength can be correlated to the quantum dot diameter using established sizing curves from the literature.[10]
Diagrams
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. youtube.com [youtube.com]
- 4. Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05242F [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The chemical environments of oleate species within samples of oleate-coated PbS quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [laro.lanl.gov]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Lead Oleate in Precisely Engineering Quantum Dot Size and Morphology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The synthesis of quantum dots (QDs) with tailored size and shape is paramount for their application in diverse fields, including biomedical imaging, diagnostics, and therapeutics. Lead oleate (B1233923), a key precursor in the synthesis of many colloidal QDs, such as lead sulfide (B99878) (PbS) and lead halide perovskites (CsPbX₃), plays a critical role in controlling the nucleation and growth processes that ultimately determine the final nanoparticle dimensions and morphology. This document provides a detailed overview of the mechanisms, experimental protocols, and quantitative data related to the use of lead oleate in achieving precise control over QD synthesis.
Mechanism of Action: How this compound Governs Quantum Dot Formation
This compound, formed from the reaction of a lead precursor (e.g., lead(II) oxide or lead(II) acetate) with oleic acid, serves a dual function in quantum dot synthesis. It acts as both the lead source and a crucial capping ligand that modulates the reactivity of the lead precursor. The oleate ligands dynamically bind to the surface of the growing nanocrystals, influencing their growth rate and final morphology.
The synthesis of QDs is fundamentally a growth-dominated process, often controlled by Ostwald ripening, where larger particles grow at the expense of smaller ones.[1][2] The key parameters governing this process are the reaction temperature and the nature and concentration of the ligands.[1][2] Temperature provides the necessary energy to overcome the activation barrier for QD growth, while ligands like oleate alter the reaction environment to facilitate controlled growth.[1][2]
Oleic acid, a long-chain carboxylic acid, and oleylamine (B85491), a long-chain amine, are the most commonly used ligands in conjunction with lead precursors.[3] Oleic acid chelates with lead atoms on the surface of the QDs, preventing their aggregation.[3] The dynamic binding and detachment of these ligands from the QD surface is a critical factor in their stability and luminescent properties.[3] The ratio of oleic acid to other ligands, such as oleylamine, can be precisely tuned to control the structure and optoelectronic properties of the resulting QDs.[3]
The concentration of oleic acid has a direct impact on the size of the synthesized QDs. For instance, in the synthesis of PbS QDs, increasing the concentration of oleic acid leads to the production of larger QDs.[4] This is because excess oleic acid can decompose smaller QDs, releasing monomers that contribute to the growth of larger QDs.[2]
Experimental Protocols for Quantum Dot Synthesis Using this compound
The hot-injection method is a widely employed technique for the synthesis of high-quality colloidal quantum dots. The following protocols are generalized from various literature sources and can be adapted for specific types of QDs.
Preparation of this compound Precursor
A common method for preparing the this compound precursor involves the reaction of lead(II) oxide with oleic acid.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
Procedure:
-
Combine PbO, oleic acid, and 1-octadecene in a three-neck flask.[5]
-
Heat the mixture under vacuum at a specific temperature (e.g., 100-110 °C) for a designated time (e.g., 2 hours) with stirring until a colorless solution of this compound is formed.[5][6]
Hot-Injection Synthesis of Lead Sulfide (PbS) Quantum Dots
Materials:
-
This compound solution (prepared as above)
-
Hexamethyldisilathiane ((TMS)₂S) or Thiourea
-
1-octadecene (ODE)
-
Toluene
-
Acetone (B3395972) or Methanol (for purification)
Procedure:
-
In a nitrogen-filled glovebox, prepare a syringe containing the sulfur precursor ((TMS)₂S or thiourea) dissolved in ODE.[5][7]
-
Heat the this compound solution to the desired injection temperature (e.g., 95-110 °C) under a nitrogen atmosphere.[5][7]
-
Rapidly inject the sulfur precursor solution into the hot this compound solution with vigorous stirring.[5][7] The solution should turn black, indicating the formation of PbS QDs.[7]
-
Allow the reaction to proceed for a specific time to achieve the desired QD size.
-
Cool the reaction mixture to room temperature.[7]
-
Purify the QDs by precipitation with acetone or methanol, followed by centrifugation.[6][7]
-
Redisperse the purified PbS QDs in a non-polar solvent like toluene.[7]
Hot-Injection Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Quantum Dots
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Lead(II) bromide (PbBr₂)
-
Oleylamine (OAm)
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
Synthesis of CsPbBr₃ QDs:
-
Load ODE, PbBr₂, and any additional metal halides (e.g., ZnBr₂) into a three-neck flask and dry under vacuum at 120 °C for 1 hour.[8]
-
Inject oleylamine and oleic acid under a N₂ atmosphere.[8]
-
Heat the mixture to the desired reaction temperature (e.g., 140-200 °C).[10]
-
Swiftly inject the preheated cesium oleate precursor.[11]
-
Maintain the reaction temperature for a specific duration (0.1 seconds to 1 day) to control the QD size.[11]
-
Cool the reaction mixture in an ice bath to quench the reaction.[11]
-
-
Purification:
-
Purify the CsPbBr₃ QDs using methods similar to those for PbS QDs.
-
Quantitative Data on the Effect of this compound and Ligands
The precise control over QD size and morphology is achieved by manipulating various reaction parameters. The following tables summarize the quantitative effects of ligand concentrations and ratios.
| Ligand/Precursor Ratio (OA:OAm) | Resulting Morphology | Average Size (nm) | Reference |
| 0.6 mL : 0.3 mL | Quantum Dots | 2.4 | [12] |
| 0.5 mL : 0.5 mL | Nanoplatelets | - | [12] |
| 0.2 mL : 0.8 mL | Nanosheets | - | [12] |
Table 1: Effect of Oleic Acid (OA) and Oleylamine (OAm) Ratio on CsPbX₃ Nanocrystal Morphology.
| Short-Chain Ligand:OA Ratio | Resulting Morphology | Average Size (nm) | Reference |
| 0.5:5.5 (Octanoic Acid:OA) | Monodispersed Cubic | 11.7 ± 1.4 | [13] |
| 1:5 (Octanoic Acid:OA) | Cuboctahedral and Cubic | 9.9 ± 1.0 | [13] |
| 1.5:4.5 (Octanoic Acid:OA) | Hexagonal Cuboctahedral | 14.7 ± 1.4 | [13] |
Table 2: Influence of Mixed Ligand Systems on PbTe Quantum Dot Size and Morphology.
Visualizing the Process: Diagrams of Synthesis and Control
The following diagrams, generated using Graphviz, illustrate the key workflows and relationships in quantum dot synthesis controlled by this compound.
Caption: Experimental workflow for the synthesis of PbS quantum dots using a this compound precursor.
Caption: Logical relationship showing how reaction parameters influence quantum dot properties.
Conclusion
The use of this compound as a precursor and capping agent provides a robust and versatile platform for the synthesis of high-quality quantum dots with precisely controlled size and morphology. By carefully tuning the reaction parameters, particularly the concentration and ratio of oleic acid and other co-ligands, researchers can tailor the optoelectronic properties of QDs for specific applications. The protocols and data presented herein serve as a valuable resource for scientists and professionals seeking to leverage the unique properties of quantum dots in their research and development endeavors.
References
- 1. Mechanistic insight into the nucleation and growth of oleic acid capped lead sulphide quantum dots - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2017100950A1 - Method for synthesizing quantum dots and compositions and uses thereof - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of Lead Oleate in the Synthesis of Lead Halide Perovskite Nanocrystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of lead halide perovskite nanocrystals (NCs) using lead oleate (B1233923) as a key precursor. The information is intended for researchers in materials science, nanotechnology, and optoelectronics.
Introduction
Lead halide perovskite nanocrystals (LHP NCs) have emerged as highly promising materials for a wide range of optoelectronic applications, including solar cells, light-emitting diodes (LEDs), photodetectors, and lasers.[1][2] Their exceptional properties, such as high photoluminescence quantum yields (PLQY), tunable bandgaps across the visible spectrum, and narrow emission linewidths, are key to their performance.[3] A popular and effective method for synthesizing high-quality LHP NCs is the hot-injection technique, where precursors are rapidly injected into a hot solvent containing other reactants.[1][2]
In this context, lead oleate, formed in situ from lead oxide or lead acetate (B1210297) and oleic acid, serves as the lead (Pb²⁺) source. Oleic acid (OA) and oleylamine (B85491) (OAm) are crucial capping ligands that control the nucleation and growth of the nanocrystals, thereby determining their size, shape, and colloidal stability.[4][5] This document outlines the synthesis of cesium lead bromide (CsPbBr₃) nanocrystals, a widely studied member of the LHP NC family, using a this compound-based hot-injection method.
Role of Key Reagents
-
Lead(II) Oxide (PbO) or Lead(II) Acetate (Pb(OAc)₂): The primary source of lead for the perovskite structure. It reacts with oleic acid to form this compound.
-
Oleic Acid (OA): A long-chain fatty acid that serves multiple roles. It reacts with the lead precursor to form this compound, acts as a capping ligand to stabilize the nanocrystal surface, and influences the nanocrystal's size and shape.[6][7] The ratio of oleic acid to other ligands is a critical parameter.[4][5]
-
Oleylamine (OAm): A primary amine that also functions as a capping ligand. The combination of oleic acid and oleylamine is crucial for achieving monodisperse and stable nanocrystals.[4]
-
1-Octadecene (ODE): A high-boiling point, non-coordinating solvent that provides the reaction medium.[4]
-
Cesium Carbonate (Cs₂CO₃): The source of cesium. It is converted to cesium oleate in the presence of oleic acid.
-
Cesium Oleate (Cs-oleate): The cesium precursor that is injected into the hot lead halide solution. The quality and solubility of the Cs-oleate precursor, which is dependent on the Cs:OA ratio, significantly impacts the reproducibility of the synthesis.[8][9][10] A Cs:OA ratio of 1:5 or higher is recommended for complete conversion and solubility.[9][10]
Experimental Protocols
Preparation of Cesium Oleate Precursor (0.4 M)
This protocol describes the preparation of a cesium oleate solution, a critical precursor for the hot-injection synthesis. The use of excess oleic acid ensures the complete conversion of cesium carbonate to cesium oleate, resulting in a precursor solution that is soluble at room temperature and improves the reproducibility of the nanocrystal synthesis.[8][9]
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 0.814 g | 2.5 |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 1.25 mL | 4.0 |
| 1-Octadecene | C₁₈H₃₆ | 252.48 | 20 mL | - |
Procedure:
-
Add Cs₂CO₃, OA, and ODE to a 50 mL 3-neck flask equipped with a magnetic stir bar.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and other volatile impurities.
-
Switch the atmosphere to nitrogen (N₂) and heat the mixture to 150 °C.
-
Maintain the temperature at 150 °C, stirring until the Cs₂CO₃ has completely reacted and the solution becomes clear.
-
Cool the resulting Cs-oleate solution to room temperature for later use. The precursor should remain a clear, slightly yellowish solution.
Hot-Injection Synthesis of CsPbBr₃ Nanocrystals
This protocol details the synthesis of green-emitting CsPbBr₃ nanocrystals via the hot-injection method.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Lead(II) Bromide | PbBr₂ | 367.01 | 0.069 g | 0.188 |
| 1-Octadecene | C₁₈H₃₆ | 252.48 | 5 mL | - |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | 0.5 mL | - |
| Oleylamine | C₁₈H₃₇N | 267.50 | 0.5 mL | - |
| Cesium Oleate Solution | - | - | 0.4 mL | 0.16 |
Procedure:
-
Combine PbBr₂, ODE, oleic acid, and oleylamine in a 25 mL 3-neck flask with a magnetic stir bar.
-
Heat the mixture to 120 °C under vacuum for 30 minutes.
-
Switch the atmosphere to N₂ and increase the temperature to 170 °C.
-
Once the temperature is stable at 170 °C, swiftly inject the prepared Cs-oleate solution (0.4 mL).
-
Immediately after injection (within 5-10 seconds), immerse the reaction flask in an ice-water bath to quench the reaction and stop nanocrystal growth.[1]
-
The solution will turn a bright green color, indicating the formation of CsPbBr₃ nanocrystals.
Purification of Nanocrystals
-
Transfer the crude nanocrystal solution to a centrifuge tube.
-
Add methyl acetate (or another suitable anti-solvent like ethyl acetate) in a 1:3 volume ratio to the crude solution to precipitate the nanocrystals.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in a small amount of a nonpolar solvent like hexane (B92381) or toluene.
-
Repeat the precipitation and re-dispersion steps one more time to ensure the removal of excess ligands and unreacted precursors.
-
Finally, disperse the purified CsPbBr₃ nanocrystals in the desired solvent for storage and characterization.
Characterization
The synthesized CsPbBr₃ nanocrystals can be characterized using various techniques:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanocrystals.
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To analyze the optical properties, including the band-edge absorption and emission peaks.
-
X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the perovskite nanocrystals.
Quantitative Data Summary
The following table summarizes typical reaction parameters and their influence on the resulting nanocrystal properties, as gathered from various studies.
| Parameter | Variation | Effect on Nanocrystal Properties |
| Reaction Temperature | 90 - 200 °C | Lower temperatures (90-130 °C) favor the formation of nanoplatelets, while higher temperatures (170-200 °C) lead to nanocubes and nanowires.[5] |
| Oleic Acid (OA) Concentration | Increasing OA content | Can lead to a reduction in the thickness of nanoplatelets, resulting in a blueshift in the absorption and photoluminescence spectra due to increased quantum confinement.[11] |
| Oleylamine (OAm) to Oleic Acid (OA) Ratio | Varied ratios | The ratio of OAm to OA is critical in controlling the morphology. Equal ratios often result in monodisperse nanocubes.[5] |
| Cs:OA Ratio in Precursor | 1:1 to 1:5 | A higher ratio (e.g., 1:5) ensures complete conversion to Cs-oleate, leading to better precursor solubility and more reproducible synthesis results.[8][9][10] |
Visualizing the Workflow and Chemistry
To better understand the synthesis process, the following diagrams illustrate the experimental workflow and the underlying chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perovskite nanocrystal - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The role of oleic acid: from synthesis to assembly of perovskite nanocuboid two-dimensional arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Lead Oleate in Extreme Pressure Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead(II) oleate (B1233923) is a metal soap that has historically been used as an extreme pressure (EP) additive in lubricating oils.[1] EP additives are crucial in applications where machinery operates under high loads and pressures, such as in gearboxes and metalworking.[1][2] These additives form a protective film on metal surfaces, preventing direct metal-to-metal contact, thus reducing wear and preventing catastrophic failure of components.[2] The mechanism of action for EP additives like lead oleate involves a chemical reaction with the metal surface at elevated temperatures and pressures, creating a sacrificial layer with a lower shear strength than the base metal.[2][3] This document provides detailed protocols for the synthesis of this compound and discusses its application as an extreme pressure lubricant, including a comparative analysis of its potential performance based on available data for other metal oleates.
Data Presentation: Comparative Performance of Metal Oleates
| Metal Oleate | Base Oil | Friction Coefficient Reduction (%) | Wear Scar Diameter Reduction (%) | Test Method |
| Copper (II) Oleate | Engine Oil | 7 - 15[4][5] | 20 - 30[4] | Four-Ball[4], Journal Bearing[4] |
| Industrial Oil I40A | ~30[4] | 20 - 30[4] | Four-Ball[4], Roller-on-Block[4] | |
| Zinc (II) Oleate | Engine Oil | 5.5 - 8.5[4][5] | 20 - 30[4] | Four-Ball[4], Journal Bearing[4] |
| Industrial Oil I40A | 10 - 20[4] | 20 - 30[4] | Four-Ball[4], Roller-on-Block[4] | |
| Tin (II) Oleate | Engine Oil | 23.5 - 31[4][5] | 20 - 30[4] | Four-Ball[4], Journal Bearing[4] |
| Industrial Oil I40A | 10 - 20[4] | 20 - 30[4] | Four-Ball[4], Roller-on-Block[4] |
Note: The Four-Ball test is a standard method for evaluating the wear-preventive and extreme pressure properties of lubricants.[6][7][8]
Experimental Protocols
Synthesis of this compound via Direct Reaction
This protocol describes the synthesis of this compound from lead(II) oxide and oleic acid. This method is advantageous as it does not introduce other fatty acids and the water byproduct can be conveniently removed.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (C₁₈H₃₄O₂)
-
Ethanol (B145695) (for washing)
-
Petroleum ether (for dissolution)
-
Three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Reflux condenser
-
Vacuum pump
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add a stoichiometric amount of lead(II) oxide and oleic acid.
-
Heating and Reaction: Heat the mixture under continuous stirring. The temperature should be raised gradually until a clear, transparent solution is formed, indicating the completion of the reaction. The reaction is typically carried out at an elevated temperature to facilitate the removal of water.
-
Washing: After the reaction mixture has cooled, wash the product with hot ethanol to remove any unreacted oleic acid.
-
Dissolution and Filtration: Dissolve the washed product in petroleum ether. If any solid impurities are present, they can be removed by filtration.
-
Drying: Remove the petroleum ether under vacuum to obtain the final this compound product. The drying should be thorough to ensure no residual solvent remains.
Synthesis of this compound via Ion Exchange
This method involves the reaction of a water-soluble lead salt with an alkali metal oleate.
Materials:
-
Lead(II) nitrate (B79036) (Pb(NO₃)₂) or another water-soluble lead salt
-
Sodium oleate (NaC₁₈H₃₃O₂) or potassium oleate
-
Ethanol-water mixture (as solvent)
-
Separatory funnel
Procedure:
-
Prepare Solutions: Prepare a solution of lead(II) nitrate in water. In a separate container, prepare a solution of sodium oleate in an ethanol-water mixture.
-
Reaction: Slowly add the lead(II) nitrate solution to the sodium oleate solution with constant stirring. A precipitate of this compound will form immediately.
-
Separation and Washing: The precipitated this compound can be separated by filtration. Wash the precipitate thoroughly with hot water to remove any unreacted salts and byproducts.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature.
Visualizations
Caption: Workflow diagram illustrating the two primary methods for the synthesis of this compound.
Caption: Proposed mechanism of action for this compound as an extreme pressure lubricant additive.
References
- 1. bcl.co.za [bcl.co.za]
- 2. researchgate.net [researchgate.net]
- 3. US3775322A - Extreme pressure lubricating additive - Google Patents [patents.google.com]
- 4. tribology.rs [tribology.rs]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Technical Data Sheets for Grease - Stratson [stratson.nl]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. Wear Preventive Characteristics - Savant Labs [savantlab.com]
Application Notes and Protocols for the Colloidal Synthesis of Lead Oxide Nanocrystals with Lead Oleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the colloidal synthesis of lead oxide (PbO) nanocrystals using a prepared lead oleate (B1233923) precursor. The methodology is based on a hot-injection technique, which allows for good control over nanocrystal size and morphology.
Overview
The synthesis of lead oxide nanocrystals is of significant interest due to their unique optical and electronic properties, making them promising materials for applications in various fields, including catalysis, sensors, and biomedical imaging. This protocol details a two-step process: first, the preparation of a lead oleate precursor from lead(II) oxide and oleic acid, and second, the hot-injection synthesis of PbO nanocrystals from this precursor.
Experimental Protocols
Preparation of this compound Precursor
This protocol outlines the synthesis of the this compound precursor, a key component for the subsequent synthesis of lead oxide nanocrystals.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Three-neck round-bottom flask
-
Schlenk line
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
Procedure:
-
In a three-neck flask, combine PbO, oleic acid, and 1-octadecene.
-
The flask is then connected to a Schlenk line.
-
The mixture is degassed under vacuum at 110-120°C for 1-2 hours with vigorous stirring to remove water and other volatile impurities.
-
After degassing, the atmosphere is switched to an inert gas (e.g., nitrogen or argon).
-
The temperature is raised to 150°C and held for approximately 20 minutes, or until the solution becomes clear and colorless, indicating the formation of the this compound complex.[1]
-
The resulting this compound precursor solution is then cooled to room temperature under an inert atmosphere and is ready for use in the nanocrystal synthesis.
Colloidal Synthesis of Lead Oxide Nanocrystals
This protocol describes the hot-injection synthesis of lead oxide nanocrystals using the previously prepared this compound precursor.
Materials:
-
This compound precursor solution
-
Oleylamine (B85491) (OAm)
-
1-octadecene (ODE)
-
Syringe pump (optional, for controlled injection)
-
Inert gas (Nitrogen or Argon)
-
Solvents for purification (e.g., toluene (B28343), ethanol (B145695), acetone)
-
Centrifuge
Procedure:
-
In a three-neck flask, a mixture of oleylamine and 1-octadecene is degassed under vacuum at a specific temperature (e.g., 120°C) for about an hour.
-
The atmosphere is then switched to an inert gas.
-
The temperature of the oleylamine/ODE mixture is raised to the desired reaction temperature (e.g., 180°C).
-
The this compound precursor solution is loaded into a syringe and swiftly injected into the hot reaction mixture under vigorous stirring.
-
Upon injection, the nucleation and growth of lead oxide nanocrystals are initiated. The reaction is allowed to proceed for a specific duration to achieve the desired nanocrystal size.
-
After the desired reaction time, the heating mantle is removed, and the reaction is quenched by rapidly cooling the flask in a water bath.
-
The synthesized nanocrystals are then purified by precipitation with a non-solvent (e.g., ethanol or acetone), followed by centrifugation. This washing step is typically repeated multiple times to remove excess ligands and unreacted precursors.
-
The final purified lead oxide nanocrystals are dispersed in a non-polar solvent like toluene for storage and further characterization.
Data Presentation
The following tables summarize quantitative data obtained from the characterization of lead oxide nanocrystals synthesized via colloidal methods.
Table 1: Nanocrystal Size and Morphology
| Precursor/Method | Capping Agent | Temperature (°C) | Average Size (nm) | Morphology | Characterization Technique |
| Lead Acetate | Oleic Acid | - | 25 | Spherical | TEM[2] |
| Lead Acetate | None | - | 40 | Spherical | TEM[2] |
| Ball Milling | - | - | 52.56 | - | XRD[3] |
| Sol-gel | Gelatin | 550-600 | ~45 | Orthorhombic | TEM[4] |
| Chemical Synthesis | - | 90 | 60 | - | XRD[5] |
| Green Synthesis | Mangifera indica extract | - | 0.6 - 85 | - | Histogram analysis of TEM images[6] |
Table 2: Effect of Reaction Temperature on Nanocrystal Size
| Precursor | Reaction Temperature (°C) | Resulting Particle Size (nm) | Reference |
| Lead (II) Acetate & NaOH | 88.56 | 19.75 | [7] |
| Lead (II) Acetate & NaOH | > 90 | Agglomeration occurs | [7] |
Visualizations
Experimental Workflow for this compound Precursor Synthesis
Caption: Workflow for the synthesis of the this compound precursor.
Experimental Workflow for PbO Nanocrystal Synthesis
Caption: Workflow for the hot-injection synthesis of PbO nanocrystals.
References
- 1. Manipulating the formation of cesium lead bromide nanocrystals via oleic acid - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06491J [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Green synthesis of lead oxide nanoparticles for photo-electrocatalytic and antimicrobial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Use of Lead Oleate in the Preparation of Organometallic Precursors for Nanomaterial Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lead oleate (B1233923) serves as a critical organometallic precursor in the colloidal synthesis of advanced nanomaterials, particularly semiconductor nanocrystals such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe) quantum dots (QDs), as well as cesium lead halide perovskites (CsPbX₃). While not an organometallic compound in the classic sense featuring a direct, stable carbon-lead covalent bond, lead oleate is a metal-organic salt where the oleate ligands play a multifaceted role.[1][2] They facilitate the dissolution of the lead source in non-polar solvents, control the nucleation and growth kinetics of the nanocrystals, and provide surface passivation to the final nanoparticles, ensuring their stability and dispersibility.[3][4][5] The resulting nanomaterials possess unique optoelectronic properties, making them valuable in applications ranging from bioimaging and sensors to next-generation solar cells and light-emitting diodes.[6][7] These application notes provide detailed protocols for the preparation of this compound and its subsequent use in synthesizing high-quality nanocrystals.
Application Note 1: Synthesis of Lead Sulfide (PbS) Quantum Dots via Hot-Injection
Principle: The synthesis of PbS quantum dots is commonly achieved using a hot-injection method.[8][9] In this procedure, a sulfur precursor, such as bis(trimethylsilyl) sulfide ((TMS)₂S), is rapidly injected into a hot solution of this compound dissolved in a high-boiling point, non-coordinating solvent like 1-octadecene (B91540) (ODE). The high temperature facilitates the decomposition of the precursors, leading to a burst of nucleation followed by controlled particle growth.[10] The size of the resulting PbS QDs, and thus their optical properties, can be precisely controlled by varying parameters such as the injection temperature and the concentration of oleic acid (OA), which acts as a capping ligand.[8][9] Higher temperatures and greater amounts of free oleic acid generally lead to the formation of larger quantum dots.[9]
Experimental Workflow: Hot-Injection Synthesis of PbS Quantum Dots
Caption: Workflow for PbS quantum dot synthesis using the hot-injection method.
Experimental Protocol: Synthesis of PbS Quantum Dots
This protocol is a representative example adapted from the Hines method.[8][9]
-
Preparation of this compound Precursor:
-
In a 100 mL three-neck flask equipped with a condenser and a thermocouple, combine lead(II) oxide (PbO, 0.45 g), oleic acid (OA, 2-20 g, see Table 1), and 1-octadecene (ODE, 10 g).[8][9]
-
Heat the mixture to 110°C under vacuum with vigorous stirring for approximately 20-30 minutes, or until the PbO has completely dissolved to form a clear, pale-yellow solution of this compound.[8][9]
-
Switch the atmosphere to nitrogen (N₂) and adjust the temperature to the desired injection temperature (e.g., 95°C, 120°C, 150°C, or 185°C).[9]
-
-
Preparation of Sulfur Precursor:
-
In an inert atmosphere (glovebox), dilute 210 µL of bis(trimethylsilyl) sulfide ((TMS)₂S) in 5 mL of anhydrous ODE.[9] Load this solution into a syringe.
-
-
Hot Injection and Growth:
-
Once the this compound solution is stable at the target injection temperature, swiftly inject the (TMS)₂S solution into the flask with continuous stirring.[9]
-
Immediately after injection, remove the heating mantle to allow the solution to cool naturally, which quenches the growth of the nanocrystals.[8][9]
-
-
Purification:
-
To the cooled, crude solution, add a sufficient amount of acetone to induce precipitation of the PbS quantum dots.[11]
-
Centrifuge the mixture (e.g., 5000 rpm for 5 minutes).[11]
-
Discard the supernatant and re-disperse the nanoparticle pellet in a non-polar solvent such as toluene for storage and characterization.[11]
-
Data Presentation: Influence of Reaction Parameters on PbS QD Size
| Injection Temp. (°C) | Oleic Acid (g) | Resulting 1S Exciton Peak (nm) | Approx. QD Diameter (nm) | Reference |
| 95 | 7.9 | 1145 | 4.8 | [9] |
| 120 | 5.5 | 1145 | 4.8 | [9] |
| 150 | 3.8 | 1145 | 4.8 | [9] |
| 185 | 2.2 | 1145 | 4.8 | [9] |
| 95 | 2.0 | ~875 | ~3.0 | [12] |
| 120 | 2.0 | ~960 | ~3.6 | [12] |
Note: The data shows that to achieve the same final QD size (e.g., 1145 nm peak), less oleic acid is required at higher injection temperatures.[9] Conversely, at a fixed oleic acid amount, higher temperatures yield larger QDs.[12]
Application Note 2: Synthesis of Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystals
Principle: The synthesis of all-inorganic cesium lead halide perovskite nanocrystals (CsPbBr₃ NCs) often utilizes a heating-up method where this compound and cesium oleate are the key precursors. The this compound is typically formed in situ by reacting a lead source (e.g., PbO) with oleic acid.[13] The amount of oleic acid in the reaction is a critical parameter that can selectively determine the final product phase. An OA-rich environment facilitates the formation of CsPbBr₃, whereas an OA-limited condition favors the formation of the Cs₄PbBr₆ phase.[13] This control is attributed to the influence of oleic acid on the formation of different lead bromide complex intermediates in the solution.[13]
Logical Relationship: Effect of Oleic Acid on Perovskite Phase
Caption: Oleic acid concentration directs the synthesis towards different cesium lead bromide phases.
Experimental Protocol: Synthesis of CsPbBr₃ Nanocrystals
This protocol is adapted from a reported amine-free, heating-up method.[13]
-
Preparation of Cs/Pb Precursor Solution:
-
In a flask, combine lead(II) oxide (PbO, 22 mg, 0.1 mmol), cesium carbonate (Cs₂CO₃, 8 mg, 0.025 mmol), 1-octadecene (ODE, 18.4 g), and oleic acid (OA, 2 mL for CsPbBr₃).[13]
-
Heat the mixture to 150°C and maintain for 20 minutes with stirring until a clear solution is formed.[13]
-
Allow the solution to cool to room temperature.
-
-
Nanocrystal Synthesis:
-
To the cooled Cs/Pb precursor solution, add dimethyldioctadecylammonium (B77308) bromide (DDOABr, 0.0946 g, 0.15 mmol).[13]
-
In an oil bath, heat the mixture to 130°C (for CsPbBr₃) at a rate of approximately 10°C/min.[13]
-
Once the desired temperature is reached, remove the reaction vessel from the oil bath to cool.
-
-
Purification:
Data Presentation: Oleic Acid Dosage vs. Product Phase
| Oleic Acid (OA) Volume | Target Temperature (°C) | Resulting Product Phase | Reference |
| 2.0 mL | 130 | CsPbBr₃ | [13] |
| 0.1 mL | 120 | Cs₄PbBr₆ | [13] |
Application Note 3: General Preparation of this compound Stock Solution
Principle: A stable this compound stock solution is the foundational precursor for many colloidal syntheses. It is typically prepared by reacting a lead salt, most commonly lead(II) oxide (PbO) or lead(II) acetate (B1210297), with oleic acid in a non-coordinating solvent at elevated temperatures.[14] The reaction involves the proton from the carboxylic acid group of oleic acid reacting with the oxide or acetate anion, forming water or acetic acid as a byproduct, which is subsequently removed by heating under vacuum.[11] This step is crucial as residual water can influence the nanocrystal growth kinetics.[11] The resulting this compound complex, Pb(OA)₂, is highly soluble in the nonpolar solvent, making it ideal for homogeneous nucleation.[15]
Process Diagram: Formation of this compound Precursor
Caption: Process for preparing a this compound stock solution from lead(II) oxide.
Experimental Protocol: Preparation of this compound Stock Solution
-
Setup: Place lead(II) oxide (PbO, 1.5 mmol, ~335 mg) into a 25 mL three-neck flask containing a magnetic stir bar.[16]
-
Addition of Reagents: Add oleic acid (HOlAc, 4.0 mmol, ~1.13 g) and 1-octadecene (ODE, 5.0 mL).[16]
-
Degassing: Seal the flask and connect it to a Schlenk line. Evacuate the flask (pressure < 0.1 mTorr) and then refill with high-purity nitrogen gas. Repeat this cycle three times.[16]
-
Reaction: Under a gentle flow of N₂, heat the mixture with stirring to 95-120°C. Maintain this temperature under vacuum for 1 hour or until the solution becomes completely clear and colorless (or pale yellow), indicating the formation of this compound.[16]
-
Storage: Cool the solution to room temperature. The resulting this compound stock solution can be stored under an inert atmosphere for future use in nanocrystal synthesis.
References
- 1. Organolead chemistry - Wikipedia [en.wikipedia.org]
- 2. Organolead_compound [chemeurope.com]
- 3. Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX3, X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid … [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Colloidal Synthesis of Bulk-Bandgap Lead Selenide Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid and facile synthesis of high-quality, oleate-capped PbS nanocrystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Manipulating the formation of cesium lead bromide nanocrystals via oleic acid - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06491J [pubs.rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of Lead Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lead oleate (B1233923), the lead salt of oleic acid, is a waxy solid with applications as a drier in paints and varnishes and as a precursor in the synthesis of various lead-containing nanomaterials, such as perovskite nanocrystals.[1][2] Its synthesis in a laboratory setting is a fundamental procedure for researchers working in materials science and inorganic chemistry. This document provides a detailed experimental protocol for the synthesis of lead oleate via the direct reaction of lead(II) oxide with oleic acid.
Health and Safety Precautions
Warning: Lead compounds are toxic and carcinogenic.[1] All handling of lead-containing reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocol: Direct Synthesis from Lead(II) Oxide
This protocol details the synthesis of this compound from lead(II) oxide and oleic acid in a non-coordinating solvent.
Materials and Equipment:
-
Lead(II) oxide (PbO)
-
Oleic acid (technical grade, 90%)
-
1-octadecene (B91540) (ODE)
-
Ethanol
-
Petroleum ether
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer or thermocouple
-
Septum
-
Magnetic stir bar and stir plate with heating
-
Schlenk line or vacuum/inert gas manifold
-
Syringes and needles
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Reaction Setup:
-
In a 25 mL three-neck round-bottom flask, combine 335 mg (1.5 mmol) of lead(II) oxide, 1.13 g (4.0 mmol) of oleic acid, and 5.0 mL of 1-octadecene (ODE).[3]
-
Add a magnetic stir bar to the flask.
-
Equip the flask with a condenser, a thermometer, and a septum. Connect the condenser to a Schlenk line or an inert gas/vacuum manifold.[3]
-
-
Degassing and Reaction:
-
Isolation and Purification:
-
Once the reaction is complete and a clear solution is obtained, cool the mixture to room temperature.
-
The crude product can be purified by washing with hot ethanol.[4] This step helps to remove unreacted oleic acid.
-
For further purification, the product can be dissolved in petroleum ether and then dried under vacuum to yield a waxy solid.[4]
-
Data Presentation
The following table summarizes the typical quantities of reagents used in this synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Volume (mL) | Role |
| Lead(II) Oxide (PbO) | 223.20 | 335 | 1.5 | - | Lead Source |
| Oleic Acid (HOlAc) | 282.47 | 1130 | 4.0 | ~1.27 | Reactant/Ligand |
| 1-Octadecene (ODE) | 252.48 | - | - | 5.0 | Solvent |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Alternative Synthesis Method: Ion Exchange
An alternative method for preparing this compound involves an ion exchange reaction. This typically starts with the synthesis of sodium oleate, which is then reacted with a soluble lead salt, such as lead nitrate (B79036).[5] The general steps are:
-
Preparation of Sodium Oleate: React sodium hydroxide (B78521) with oleic acid.
-
Ion Exchange Reaction: Dissolve lead nitrate in water and heat the solution. Slowly add the sodium oleate solution to the hot lead nitrate solution with stirring.[5]
-
Isolation: The this compound product will precipitate out of the aqueous solution and can be collected by filtration.
This method avoids the use of high-boiling organic solvents but requires careful control of stoichiometry and reaction conditions to ensure a pure product.
References
Application Notes and Protocols: Use of Anhydrous Lead Oleate in Quantum Dot Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lead-based colloidal quantum dots (QDs), such as lead sulfide (B99878) (PbS) and lead selenide (B1212193) (PbSe), are of significant interest for a variety of applications including near-infrared (NIR) photodetectors, solar cells, and bio-imaging, owing to their broad absorption spectra and size-tunable fluorescence in the NIR region.[1] The synthesis of high-quality, monodisperse QDs with reproducible properties is crucial for these applications. The hot-injection method is a widely adopted approach for the synthesis of these nanocrystals.[2] In this method, a precursor solution is rapidly injected into a hot solvent containing the other precursor, leading to a burst of nucleation followed by controlled crystal growth.
A key precursor for the synthesis of lead-based QDs is lead oleate (B1233923). The use of an anhydrous form of lead oleate is particularly important as adventitious water can significantly influence the reaction kinetics, final particle size, and surface chemistry of the quantum dots.[3] This document provides detailed application notes and experimental protocols for the synthesis and use of anhydrous this compound in the preparation of PbS and PbSe quantum dots.
Role of Anhydrous this compound in Quantum Dot Synthesis
This compound serves as the lead (Pb²⁺) source in the synthesis of lead chalcogenide quantum dots. Oleic acid, from which the oleate ligand is derived, also acts as a stabilizing agent or capping ligand that controls the growth and prevents the agglomeration of the nanocrystals.[4][5] The long hydrocarbon chains of the oleate ligands provide colloidal stability in nonpolar solvents.
The use of a pre-synthesized, anhydrous this compound precursor offers several advantages over in-situ preparations from lead oxide (PbO) or lead acetate:
-
Improved Reproducibility: Eliminating water, which can be a byproduct of in-situ precursor formation from PbO and oleic acid, leads to more controlled and reproducible reaction outcomes.[3]
-
Better Size Control: The absence of water can affect the nucleation and growth kinetics, allowing for more precise control over the final quantum dot size.[3]
-
Defined Surface Chemistry: Using a well-defined anhydrous precursor helps in achieving a more uniform and predictable surface passivation, which is critical for the photophysical properties of the quantum dots.[3]
Experimental Protocols
This section details the protocols for the synthesis of anhydrous this compound and its subsequent use in the synthesis of PbS and PbSe quantum dots.
2.1. Synthesis of Anhydrous this compound
This protocol is adapted from the method described by Hendricks et al. and is suitable for producing a high-quality anhydrous this compound precursor.[3][6]
Materials:
-
Lead(II) oxide (PbO)
-
Acetonitrile (B52724) (anhydrous)
-
Trifluoroacetic acid
-
Trifluoroacetic anhydride (B1165640)
-
Oleic acid
-
Isopropanol (B130326) (anhydrous)
-
Methanol (B129727) (anhydrous)
Equipment:
-
Round-bottom flasks
-
Erlenmeyer flask
-
Magnetic stirrer with hotplate
-
Ice bath
-
Schlenk line for inert atmosphere (optional but recommended)
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend lead(II) oxide (10.00 g, 44.8 mmol) in acetonitrile (~20 mL).
-
Cool the suspension in an ice bath while stirring.
-
Slowly add trifluoroacetic acid (0.7 mL, 8.96 mmol, 0.2 equiv) and trifluoroacetic anhydride (6.2 mL, 44.8 mmol, 1 equiv).
-
Stir the mixture for approximately 10 minutes until the yellow lead oxide dissolves, resulting in a clear and colorless solution of lead trifluoroacetate (B77799). Allow the solution to warm to room temperature.
-
In a separate 500 mL Erlenmeyer flask, combine oleic acid (25.44 g, 90.05 mmol, 2.01 equiv), isopropanol (~180 mL), and triethylamine (10.25 g, 101.25 mmol, 2.26 equiv).
-
Slowly add the lead trifluoroacetate solution to the oleic acid solution with vigorous stirring. A white precipitate of this compound will form.
-
Heat the mixture to reflux to dissolve the precipitate, resulting in a clear and colorless solution.
-
Turn off the heat and allow the flask to cool slowly to room temperature.
-
Further cool the flask in a -20 °C freezer for at least 2 hours to promote crystallization.
-
Isolate the resulting white powder (anhydrous this compound) by suction filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with methanol (3 x 300 mL).
-
Dry the final product under vacuum.
2.2. Synthesis of PbS Quantum Dots using Anhydrous this compound
This protocol is a modification of the Hines method, utilizing the pre-synthesized anhydrous this compound.[1][7]
Materials:
-
Anhydrous this compound (Pb(oleate)₂)
-
1-Octadecene (B91540) (ODE)
-
Bis(trimethylsilyl) sulfide ((TMS)₂S)
-
Toluene (B28343) (anhydrous)
-
Acetone (B3395972) or Methyl Acetate (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Syringes and needles
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
In a 50 mL three-neck round-bottom flask, combine the desired amount of anhydrous this compound and 1-octadecene (ODE).
-
Heat the mixture to 100 °C under vacuum for at least 1 hour to ensure anhydrous conditions.
-
Switch the atmosphere to nitrogen or argon.
-
Adjust the temperature to the desired injection temperature (e.g., 95 °C).
-
In a separate vial inside a glovebox, prepare the sulfur precursor by diluting bis(trimethylsilyl) sulfide ((TMS)₂S) in ODE.
-
Rapidly inject the (TMS)₂S solution into the hot this compound solution under vigorous stirring.
-
Allow the reaction to proceed for a specific time to achieve the desired quantum dot size, then cool the reaction to room temperature.
-
Precipitate the PbS quantum dots by adding an antisolvent like anhydrous acetone or methyl acetate.
-
Centrifuge the mixture at 5000 rpm for 5 minutes.
-
Discard the supernatant and re-disperse the quantum dot precipitate in anhydrous toluene.
-
Repeat the precipitation and re-dispersion steps two more times for purification.
-
Store the final purified PbS quantum dots dispersed in toluene in a dark, inert environment.
2.3. Synthesis of PbSe Quantum Dots using Anhydrous this compound
This protocol is adapted from the method described by Campos et al. for the synthesis of PbSe quantum dots.[6]
Materials:
-
Anhydrous this compound (Pb(oleate)₂)
-
N-cyclohexylpyrrolidine-1-carboselenoamide (or other suitable selenium precursor)
-
Diphenyl ether
-
Toluene (anhydrous)
-
n-Butanol (anhydrous)
-
Methanol (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Syringes and needles
-
Magnetic stirrer
-
Ice bath
-
Centrifuge
Procedure:
-
In a 250 mL three-neck flask, dissolve anhydrous this compound (1.6 g, 2.08 mmol) in hexadecane (140 mL) under an inert atmosphere.
-
In a separate vial, dissolve the selenium precursor, N-cyclohexylpyrrolidine-1-carboselenoamide (0.45 g, 1.7 mmol), in diphenyl ether (8 mL).
-
Heat both the lead and selenium precursor solutions to 100 °C until they become clear, colorless solutions.
-
Rapidly inject the selenium precursor solution into the this compound solution with vigorous stirring. The solution should turn brown in approximately 8 seconds.
-
Allow the reaction to proceed for the desired time (e.g., 110 minutes) to achieve the target quantum dot size.
-
Quench the reaction by cooling the flask in an ice bath.
-
Inside a glovebox, precipitate the PbSe quantum dots by adding n-butanol (90 mL) and methanol (60 mL).
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and re-disperse the black precipitate in toluene (10 mL).
-
Purify the quantum dots by repeated precipitation with methanol and re-dispersion in toluene (at least three times).
-
Store the final purified PbSe quantum dots dispersed in toluene in a dark, inert environment.
Data Presentation
The following tables summarize typical experimental parameters for the synthesis of lead-based quantum dots using this compound. These values can be adjusted to tune the final properties of the nanocrystals.
Table 1: Synthesis Parameters for PbS Quantum Dots
| Parameter | Value Range | Effect on QD Size | Reference |
| Lead Precursor | Anhydrous this compound | - | [3] |
| Sulfur Precursor | (TMS)₂S in ODE | - | [3][7] |
| Solvent | 1-Octadecene (ODE) | - | [7] |
| Injection Temp. | 95 - 185 °C | Higher temp. → Larger QDs | [7] |
| Oleic Acid Amount | 2 - 20 g (in situ) | More acid → Larger QDs | [7] |
| Reaction Time | Seconds to minutes | Longer time → Larger QDs | [7] |
Table 2: Synthesis Parameters for PbSe Quantum Dots
| Parameter | Value Range | Effect on QD Size | Reference |
| Lead Precursor | Anhydrous this compound | - | [6] |
| Selenium Precursor | N-cyclohexylpyrrolidine-1-carboselenoamide | - | [6] |
| Solvent | Hexadecane / Diphenyl ether | - | [6] |
| Injection Temp. | 100 °C (precursor temp.) | Higher reaction temp. → Larger QDs | [6] |
| Pb:Se Molar Ratio | ~1.2 : 1 | Can influence size and stoichiometry | [6] |
| Reaction Time | ~110 minutes | Longer time → Larger QDs | [6] |
Visualizations
Diagram 1: Synthesis of Anhydrous this compound
Caption: Workflow for the synthesis of anhydrous this compound.
Diagram 2: Hot-Injection Synthesis of Quantum Dots
Caption: General workflow for hot-injection synthesis of quantum dots.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. chimia.ch [chimia.ch]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the Formation of Honeycomb Superlattices from PbSe Quantum Dots: The Role of Solvent-Mediated Repulsion and Facet-to-Facet Attraction in NC Self-Assembly and Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: The Influence of Lead Oleate Concentration on Nanoparticle Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of high-quality nanoparticles with controlled size, shape, and monodispersity is paramount for a wide range of applications, including bio-imaging, drug delivery, and optoelectronics. In the colloidal synthesis of lead-based nanoparticles, such as lead sulfide (B99878) (PbS), lead selenide (B1212193) (PbSe), and perovskite nanocrystals, lead oleate (B1233923) serves a dual function. It acts as a crucial lead precursor and, through the presence of oleic acid, as a capping ligand that modulates nanoparticle growth. The concentration of oleate ligands on the nanoparticle surface dictates the growth kinetics and ultimate morphology of the nanocrystals. This application note provides a detailed overview of the effect of lead oleate and oleic acid concentration on nanoparticle properties, along with comprehensive experimental protocols for their synthesis.
The Role of this compound and Oleic Acid
In typical hot-injection synthesis methods, this compound is often formed in situ by reacting a lead source, such as lead(II) oxide (PbO), with an excess of oleic acid. The resulting solution contains the this compound precursor and a significant amount of free oleic acid. This excess oleic acid plays a critical role as a surface-capping agent. The oleate molecules dynamically bind to the surface of the growing nanoparticles, preventing their uncontrolled aggregation and influencing the rate of monomer addition to different crystal facets. Consequently, by varying the initial concentration of oleic acid, researchers can precisely tune the size and shape of the resulting nanoparticles.[1][2] An increase in the concentration of oleic acid generally leads to the formation of larger nanoparticles, as it can facilitate monomer transport and influence the nucleation and growth phases.[3]
Data Presentation: Effect of Oleic Acid Concentration on PbS Quantum Dot Properties
The following table summarizes the quantitative relationship between the amount of oleic acid used in the synthesis of PbS quantum dots and their resulting properties at various injection temperatures. The data demonstrates a clear trend of increasing nanoparticle size with higher concentrations of oleic acid.[1]
| Injection Temperature (°C) | Oleic Acid (g) | 1st Exciton Peak (nm) | Nanoparticle Size (nm) | Size Dispersion (%) |
| 95 | 2 | 973 | 3.2 | 5.7 |
| 95 | 8 | 1208 | 4.2 | 5.8 |
| 95 | 14 | 1369 | 4.9 | 4.8 |
| 95 | 20 | 1528 | 5.8 | 4.8 |
| 120 | 2 | 1011 | 3.3 | 6.3 |
| 120 | 8 | 1296 | 4.6 | 6.8 |
| 120 | 14 | 1540 | 5.9 | 5.7 |
| 120 | 20 | 1785 | 7.5 | 5.9 |
| 150 | 2 | 1070 | 3.6 | 7.1 |
| 150 | 8 | 1434 | 5.3 | 8.3 |
| 150 | 14 | 1818 | 7.7 | 7.8 |
| 150 | 20 | 2212 | 11.6 | 9.0 |
| 185 | 2 | 1181 | 4.1 | 7.3 |
| 185 | 8 | 1668 | 6.7 | 11.8 |
| 185 | 14 | 2290 | 12.6 | 10.2 |
Experimental Protocols
The following are detailed protocols for the synthesis of lead-based nanoparticles where the concentration of the this compound precursor, and critically the oleic acid ligand, is a key parameter for controlling the final nanoparticle properties.
Protocol 1: Synthesis of PbS Quantum Dots with Tunable Size
This protocol is adapted from the well-established Hines method and allows for precise size control by varying the amount of oleic acid.[1]
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Bis(trimethylsilyl) sulfide ((TMS)₂S)
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
-
Syringes and needles
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
This compound Precursor Preparation:
-
Sulfur Precursor Preparation:
-
In an inert atmosphere glovebox, dilute 210 µL of (TMS)₂S in 5 mL of ODE in a syringe.[1]
-
-
Hot-Injection Synthesis:
-
Adjust the temperature of the this compound solution to the desired injection temperature (e.g., 95-185 °C).[1]
-
Rapidly inject the sulfur precursor solution into the hot this compound solution under vigorous stirring.
-
Immediately after injection, remove the heating mantle and allow the solution to cool naturally.[1]
-
-
Purification:
-
Transfer the cooled solution to a centrifuge tube.
-
Add methanol to precipitate the PbS quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the quantum dot pellet in toluene.
-
Repeat the precipitation and re-dispersion steps two more times for thorough purification.
-
Protocol 2: Synthesis of PbSe Nanocrystals
This protocol provides a general method for the synthesis of PbSe nanocrystals. The size and shape can be tuned by adjusting the ratio of oleic acid to other ligands like oleylamine (B85491) and the reaction temperature.[2]
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Selenium powder
-
Trioctylphosphine (TOP)
-
Toluene
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line
-
Syringes and needles
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
This compound Precursor Preparation:
-
Combine PbO, oleic acid, and ODE in a three-neck flask. The molar ratio of OA to PbO can be varied to influence the final nanoparticle size.
-
Heat the mixture under vacuum with stirring until a clear this compound solution is formed.
-
-
Selenium Precursor Preparation (TOPSe):
-
In a glovebox, dissolve selenium powder in TOP to form a 1 M TOPSe solution.
-
-
Hot-Injection Synthesis:
-
Set the this compound solution to the desired injection temperature (typically 150-200 °C) under an inert atmosphere.
-
Rapidly inject the TOPSe solution into the hot this compound solution.
-
Allow the reaction to proceed for a specific time to achieve the desired nanocrystal size. The growth can be monitored by taking small aliquots and measuring their absorption spectra.
-
-
Purification:
-
Quench the reaction by cooling the flask in a water bath.
-
Precipitate the PbSe nanocrystals by adding ethanol.
-
Centrifuge the mixture, discard the supernatant, and re-disperse the nanocrystals in toluene.
-
Repeat the purification process as needed.
-
Visualizations
The following diagrams illustrate the experimental workflow for nanoparticle synthesis and the conceptual relationship between ligand concentration and nanoparticle properties.
Caption: Hot-injection synthesis workflow.
Caption: Effect of oleic acid on nanoparticle size.
Conclusion
The concentration of this compound, and more specifically the amount of free oleic acid present during synthesis, is a critical parameter for controlling the properties of lead-based nanoparticles. By carefully tuning the oleic acid concentration, researchers can achieve precise control over nanoparticle size, which in turn influences their optical and electronic properties. The provided protocols offer a robust foundation for the reproducible synthesis of high-quality nanoparticles for various scientific and biomedical applications. For perovskite nanocrystals, the ratio of oleic acid to other ligands like oleylamine is also a key factor in determining the final crystal phase and morphology, offering another layer of control for material design.[4][5]
References
Application Notes and Protocols for Passivating InP Quantum Dots with Lead Oleate as a Surface Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indium phosphide (B1233454) (InP) quantum dots (QDs) are promising alternatives to cadmium-based QDs for various applications, including bioimaging and drug delivery, due to their lower toxicity.[1] However, as-synthesized InP QDs often suffer from low photoluminescence quantum yields (PLQYs) and poor stability due to surface defects and oxidation.[2][3] Surface passivation is a critical step to mitigate these issues and enhance the optical properties of InP QDs.[1] This document provides detailed application notes and protocols for the use of lead(II) oleate (B1233923) as a surface ligand to passivate InP quantum dots, a technique aimed at improving their luminescent properties and stability.
The use of metal oleates as a surface treatment for InP QDs has been shown to be a "greener" and safer alternative to methods involving hazardous reagents like hydrofluoric acid (HF).[2][4] This bifunctional treatment serves to both remove the native surface oxide layer and passivate surface defects, leading to significant improvements in PLQY and a reduction in the full-width at half maximum (FWHM) of the emission peak.[2][4] While zinc and cadmium oleates have been more extensively studied, the principles of this passivation strategy can be extended to lead oleate. This document outlines the synthesis of this compound, the passivation protocol for InP QDs, and the expected outcomes based on comparative data from other metal oleates.
Mechanism of Passivation
The passivation of InP QDs with metal oleates involves a dual-action mechanism. Firstly, the oleate ligand can etch away the detrimental surface oxide layer (e.g., InPOx) that quenches photoluminescence. Secondly, the metal cation (in this case, Pb²⁺) and the oleate anion coordinate to the surface of the InP QD, passivating dangling bonds and surface trap states. This dual effect reduces non-radiative recombination pathways, thereby enhancing the photoluminescence quantum yield and improving the overall stability of the quantum dots. The long alkyl chains of the oleate ligands also provide a protective barrier against environmental factors.
Data Presentation: Comparative Effects of Metal Oleate Passivation on InP QDs
The following table summarizes the quantitative effects of metal oleate treatment on the optical properties of InP quantum dots. The data for pristine and HF-treated InP QDs are included for comparison. The data for Zinc Oleate (ZnOA) and Cadmium Oleate (CdOA) are derived from the work of Chen et al. (2022) and serve as a benchmark for the expected performance of this compound passivation.[2][5]
| Treatment | Photoluminescence Quantum Yield (PLQY) (%) | Emission Peak FWHM (nm) | Stability (vs. Pristine) | Reference |
| Pristine InP QDs | ~0.1 | ~57 | - | [5] |
| HF-Treated InP QDs | ~14.7 | ~63 | Moderate | [5] |
| Zinc Oleate (ZnOA) Treated InP QDs | ~3.3 (core) / ~34.4 (core/shell) | Narrower (~20% reduction in shelled QDs) | High | [5] |
| Cadmium Oleate (CdOA) Treated InP QDs | ~2.3 (core) | Narrower | High | [5] |
| This compound (PbOA) Treated InP QDs (Expected) | Enhanced PLQY | Narrower FWHM | High | - |
Note: The expected outcomes for this compound are based on the established efficacy of other metal oleates in passivating InP QDs. Direct comparative studies are limited.
Experimental Protocols
Synthesis of Lead(II) Oleate Precursor
This protocol describes the synthesis of lead(II) oleate from lead(II) oxide and oleic acid, a common method for preparing metal oleate precursors for nanocrystal synthesis.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (technical grade)
-
1-octadecene (B91540) (ODE) (technical grade)
-
Three-neck round-bottom flask
-
Schlenk line
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
Procedure:
-
In a three-neck round-bottom flask, combine PbO, oleic acid, and 1-octadecene (ODE). A typical molar ratio of oleic acid to PbO is between 2.5:1 and 4:1.
-
Equip the flask with a condenser, a thermometer or thermocouple, and a connection to a Schlenk line.
-
Place the flask under vacuum and heat to approximately 100-120 °C with vigorous stirring to remove water and other low-boiling point impurities.
-
After degassing, switch the atmosphere to an inert gas (e.g., nitrogen or argon).
-
Increase the temperature to 150-170 °C and continue stirring until the PbO completely dissolves and the solution becomes clear and colorless to pale yellow. This indicates the formation of this compound.
-
Cool the resulting this compound solution to room temperature under an inert atmosphere. The precursor is now ready for use in the passivation of InP QDs.
Passivation of InP Quantum Dots with this compound
This protocol details the post-synthetic surface treatment of as-synthesized InP quantum dots with the prepared this compound precursor. This procedure is adapted from the bifunctional metal oleate treatment described by Chen et al. (2022).[2]
Materials:
-
As-synthesized InP quantum dots dispersed in a non-polar solvent (e.g., toluene)
-
Prepared this compound solution in ODE
-
Anhydrous toluene (B28343)
-
Anhydrous acetone
-
Centrifuge
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Work in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidation of the InP QDs.
-
In a vial, take a known concentration of the as-synthesized InP QD solution in toluene.
-
Add the prepared this compound solution to the InP QD solution. The optimal molar ratio of this compound to InP QDs may need to be determined empirically, but a starting point is a metal-to-InP ratio of 20:1.[5]
-
Stir the mixture vigorously at room temperature for a designated period, typically ranging from 3 to 10 minutes. The reaction progress can be monitored by taking small aliquots for photoluminescence measurements.
-
After the desired reaction time, precipitate the this compound-passivated InP QDs by adding an excess of a polar non-solvent, such as anhydrous acetone.
-
Centrifuge the mixture to pellet the passivated InP QDs.
-
Discard the supernatant, which contains unreacted precursors and excess ligands.
-
Re-disperse the purified, this compound-passivated InP QDs in an anhydrous non-polar solvent like toluene for storage and further characterization.
Visualizations
Signaling Pathway of InP QD Passivation
Caption: Mechanism of InP QD Passivation with this compound.
Experimental Workflow for Passivation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Near-Unity Photoluminescence Quantum Yield of Core-Only InP Quantum Dots via a Simple Postsynthetic InF3 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
Application Note & Protocol: Preparation of Lead Oleate Solution in 1-Octadecene (ODE)
Introduction
This document provides a detailed protocol for the preparation of a lead oleate (B1233923) solution in 1-octadecene (B91540) (ODE). This solution is a critical precursor for the synthesis of various lead-containing nanocrystals, including PbS, PbSe, and perovskite quantum dots.[1][2][3][4][5][6] The protocol involves the reaction of a lead precursor, most commonly lead(II) oxide (PbO), with oleic acid in a high-boiling point solvent, 1-octadecene. The resulting lead oleate complex in ODE serves as a stable and reproducible source of lead ions for subsequent nanocrystal nucleation and growth. Proper preparation of this precursor solution is paramount to achieving monodisperse and high-quality nanocrystals. This protocol is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged in the synthesis and application of nanomaterials.
Quantitative Data Summary
The following table summarizes the quantitative parameters from various established protocols for the preparation of this compound in 1-octadecene. These variations often correspond to the synthesis of different types of nanoparticles.
| Parameter | "Standard" Synthesis for PbS NCs [3] | Synthesis for CsPbX₃ NWs [2] | General Nanoparticle Synthesis | Notes |
| Lead Precursor | Lead(II) Oxide (PbO) | Lead(II) Halide (PbX₂) | Lead(II) Oxide (PbO), Lead Acetate | PbO is a common and effective precursor. |
| Lead Precursor Amount | 335 mg (1.5 mmol) | 0.18 mmol | Varies based on desired concentration | The molar ratio of lead to oleic acid is a critical parameter. |
| Oleic Acid (OA) | 1.13 g (4.0 mmol) | 0.4 mL - 0.8 mL | Varies | Excess oleic acid is typically used to ensure complete reaction and stabilization. |
| 1-Octadecene (ODE) | 5.0 mL | 5 mL | Varies | ODE acts as a high-boiling point, non-coordinating solvent. |
| Reaction Temperature | 95 °C | 120 °C - 150 °C | 95 °C - 150 °C | The temperature is chosen to facilitate the reaction without decomposing the oleic acid. |
| Reaction Time | 1 hour | 1 hour | ~1 hour | The reaction is typically complete when the solution becomes clear. |
| Atmosphere | Inert (N₂) / Vacuum | Inert (N₂) / Vacuum | Inert (N₂) / Vacuum | An inert atmosphere is crucial to prevent oxidation. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound solution in 1-octadecene.
Caption: Experimental workflow for this compound preparation.
Detailed Experimental Protocol
This protocol is based on a standard procedure for preparing a this compound solution in 1-octadecene, which is widely applicable for the synthesis of various lead-based nanoparticles.[3]
4.1. Materials and Equipment
-
Reagents:
-
Lead(II) oxide (PbO), 99.9%
-
Oleic acid (OA), 90% technical grade
-
1-Octadecene (ODE), 90% technical grade
-
-
Equipment:
-
Three-neck round-bottom flask (25 mL or 50 mL)
-
Magnetic stir bar
-
Heating mantle with a temperature controller
-
Thermometer or thermocouple
-
Reflux condenser
-
Schlenk line with vacuum and inert gas (N₂ or Ar) capabilities
-
Syringes and needles for liquid transfer
-
Glassware (graduated cylinders, beakers)
-
Spatula
-
Analytical balance
-
4.2. Safety Precautions
-
Lead(II) oxide is toxic. Handle with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Oleic acid and 1-octadecene can be irritating. Avoid contact with skin and eyes.
-
The reaction is performed at elevated temperatures. Use caution to avoid thermal burns.
4.3. Procedure
-
Reaction Setup:
-
In a 25 mL three-neck round-bottom flask, combine 335 mg (1.5 mmol) of PbO, 1.13 g (4.0 mmol) of oleic acid, and 5.0 mL of 1-octadecene.[3]
-
Add a magnetic stir bar to the flask.
-
Equip one side neck of the flask with a thermometer or thermocouple to monitor the reaction temperature.
-
Connect the middle neck to a reflux condenser, which is then connected to a Schlenk line.
-
Seal the remaining side neck with a septum.
-
-
Degassing:
-
Begin stirring the mixture.
-
Carefully evacuate the flask under vacuum for at least 30 minutes to remove air and moisture. The mixture may bubble as dissolved gases are removed.
-
-
Reaction:
-
After degassing, switch the Schlenk line to provide a gentle flow of inert gas (N₂ or Ar).
-
Heat the mixture to 95 °C with continuous stirring.[3]
-
Maintain the temperature at 95 °C for approximately 1 hour.[3] The reaction is complete when the initially cloudy, yellowish suspension turns into a clear, pale-yellow solution. This indicates the formation of the this compound complex.
-
-
Cooling and Storage:
-
Once the solution is clear, turn off the heating and allow the flask to cool to room temperature under the inert atmosphere.
-
The resulting this compound solution is now ready for use as a precursor in nanoparticle synthesis.
-
For storage, keep the solution in the sealed flask under an inert atmosphere to prevent degradation. If stored for an extended period, it is advisable to store it in a glovebox.
-
4.4. Characterization (Optional)
While not always necessary for subsequent nanoparticle synthesis, the this compound precursor can be characterized to ensure its quality.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the formation of the this compound complex by observing the characteristic carboxylate stretches.
-
Thermogravimetric Analysis (TGA): Can be employed to determine the concentration of this compound in the ODE solution.
Conclusion
The protocol described in this application note provides a reliable method for the preparation of a high-quality this compound solution in 1-octadecene. The consistency and purity of this precursor solution are crucial for the successful and reproducible synthesis of lead-based nanocrystals. By carefully controlling the reaction parameters as outlined, researchers can ensure a stable and reactive lead source for their nanomaterial synthesis endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 3. rsc.org [rsc.org]
- 4. Surfactant-Assisted Synthesis of Lead Telluride Nanoparticles: Shape, Size, and Assembly [repository.utm.md]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stable lead-halide perovskite quantum dots as efficient visible light photocatalysts for organic transformations - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of Lead Oleate in the Synthesis of 2D Lead Halide Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional (2D) lead halide perovskite nanostructures, such as nanoplatelets and nanosheets, have garnered significant attention due to their unique optoelectronic properties, including high photoluminescence quantum yields, tunable bandgaps, and large absorption cross-sections.[1] These properties make them promising candidates for a wide range of applications, including light-emitting diodes (LEDs), photodetectors, lasers, and biomedical imaging. The synthesis of high-quality 2D lead halide nanostructures with controlled dimensions and properties is crucial for realizing their full potential. Lead(II) oleate (B1233923), formed in situ from a lead precursor and oleic acid, plays a pivotal role in these syntheses, acting as both a lead source and a critical capping agent that directs the anisotropic growth of the nanocrystals. This document provides detailed application notes and protocols for the synthesis of 2D lead halide nanostructures where lead oleate is a key component.
The Role of this compound
This compound is a metal-organic precursor that is instrumental in the colloidal synthesis of lead halide perovskite nanocrystals. Its importance stems from several key functions:
-
Lead Source: It serves as a readily available source of lead ions in the reaction mixture.
-
Growth Control: The oleate ligands, with their long alkyl chains, dynamically bind to the surface of the growing nanocrystals. This binding is often facet-dependent, passivating certain crystal surfaces and promoting growth in other directions, which is essential for achieving a 2D morphology.[2][3][4]
-
Colloidal Stability: The oleate ligands provide colloidal stability to the synthesized nanostructures in nonpolar solvents, preventing their aggregation and precipitation.[5][6]
-
Solubility: In combination with other ligands like oleylamine (B85491), it helps to solubilize the lead halide precursors in the high-boiling-point solvents typically used in hot-injection synthesis.[7]
The concentration of oleic acid, the ratio of oleic acid to other ligands (e.g., oleylamine), and the reaction temperature are critical parameters that influence the final morphology and properties of the nanostructures.[8][9] For instance, lower reaction temperatures (90-130 °C) in the presence of oleic acid and oleylamine tend to favor the anisotropic growth required for 2D geometries like nanoplatelets.[8]
Experimental Protocols
Here, we detail two common methods for the synthesis of 2D lead halide nanostructures that utilize this compound: the hot-injection method and the ligand-assisted reprecipitation (LARP) method.
Protocol 1: Hot-Injection Synthesis of CsPbBr₃ Nanoplatelets
This protocol is adapted from the general principles of hot-injection synthesis of perovskite nanocrystals.[7][8]
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
1-Octadecene (B91540) (ODE)
-
Lead(II) bromide (PbBr₂)
-
Oleylamine (OAm)
Equipment:
-
Three-neck flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere (N₂)
-
Syringes and needles
-
Centrifuge
Procedure:
-
Preparation of Cesium Oleate Precursor:
-
In a three-neck flask, combine Cs₂CO₃ (e.g., 0.4 mmol) with oleic acid (e.g., 1.25 mL) and 1-octadecene (e.g., 20 mL).
-
Heat the mixture under vacuum at 120 °C for 1 hour to remove water and oxygen.
-
Switch to a nitrogen atmosphere and heat to 150 °C until a clear solution is formed. This is the Cs-oleate precursor.
-
Cool down to the desired injection temperature (e.g., 100 °C).
-
-
Preparation of Lead Bromide Precursor:
-
In a separate three-neck flask, combine PbBr₂ (e.g., 0.2 mmol), oleic acid (e.g., 1 mL), oleylamine (e.g., 1 mL), and 1-octadecene (e.g., 10 mL).
-
Degas the mixture under vacuum at 120 °C for 1 hour.
-
Switch to a nitrogen atmosphere and heat to the desired reaction temperature (e.g., 130 °C) until the PbBr₂ is fully dissolved.
-
-
Nanoplatelet Synthesis:
-
Rapidly inject a pre-determined volume of the Cs-oleate precursor (e.g., 0.8 mL) into the hot lead bromide solution under vigorous stirring.
-
The reaction is typically very fast. Allow the reaction to proceed for a short time (e.g., 5-10 seconds).
-
Quench the reaction by placing the flask in an ice-water bath.
-
-
Purification:
-
Add acetone to the crude solution to precipitate the nanoplatelets.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the nanoplatelet pellet in a small amount of toluene.
-
Repeat the precipitation and redispersion steps one more time for further purification.
-
Finally, disperse the purified nanoplatelets in toluene for storage and characterization.
-
Protocol 2: Ligand-Assisted Reprecipitation (LARP) Synthesis of MAPbBr₃ Nanoplatelets
This protocol is based on the principles of the LARP method, which is performed at room temperature.[10][11][12]
Materials:
-
Methylammonium bromide (MABr)
-
Lead(II) bromide (PbBr₂)
-
Oleic acid (OA)
-
Octylamine (B49996) (OAm)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Acetone
Equipment:
-
Vials
-
Magnetic stirrer
-
Micropipettes
-
Centrifuge
Procedure:
-
Precursor Solution Preparation:
-
Prepare stock solutions of MABr and PbBr₂ in DMF (e.g., 0.2 M).
-
Prepare a ligand solution by mixing oleic acid and octylamine in toluene (e.g., 0.1 M of each).
-
-
Nanoplatelet Synthesis:
-
In a vial, mix the MABr and PbBr₂ stock solutions in a desired molar ratio (e.g., 2:1 for n=1 nanoplatelets).
-
In a separate vial containing toluene, add a specific amount of the ligand solution.
-
Under vigorous stirring, rapidly inject a small volume of the mixed precursor solution (MABr and PbBr₂) into the toluene/ligand mixture.
-
The abrupt change in solvent polarity will induce the crystallization of the nanoplatelets.
-
Continue stirring for a few minutes to ensure complete crystallization.
-
-
Purification:
-
Add acetone to the colloidal solution to precipitate the nanoplatelets.
-
Centrifuge the mixture and discard the supernatant.
-
Redisperse the pellet in toluene.
-
Repeat the precipitation and redispersion cycle if necessary.
-
Store the final nanoplatelet dispersion in toluene.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of 2D lead halide nanostructures using methods involving this compound.
Table 1: Hot-Injection Synthesis Parameters
| Precursor | Amount (mmol) | Oleic Acid (mL) | Oleylamine (mL) | 1-Octadecene (mL) | Reaction Temp. (°C) | Resulting Nanostructure |
| Cs₂CO₃ | 0.4 | 1.25 | - | 20 | 150 (precursor prep) | CsPbBr₃ Nanoplatelets |
| PbBr₂ | 0.2 | 1.0 | 1.0 | 10 | 130 | CsPbBr₃ Nanoplatelets |
| PbI₂ | 0.188 | 1.0 | 1.0 | 10 | 140-200 | CsPbI₃ Nanocrystals |
Table 2: Ligand-Assisted Reprecipitation (LARP) Synthesis Parameters
| Precursor 1 | Precursor 2 | Ligand 1 | Ligand 2 | Solvent (Precursor) | Antisolvent | Resulting Nanostructure |
| MABr (0.2 M) | PbBr₂ (0.2 M) | Oleic Acid | Octylamine | DMF | Toluene | MAPbBr₃ Nanoplatelets |
| FABr (0.2 M) | PbBr₂ (0.2 M) | Oleic Acid | Butylamine | DMF | Toluene | FAPbBr₃ Nanoplatelets |
Table 3: Properties of Synthesized 2D Nanostructures
| Nanostructure | Synthesis Method | Thickness (nm) | Lateral Dimensions (μm) | Emission Peak (nm) | PLQY (%) |
| CsPbBr₃ Nanoplatelets | Hot-Injection | 2-5 | 0.1-1 | 450-520 | 50-90 |
| MAPbBr₃ Nanoplatelets | LARP | 1-3 | 0.05-0.5 | 430-490 | 30-70 |
Visualization of Workflows and Mechanisms
Diagram 1: Hot-Injection Synthesis Workflow
Caption: Workflow for hot-injection synthesis of 2D perovskite nanoplatelets.
Diagram 2: Role of Oleate Ligands in 2D Growth
Caption: Mechanism of oleate-directed 2D nanostructure formation.
Conclusion
The use of this compound is a cornerstone in the synthesis of high-quality 2D lead halide perovskite nanostructures. By carefully controlling the reaction parameters, such as precursor concentrations, ligand ratios, and temperature, researchers can tune the dimensions and, consequently, the optoelectronic properties of these materials. The protocols provided herein offer a starting point for the synthesis of 2D lead halide nanostructures for a variety of applications. Further optimization may be required depending on the specific desired characteristics of the final product.
References
- 1. Engineering the Synthesis and Properties of Two-Dimensional Colloidal Perovskite Nanoplatelets [dspace.mit.edu]
- 2. Insights into the formation mechanism of two-dimensional lead halide nanostructures - Nanoscale (RSC Publishing) DOI:10.1039/C7NR09564C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The role of oleic acid: from synthesis to assembly of perovskite nanocuboid two-dimensional arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX3, X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid and Oleylamine | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [qspace.library.queensu.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Manipulating the formation of cesium lead bromide nanocrystals via oleic acid - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06491J [pubs.rsc.org]
- 10. Perovskite nanocrystal - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Lead Oleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of lead oleate (B1233923).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing lead oleate?
A1: The two primary methods for synthesizing this compound are the direct reaction of a lead precursor with oleic acid and the ion exchange method.
-
Direct Reaction: This is the most common approach and typically involves reacting lead(II) oxide (PbO) or other lead salts (e.g., lead acetate) with oleic acid.[1][2][3][4] This reaction is often performed at elevated temperatures (e.g., 95-150 °C) under vacuum or an inert atmosphere to drive off water, which is a byproduct of the reaction.[5][6]
-
Ion Exchange: This method involves the reaction of a water-soluble lead salt with a salt of oleic acid (e.g., sodium oleate) in a biphasic solvent system. This approach can yield high-purity this compound.
Q2: What are the common impurities in synthesized this compound?
A2: Common impurities include unreacted starting materials, water, and byproducts from side reactions.
-
Unreacted Oleic Acid: Excess oleic acid is a frequent impurity, especially in direct synthesis methods.[7]
-
Unreacted Lead Precursors: Depending on the stoichiometry and reaction conditions, unreacted lead oxide or other lead salts may remain.
-
Water: Water is a byproduct of the reaction between lead oxide and oleic acid and can remain if not adequately removed during synthesis and drying.[8]
-
Other Fatty Acids: If the oleic acid used is not high purity, other fatty acids (e.g., palmitic acid, stearic acid) can be present and will also form their corresponding lead salts.[9]
-
This compound Clusters/Oligomers: In the context of nanoparticle synthesis, clusters or oligomers of this compound can form as byproducts.[10]
Q3: How can I confirm the successful synthesis of this compound?
A3: Spectroscopic techniques are typically used to confirm the formation of this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful method for confirming the formation of the carboxylate salt. The characteristic C=O stretching band of the carboxylic acid in oleic acid (around 1710 cm⁻¹) should disappear, and new characteristic bands for the carboxylate group (COO⁻) should appear at approximately 1504 cm⁻¹ and 1403 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to characterize the product and confirm the absence of unreacted oleic acid.[12][13][14][15][16]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from light and moisture, in a tightly sealed container. Due to its toxicity, it should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[17]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction due to insufficient temperature or reaction time. | Optimize reaction conditions by gradually increasing the temperature (e.g., in the range of 95-150°C) and reaction time. Ensure adequate mixing.[18][19] |
| Loss of product during purification steps. | During washing, use cold solvents to minimize the solubility of this compound.[20] If using centrifugation, ensure the speed and time are sufficient to pellet all of the product. | |
| Side reactions consuming precursors. | Ensure high-purity starting materials. The presence of water or other reactive impurities can lead to side reactions.[18] | |
| Product is an Unusual Color (e.g., brown or dark) | Oxidation of oleic acid or the this compound product. | Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).[6] Use degassed solvents. |
| Impurities in the starting materials. | Use high-purity lead oxide and oleic acid. Commercial oleic acid can contain impurities that lead to discoloration.[9] | |
| Product is a Gummy or Oily Substance Instead of a Solid | Presence of a significant amount of unreacted oleic acid or other impurities. | Purify the product by washing with a non-polar solvent like hexane (B92381) or petroleum ether to remove unreacted oleic acid.[7] Recrystallization can also be effective.[7] |
| "Oiling out" during recrystallization due to too rapid cooling or a supersaturated solution. | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[7] If it oils out, reheat the solution and add a small amount of additional hot solvent.[7] | |
| Incomplete Dissolution of Reactants | Insufficient temperature. | Ensure the reaction temperature is high enough to dissolve the lead precursor in the oleic acid and solvent mixture.[5][6] |
| Poor quality of starting materials. | Use finely powdered lead oxide to increase the surface area for reaction. | |
| Presence of Water in the Final Product | Inadequate drying during or after synthesis. | Heat the reaction mixture under vacuum to effectively remove water.[6] Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Direct Method)
This protocol is a general guideline; specific amounts and conditions may need to be optimized.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a condenser connected to a vacuum/inert gas line, combine lead(II) oxide (PbO) and a stoichiometric excess of oleic acid (e.g., 2.5 to 3 equivalents). A high-boiling, non-coordinating solvent like 1-octadecene (B91540) (ODE) can be added as a reaction medium.[6]
-
Degassing: Evacuate the flask under vacuum while stirring at room temperature to remove air. Then, switch to an inert gas (e.g., nitrogen) atmosphere.
-
Reaction: Heat the mixture with vigorous stirring to 95-120 °C under vacuum. The mixture should become clear as the PbO reacts to form this compound.[6] Maintain these conditions for 1-2 hours to ensure the reaction goes to completion and to remove the water byproduct.
-
Cooling: Allow the reaction mixture to cool to room temperature under an inert atmosphere. The resulting product is crude this compound.
Protocol 2: Purification by Solvent Washing
This method is effective for removing unreacted oleic acid.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a non-polar solvent in which it is soluble, such as hexane or toluene.
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of a polar solvent in which this compound is poorly soluble but oleic acid has some solubility, such as hot ethanol (B145695).[7]
-
Extraction: Shake the separatory funnel gently to mix the layers and then allow them to separate. Drain the lower (ethanol) layer.
-
Repeat: Repeat the washing step 2-3 times with fresh hot ethanol.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethanol or acetone) can be effective.[7][21]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.[7][21]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[7][21] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[7][21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[22]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering impurities.[20]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.[7]
Data Presentation
Table 1: Key FTIR Absorption Bands for Monitoring this compound Synthesis
| Functional Group | Wavenumber (cm⁻¹) | Interpretation | Reference |
| Carboxylic Acid C=O (Oleic Acid) | ~1710 | Disappears upon reaction | [11] |
| Carboxylate (COO⁻) Asymmetric Stretch | ~1504 | Appears upon formation of this compound | [11] |
| Carboxylate (COO⁻) Symmetric Stretch | ~1403 | Appears upon formation of this compound | [11] |
Table 2: Typical Purity Assessment Methods and Their Applications
| Analytical Method | Principle | Primary Use |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Qualitative confirmation of product formation and absence of carboxylic acid starting material.[11] |
| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to provide detailed information about molecular structure and composition. | Structural confirmation and quantification of impurities like unreacted oleic acid.[12][13][16] |
| EDTA Titration | A complexometric titration used to determine the concentration of metal ions. | Quantitative determination of lead content in the final product.[23][24] |
| Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) | Measures the concentration of elements in a sample. | Accurate quantification of lead content for purity assessment.[25] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. US20170210773A1 - Synthesis of Metal Carboxylate Compounds - Google Patents [patents.google.com]
- 2. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]
- 3. pgmsmetal.com [pgmsmetal.com]
- 4. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 5. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciepub.com [sciepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C36H66O4Pb | CID 6435829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ikm.org.my [ikm.org.my]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. LabXchange [labxchange.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. afitch.sites.luc.edu [afitch.sites.luc.edu]
Technical Support Center: Troubleshooting Lead Oleate Solubility in Nonpolar Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with lead oleate (B1233923) in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is lead oleate and in which solvents is it generally soluble?
Lead(II) oleate is a metal soap, a lead salt of oleic acid. It is characterized as a white, waxy powder or solid.[1] Qualitatively, it is known to be soluble in several nonpolar organic solvents, including ethanol, benzene, turpentine (B1165885), ether, and carbon disulfide.[1][2] Conversely, it is insoluble in water.[1][2]
Q2: I am observing incomplete dissolution of this compound in a nonpolar solvent. What are the likely causes?
Incomplete dissolution is a common challenge and can be attributed to several factors:
-
Insufficient Oleic Acid: The reaction between a lead precursor (like lead oxide) and oleic acid may be incomplete, leaving unreacted starting materials which are insoluble in nonpolar solvents. An excess of oleic acid is often crucial to drive the reaction to completion and to form soluble this compound complexes.[3][4][5]
-
Low Temperature: The dissolution of lead(II) carboxylates in non-complexing organic solvents is highly temperature-dependent. Solubility often increases dramatically above a certain temperature.[6]
-
Solvent Choice: While generally soluble in nonpolar solvents, the specific solubility can vary. Solvents like hexane (B92381) or toluene (B28343) are commonly used.[7]
-
Presence of Water: Traces of water can negatively impact the solubility of lead carboxylates in nonpolar systems.[6]
-
Purity of Reagents: The purity of the this compound and the solvent can affect solubility. Impurities can interfere with the dissolution process.
Q3: Can heating my solution improve the solubility of this compound?
Yes, heating is a standard and effective method to improve the solubility of this compound. Many experimental protocols for preparing this compound solutions involve heating the mixture, often to temperatures between 85°C and 150°C, until a clear solution is obtained.[8][9] This indicates that the dissolution process is endothermic and solubility increases with temperature.
Q4: How does excess oleic acid impact the solubility of this compound?
Excess oleic acid plays a critical role for several reasons. Firstly, it ensures the complete conversion of the lead precursor to this compound.[4][5] Secondly, for metal oleates, the presence of additional oleic acid molecules can form coordination complexes or reverse micelles that shield the polar head of the metal soap from the nonpolar solvent, thereby enhancing solubility.[3] For instance, in the analogous case of cesium oleate, a 1:5 molar ratio of cesium to oleic acid was found to achieve complete solubility at room temperature.[4][5]
Q5: My this compound has precipitated out of the solution upon cooling. What should I do?
Precipitation upon cooling is expected if the solution was saturated at a higher temperature. To resolve this, you can try the following:
-
Reheat the solution to redissolve the this compound.
-
If the application allows, use the solution at an elevated temperature where the this compound remains dissolved.
-
Dilute the solution by adding more of the nonpolar solvent.
-
Consider if the presence of excess oleic acid might help stabilize the solution at lower temperatures.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility.
Issue 1: this compound powder does not dissolve in a nonpolar solvent at room temperature.
-
Possible Cause 1: Incomplete reaction during synthesis. If you have synthesized the this compound yourself, unreacted lead oxide or other precursors may be present.
-
Solution: Review your synthesis protocol. Ensure an appropriate molar excess of oleic acid was used. The synthesis often requires heating to drive the reaction to completion.[8]
-
-
Possible Cause 2: Insufficient thermal energy. The dissolution of this compound is often kinetically and thermodynamically favored at higher temperatures.
-
Solution: Gently heat the mixture while stirring. A temperature of 95°C is often cited for dissolving lead oxide in oleic acid to form a clear this compound solution.[8]
-
-
Possible Cause 3: Solvent is not optimal. While generally soluble in nonpolar solvents, the specific solvent may not be ideal.
-
Solution: If possible, try a different nonpolar solvent. Benzene and turpentine are known to be effective.[2]
-
Issue 2: The solution is cloudy or contains suspended particles after attempting to dissolve this compound.
-
Possible Cause 1: Presence of impurities. Impurities in either the this compound or the solvent can lead to insolubility.
-
Solution: Ensure high-purity reagents are used. If you have synthesized the this compound, consider purification steps such as washing with a suitable solvent (e.g., hot ethanol) followed by drying under vacuum.[10]
-
-
Possible Cause 2: Formation of insoluble aggregates. this compound can form aggregates in solution.
-
Solution: Apply sonication (using an ultrasonic bath) to the mixture. This can help break up aggregates and facilitate dissolution. Gentle heating in conjunction with sonication can be particularly effective.
-
Issue 3: this compound precipitates from the solution over time, even at room temperature.
-
Possible Cause 1: Solution is supersaturated. The concentration of this compound may be above its equilibrium solubility at that temperature.
-
Solution: Dilute the solution with more of the same nonpolar solvent.
-
-
Possible Cause 2: Insufficient stabilization. There may not be enough free oleic acid to stabilize the this compound in solution.
-
Solution: Add a small amount of additional oleic acid to the solution and observe if the precipitate redissolves.
-
-
Possible Cause 3: Changes in temperature. Even minor decreases in ambient temperature can cause precipitation if the solution is near its saturation point.
-
Solution: Store the solution in a temperature-controlled environment.
-
Data on Factors Influencing this compound Solubility
| Factor | Effect on Solubility in Nonpolar Solvents | Rationale | Citations |
| Temperature | Increases with increasing temperature | Dissolution is an endothermic process; higher kinetic energy overcomes the lattice energy of the solid. | [6] |
| Excess Oleic Acid | Significantly increases solubility | Ensures complete conversion to this compound and aids in the formation of soluble complexes/micelles. | [3][4][5] |
| Solvent Polarity | Generally soluble in nonpolar solvents (e.g., benzene, ether, turpentine) and insoluble in polar solvents (e.g., water). | The long, nonpolar hydrocarbon tails of the oleate ligands interact favorably with nonpolar solvent molecules ("like dissolves like"). | [1][2][7] |
| Presence of Water | Decreases solubility | Water can interfere with the interaction between the this compound and the nonpolar solvent. | [6] |
| Purity of Reagents | Higher purity generally leads to better and more predictable solubility | Impurities can introduce competing interactions or insoluble components. | [10] |
Experimental Protocols
Protocol 1: Synthesis and Dissolution of this compound from Lead(II) Oxide
This protocol is adapted from methods used in the synthesis of lead-based nanocrystals.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (technical grade, 90% or higher)
-
A nonpolar solvent such as 1-octadecene (B91540) (ODE), toluene, or hexane.
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer or thermocouple
-
Schlenk line or similar setup for vacuum and inert gas (e.g., Nitrogen)
Procedure:
-
Combine PbO and oleic acid in the three-neck flask. A molar ratio of at least 1:2.7 (PbO:oleic acid) is recommended to ensure an excess of oleic acid.[8] For example, use 335 mg (1.5 mmol) of PbO and 1.13 g (4.0 mmol) of oleic acid.[8]
-
Add the desired nonpolar solvent (e.g., 5.0 mL of ODE).[8]
-
Equip the flask with a magnetic stir bar, a thermometer, and connect it to a Schlenk line.
-
Thoroughly evacuate the flask to remove air and moisture, and then switch to a nitrogen atmosphere.
-
With stirring, heat the mixture to 95-120°C under vacuum.[8]
-
Maintain this temperature and continue stirring for approximately 1 hour, or until the solution becomes clear, indicating the formation and dissolution of this compound.[8]
-
Cool the solution to the desired temperature for your experiment under a nitrogen atmosphere.
Protocol 2: Purification of Synthesized this compound
If you suspect impurities in your synthesized this compound, the following purification steps can be taken.
Materials:
-
Crude this compound solution in a nonpolar solvent
-
Ethanol (hot)
-
Petroleum ether
-
Vacuum drying oven
Procedure:
-
After synthesizing the this compound as described in Protocol 1, allow the solution to cool.
-
Wash the crude product with hot ethanol. This can help remove some impurities.[10]
-
Dissolve the washed product in a minimal amount of petroleum ether.[10]
-
Remove the petroleum ether by evaporation under reduced pressure.
-
Dry the resulting viscous this compound in a vacuum oven at a moderate temperature (e.g., 70-80°C) until a constant weight is achieved.[10]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for preparing a this compound solution.
References
- 1. chembk.com [chembk.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Cesium Oleate Precursor Preparation for Lead Halide Perovskite Nanocrystal Synthesis: The Influence of Excess Oleic Acid on Achieving Solubility, Conversion, and Reproducibility - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]
- 8. rsc.org [rsc.org]
- 9. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 10. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Lead Oleate Injection for Quantum Dot Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of lead oleate (B1233923) injection temperature for the synthesis of high-quality quantum dots (QDs), particularly lead sulfide (B99878) (PbS) QDs.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of injection temperature in hot-injection synthesis of quantum dots?
A1: The injection temperature is a critical parameter in the hot-injection synthesis of quantum dots. It significantly influences the reaction kinetics, affecting both the nucleation and growth phases of the nanocrystals.[1][2][3] A higher injection temperature generally provides more thermal energy, leading to faster reaction rates and the formation of larger quantum dots for a given concentration of precursors.[1][4] Conversely, lower temperatures can result in smaller QDs.[4][5] This parameter, along with precursor concentration and ligand choice, is a key tool for controlling the final size and optical properties of the synthesized QDs.[1][6]
Q2: What is a common temperature range for injecting the sulfur precursor into the lead oleate solution for PbS QD synthesis?
A2: A widely reported temperature range for the hot-injection synthesis of PbS quantum dots is between 95°C and 185°C.[1][4][5][7] Specific temperatures within this range are chosen to target different QD sizes. For example, studies have successfully synthesized various sizes of PbS QDs using injection temperatures of 95°C, 120°C, 150°C, and 185°C.[1][4] Some protocols may also use temperatures as low as 80-90°C.[6][8]
Q3: How does the injection temperature affect the final size of the quantum dots?
A3: In general, a higher injection temperature leads to the formation of larger quantum dots.[1][4] This is because the higher thermal energy accelerates the monomer consumption rate during the growth phase. The temperature influences the balance between the nucleation of new crystals and the growth of existing ones. At a given oleic acid concentration, increasing the injection temperature results in larger QD sizes.[4]
Q4: Can I tune the quantum dot size by only changing the injection temperature?
A4: While injection temperature is a major factor, it is not the only one. Quantum dot size is also heavily dependent on other parameters such as the concentration of precursors (this compound, sulfur source), the amount of ligand (oleic acid), and the reaction time.[1][4] For precise size control, it is often more reproducible to fix the injection temperature and systematically vary the ligand concentration.[1][4]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| No reaction or very slow reaction after injection. | The injection temperature is too low, failing to overcome the activation energy for nucleation. | Increase the injection temperature in increments of 10-15°C. Ensure the solution is vigorously stirred to promote mixing. Verify the quality and reactivity of your sulfur precursor. |
| Final quantum dots are much larger than expected. | The injection temperature was too high, leading to excessively rapid crystal growth. | Decrease the injection temperature. A lower temperature will slow the growth kinetics, allowing for better control.[9] Consider reducing the reaction time as well. |
| Final quantum dots are much smaller than expected. | The injection temperature was too low, favoring nucleation over growth, or the reaction was quenched too quickly. | Increase the injection temperature to promote monomer addition and crystal growth.[1][4] Ensure the reaction is allowed to proceed for a sufficient amount of time before quenching. |
| A bimodal or broad size distribution is observed (polydispersity). | This can be caused by a secondary nucleation event.[9] This may happen if the injection is too slow or the temperature is not uniform, causing monomers to accumulate and form new nuclei after the initial burst. | Ensure a rapid, single-shot injection of the sulfur precursor into the hot this compound solution.[2] Vigorous stirring is crucial to ensure homogeneous mixing and temperature distribution.[10] |
| The solution color changes, but the product precipitates or aggregates. | This may be due to poor ligand passivation at the reaction temperature or insufficient ligand concentration. High salt concentrations in buffers can also contribute to this.[11][12] | Ensure an adequate amount of oleic acid is present to stabilize the nanocrystals as they form. If aggregation occurs during purification, use centrifugation to remove aggregates and consider reducing salt concentrations in washing steps.[11][12] |
| Inconsistent results between batches, even at the same temperature. | The actual temperature of the reaction mixture may differ from the setpoint on the heating mantle. A slow injection can also cool the reaction mixture significantly.[2] | Use a calibrated thermocouple immersed directly in the reaction mixture to monitor the temperature accurately.[13] For the precursor to be injected, consider using a pre-heated syringe to minimize temperature drops upon injection.[2] |
Quantitative Data Summary
The following table summarizes the effect of injection temperature on the required amount of oleic acid (OA) to produce PbS quantum dots with a specific first exciton (B1674681) peak (λ1S) of ~1145 nm. This illustrates the interplay between temperature and ligand concentration for size control.
| Injection Temperature (°C) | Oleic Acid (g) Required for λ1S ≈ 1145 nm | Resulting QD Properties |
| 95 | ~7.9 | Higher Open-Circuit Voltage (Voc) in solar cells[1][4] |
| 120 | ~5.5 | Intermediate properties[1][4] |
| 150 | ~3.8 | Intermediate properties[1][4] |
| 185 | ~2.2 | Improved Short-Circuit Current (Jsc) in solar cells[1][4] |
Data adapted from studies on PbS QD synthesis for solar cell applications.[1][4]
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol describes the in-situ preparation of the this compound precursor solution, which is a common first step in the hot-injection synthesis of PbS QDs.
-
Setup: Combine lead(II) oxide (PbO, e.g., 0.45 g), oleic acid (OA, amount can be varied for size tuning, e.g., 2-20 g), and 1-octadecene (B91540) (ODE, e.g., 10 g) in a 100 mL three-neck flask equipped with a magnetic stir bar, a thermocouple, and a condenser connected to a Schlenk line.[4]
-
Degassing: Heat the mixture to 110-120°C under vacuum while stirring for approximately 1-2 hours.[4][13] This step is crucial for removing water and other volatile impurities. The solution should turn clear and colorless, indicating the formation of the this compound complex.[13]
-
Inert Atmosphere: Switch the atmosphere from vacuum to an inert gas (e.g., Nitrogen or Argon).
-
Temperature Adjustment: Adjust the temperature of the this compound solution to the desired injection temperature (e.g., 95°C, 120°C, 150°C, or 185°C) and allow it to stabilize.[4]
Protocol 2: Hot Injection of Sulfur Precursor
This protocol outlines the rapid injection of the sulfur precursor to initiate QD nucleation and growth.
-
Sulfur Precursor Preparation: In a glovebox or under an inert atmosphere, prepare the sulfur precursor solution. A common precursor is bis(trimethylsilyl) sulfide, (TMS)₂S. For example, dilute 210 µL of (TMS)₂S in 5 mL of anhydrous ODE.[4]
-
Injection: Once the this compound solution is stable at the target injection temperature, use a syringe to rapidly and swiftly inject the sulfur precursor solution into the vigorously stirring reaction flask.[2][4]
-
Growth and Quenching: Immediately after injection, the heating mantle is typically removed to allow the reaction to cool naturally, which slows and eventually stops the growth of the quantum dots.[4] For more precise control, the reaction can be quenched after a specific time (e.g., 5 seconds) by immersing the flask in an ice-water bath.[2] The solution will change color as the nanocrystals form.
-
Purification: Once the solution has cooled to room temperature, the quantum dots are typically purified by precipitation with a non-solvent like acetone (B3395972) or methanol, followed by centrifugation and redispersion in a non-polar solvent like toluene.[14][15]
Visualizations
Caption: Workflow for hot-injection synthesis of PbS quantum dots.
Caption: Troubleshooting logic for common QD synthesis issues.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic insight into the nucleation and growth of oleic acid capped lead sulphide quantum dots - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [laro.lanl.gov]
- 6. researchgate.net [researchgate.net]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantum Dots Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. youtube.com [youtube.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. The chemical environments of oleate species within samples of oleate-coated PbS quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Oleic Acid-Capped Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of nanoparticles using lead oleate (B1233923). Our goal is to help you overcome common challenges, with a specific focus on preventing nanoparticle agglomeration.
Troubleshooting Guide: Preventing Nanoparticle Agglomeration
Agglomeration, the clumping together of nanoparticles, is a frequent issue that can significantly impact the quality and performance of your synthesized materials. This guide provides a systematic approach to diagnosing and resolving common causes of agglomeration during and after the synthesis of nanoparticles using lead oleate.
| Observation | Potential Cause | Recommended Solution |
| Immediate, uncontrolled precipitation upon precursor injection. | 1. Reaction temperature is too high: This leads to excessively rapid nucleation and growth, preventing effective capping by oleic acid. 2. Precursor concentration is too high: Supersaturation can lead to the formation of many unstable nuclei that quickly agglomerate. | 1. Lower the reaction temperature. A slower, more controlled reaction allows for better coordination of the oleate ligand to the nanoparticle surface. 2. Reduce the concentration of the this compound or sulfur precursor. |
| Final product consists of large, polydisperse nanoparticles. | 1. Insufficient oleic acid concentration: Incomplete surface passivation leaves exposed areas on the nanoparticles, leading to aggregation.[1] 2. Inhomogeneous temperature distribution: Hot spots in the reaction flask can cause localized, rapid growth and subsequent agglomeration. | 1. Increase the molar ratio of oleic acid to the lead precursor. A higher concentration of the capping agent ensures complete surface coverage.[2] 2. Use a heating mantle with a temperature controller and ensure vigorous, consistent stirring throughout the reaction. |
| Nanoparticles appear well-dispersed in the reaction solution but aggregate during purification. | 1. Inappropriate anti-solvent: The solvent used to precipitate the nanoparticles may be too polar, stripping the oleic acid capping layer. 2. Incomplete removal of byproducts: Residual salts or other impurities can destabilize the nanoparticles. | 1. Use a less polar anti-solvent for precipitation. For example, a mixture of methanol (B129727) and isopropanol (B130326) can be effective.[3] 2. Optimize the washing procedure. Multiple cycles of precipitation and redispersion in a non-polar solvent like toluene (B28343) are recommended.[4] |
| Purified nanoparticles aggregate over time during storage. | 1. Residual solvent from purification: Trace amounts of polar "anti-solvents" can destabilize the nanoparticle dispersion over time. 2. Exposure to air and moisture: Oxidation of the nanoparticle surface can occur, leading to agglomeration. | 1. Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. 2. Store the purified nanoparticles under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of oleic acid in the synthesis of lead-based nanoparticles?
A1: Oleic acid serves as a capping agent or ligand. Its long hydrocarbon tail provides steric hindrance, creating a physical barrier that prevents nanoparticles from approaching each other and agglomerating.[1] The carboxylic acid head group coordinates to the lead ions on the nanoparticle surface, passivating it and controlling crystal growth.
Q2: How does the molar ratio of this compound to the sulfur precursor affect the final nanoparticle size?
A2: The ratio of the lead precursor to the sulfur precursor is a critical parameter for controlling the size of the resulting nanoparticles. A higher lead-to-sulfur ratio generally results in smaller nanoparticles because the growth is limited by the amount of available sulfur.[2][5]
Q3: What is the effect of reaction temperature on nanoparticle size and stability?
A3: Reaction temperature significantly influences the kinetics of nanoparticle formation. Lower reaction temperatures typically lead to smaller nanoparticles as the growth rate is slower.[2] Conversely, higher temperatures can promote the growth of larger crystals but also increase the risk of agglomeration if not carefully controlled.[5]
Q4: How can I confirm that oleic acid has successfully coated the nanoparticles?
A4: Fourier-Transform Infrared (FTIR) Spectroscopy is a common technique to verify the presence of oleic acid on the nanoparticle surface. You should observe characteristic peaks corresponding to the C-H stretching of the alkyl chain and the carboxylate group coordinated to the lead surface.
Q5: What are the best practices for purifying oleic acid-capped nanoparticles?
A5: A standard purification method involves precipitating the nanoparticles from the reaction mixture by adding a polar "anti-solvent" such as methanol or ethanol. The precipitated nanoparticles are then collected by centrifugation, and the supernatant containing unreacted precursors and byproducts is discarded. This process is typically repeated multiple times, followed by redispersion of the purified nanoparticles in a non-polar solvent like toluene or hexane.[4]
Quantitative Data Summary
The following tables summarize the impact of key synthesis parameters on the final nanoparticle size. These data are compiled from various studies and are intended to provide a general understanding of the expected trends.
Table 1: Effect of Oleic Acid to Lead Precursor Ratio on Nanoparticle Size
| Oleic Acid : Lead Molar Ratio | Resulting Nanoparticle Diameter (nm) | Reference |
| 2.5 : 1 | ~100 | [1] |
| 10 : 4 | ~100 | [1] |
Note: The relationship between oleic acid concentration and nanoparticle size can be complex and is also influenced by other factors such as temperature and the specific sulfur precursor used.
Table 2: Effect of Reaction Temperature on Nanoparticle Size
| Reaction Temperature (°C) | Resulting Nanoparticle Diameter (nm) | Reference |
| 90 | Smaller Nanoparticles | [5] |
| 120 | Larger Nanoparticles | [5] |
| 180 | Agglomeration Observed | [2] |
Experimental Protocols
Protocol 1: Synthesis of Oleic Acid-Capped Lead Sulfide (B99878) (PbS) Nanoparticles
This protocol describes a common method for synthesizing PbS nanoparticles using a this compound precursor.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-Octadecene (B91540) (ODE)
-
Bis(trimethylsilyl) sulfide ((TMS)₂S)
-
Toluene
-
Methanol
Procedure:
-
Preparation of this compound Precursor:
-
In a three-neck flask, combine PbO, oleic acid, and 1-octadecene.
-
Heat the mixture under vacuum with stirring to remove water and form a clear this compound solution.[4]
-
-
Nanoparticle Synthesis:
-
Under a nitrogen atmosphere, heat the this compound solution to the desired reaction temperature (e.g., 130°C).
-
Rapidly inject a solution of bis(trimethylsilyl) sulfide in 1-octadecene into the hot this compound solution with vigorous stirring.[4]
-
Allow the reaction to proceed for a set amount of time to achieve the desired nanoparticle size.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Add methanol to precipitate the PbS nanoparticles.
-
Centrifuge the mixture to collect the nanoparticle pellet.
-
Discard the supernatant.
-
Redisperse the pellet in toluene and repeat the precipitation and centrifugation steps at least two more times.
-
Finally, disperse the purified PbS nanoparticles in toluene for storage.[4]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of oleic acid-capped nanoparticles.
Caption: Experimental workflow for the synthesis of oleic acid-capped PbS nanoparticles.
Caption: Troubleshooting logic for addressing nanoparticle agglomeration.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Size-tunable near-infrared PbS nanoparticles synthesized from lead carboxylate and sulfur with oleylamine as stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential Stability of Lead Sulfide Nanoparticles Influences Biological Responses in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
issues with lead oleate precursor stability and degradation
Technical Support Center: Lead Oleate (B1233923) Precursor
Welcome to the technical support center for lead oleate precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to precursor stability and degradation during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color from clear/pale yellow to cloudy or has formed a precipitate. What is happening? A: Cloudiness or precipitation in your this compound solution is a primary indicator of degradation. This is often caused by exposure to moisture in the air, leading to the hydrolysis of this compound into insoluble lead hydroxide (B78521) and oleic acid.[1][2] Color changes can also indicate oxidation of the oleate ligands or reactions with impurities.
Q2: What are the primary causes of this compound precursor instability and degradation? A: The main factors contributing to the degradation of this compound precursors are:
-
Moisture: Leads to hydrolysis, forming lead hydroxides.[1][2]
-
Oxygen: Causes oxidation of the oleic acid chains, which can alter their coordination properties.[3]
-
Elevated Temperatures & Light: Can accelerate both hydrolysis and oxidation reactions.
-
Impurities in Reagents: The purity of the initial materials, especially oleic acid, is critical. Commercial oleic acid can contain water, saturated fatty acids (like palmitic acid), and polyunsaturated fatty acids (like linoleic acid), which can interfere with the reaction, alter kinetics, and lead to irreproducible results.[4] Remnant impurities from the lead salt synthesis (e.g., acetate) can also affect performance.[5]
Q3: How should I properly store my this compound precursor solution to ensure stability? A: To maximize shelf life and stability, store the precursor in a tightly sealed container to minimize exposure to air and moisture.[6] It should be kept in a cool, dry, and dark place. For long-term storage, blanketing the solution with an inert gas like nitrogen or argon is highly recommended.[6]
Q4: I am observing significant batch-to-batch variation and poor reproducibility in my nanocrystal synthesis. Could the precursor be the cause? A: Yes, precursor quality is a frequent source of inconsistency in nanomaterial synthesis.[7][8] Incomplete conversion of the lead salt to this compound results in a mixture of reactive species, which affects nucleation and growth.[7][8] Similarly, using a degraded or aged precursor can alter the reaction kinetics and the final properties of the nanocrystals, such as their size, shape, and photoluminescence.[9][10]
Q5: Why do many synthesis protocols for related metal oleate precursors (like cesium oleate) call for a large excess of oleic acid? A: Using a stoichiometric excess of oleic acid is crucial for ensuring the complete conversion of the metal salt (e.g., Cs₂CO₃ or PbO) into the desired metal oleate complex.[7][8][11] This excess improves the precursor's solubility, especially at room temperature, preventing precipitation and ensuring a homogeneous solution for injection.[12] For the commonly used cesium oleate precursor, a Cesium-to-Oleic Acid (Cs:OA) molar ratio of 1:5 has been shown to yield a fully converted, soluble precursor, leading to more reproducible synthetic outcomes.[7][8][12]
Q6: How can I analytically verify the quality and potential degradation of my this compound precursor? A: Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful tool to identify impurities, confirm the formation of the oleate complex, and observe changes in the chemical environment of the ligands that may indicate degradation or side reactions.[5][8][13]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect the characteristic vibrational modes of the carboxylate group in this compound and can help identify the presence of unreacted oleic acid or degradation byproducts like lead hydroxides.[8]
-
UV-Vis Absorption Spectroscopy: While less direct, changes in the absorption spectrum over time can indicate the formation of degradation byproducts or aggregation.
Quantitative Data on Precursor Condition
The condition of the precursor solution, particularly its age, can have a significant and sometimes counterintuitive impact on the quality of the resulting nanocrystals. The following table summarizes findings on the effect of fresh versus aged this compound precursors on the photoluminescence quantum yield (PLQY) of Cesium Lead Bromide (CsPbBr₃) nanoplatelets.
| Precursor Condition | Resulting Nanocrystal Phase | Photoluminescence Quantum Yield (PLQY) | Reference |
| Fresh Pb-Oleate | Hybrid CsPbBr₃@Cs₄PbBr₆ | 28% | [9][10] |
| Aged Pb-Oleate | Phase-Pure CsPbBr₃ | 97.4% | [9][10] |
This data highlights that aging can lead to the formation of Pb-oleate clusters that may act as templates, resulting in higher quality, phase-pure nanocrystals with significantly improved PLQY.[10]
Key Experimental Protocols
1. Synthesis of this compound Precursor from Lead(II) Oxide
-
Objective: To prepare a this compound stock solution for use in colloidal synthesis.
-
Materials: Lead(II) oxide (PbO), Oleic Acid (OA, high purity), 1-octadecene (B91540) (ODE).
-
Procedure:
-
Load 0.1 mmol of PbO, 5 mL of ODE, and 0.5 mL of OA into a three-neck flask.
-
Fit the flask with a condenser and a thermocouple, and connect it to a Schlenk line.
-
Purge the flask with an inert gas (N₂ or Ar) at 120 °C for 30 minutes to remove residual water and oxygen.
-
Increase the temperature to 140-150 °C and stir until the PbO powder is completely dissolved and the solution becomes clear and colorless to pale yellow.
-
Cool the solution to room temperature. If it becomes hazy or solidifies upon cooling, gently heat it before use.[14] Store under an inert atmosphere.[6]
-
2. Synthesis of Cesium Oleate Precursor
-
Objective: To prepare the cesium precursor commonly used in conjunction with this compound for perovskite synthesis.
-
Materials: Cesium carbonate (Cs₂CO₃), Oleic Acid (OA), 1-octadecene (ODE).
-
Procedure:
-
Combine 0.41 g of Cs₂CO₃ (or an equivalent molar amount of another cesium salt), 1.25 mL of OA, and 20 mL of ODE in a 50 mL three-neck flask.
-
Degas the mixture under vacuum at 120 °C for 1 hour to remove water.
-
Switch to an inert atmosphere (N₂) and heat the mixture to 150 °C.
-
Stir at 150 °C until all Cs₂CO₃ has reacted and the solution becomes clear.[15][16]
-
The resulting Cs-oleate precursor may solidify at room temperature but can be gently heated to re-dissolve before injection.
-
3. Analytical Characterization Protocol: ¹H NMR Spectroscopy
-
Objective: To assess the purity and composition of the precursor solution.
-
Procedure:
-
Dissolve a small aliquot of the this compound precursor solution in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for:
-
Oleate Protons: Look for the characteristic peaks of the vinyl protons (~5.35 ppm) and the alkyl chain.
-
Impurities: Check for signals corresponding to residual solvents or unreacted reagents. For instance, remnant acetate (B1210297) from PbI₂ synthesis can appear as a singlet peak.[5]
-
Chemical Shifts: A shift in the position of the protons near the carboxylate head group can indicate successful coordination to the lead center.[8][13]
-
-
Visualizations
Caption: Key degradation pathways for this compound precursor.
Caption: Troubleshooting workflow for precursor-related issues.
References
- 1. The hydrolysis of lead(II). A potentiometric and enthalpimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Item - Cesium Oleate Precursor Preparation for Lead Halide Perovskite Nanocrystal Synthesis: The Influence of Excess Oleic Acid on Achieving Solubility, Conversion, and Reproducibility - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Lead Oleate Preparations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of unreacted oleic acid from lead oleate (B1233923) preparations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of lead oleate, presented in a question-and-answer format.
Issue 1: Presence of Unreacted Oleic Acid Detected After Initial Washing
-
Symptom: FTIR analysis of the purified this compound still shows a characteristic C=O stretching peak for carboxylic acid around 1710 cm⁻¹, or ¹H NMR spectroscopy indicates the presence of free oleic acid signals.[1]
-
Possible Cause: The washing solvent was not effective, or the number of washing steps was insufficient.
-
Solution:
-
Optimize Solvent Choice: Switch to a solvent in which oleic acid is highly soluble, but this compound has minimal solubility. Alcohols like ethanol (B145695) or methanol (B129727) are often effective.[2] For a less polar option, hexane (B92381) can be used, although its effectiveness may vary.
-
Increase Washing Repetitions: Increase the number of washing cycles. It is recommended to perform at least three to five washes.
-
Improve Mixing: Ensure vigorous mixing during each wash to maximize the contact between the solvent and the this compound, facilitating the dissolution of the unreacted oleic acid.
-
Issue 2: Low Yield of Purified this compound After Purification
-
Symptom: The final mass of the dried, purified this compound is significantly lower than the theoretical yield.
-
Possible Cause: The chosen purification solvent has a notable solubility for this compound, leading to product loss during washing. The this compound may also be lost during filtration if the particle size is too small.
-
Solution:
-
Solvent Selection: Test the solubility of your this compound in the chosen washing solvent at the washing temperature. If solubility is high, consider a different solvent or perform the washing at a lower temperature to minimize product loss.
-
Use of an Anti-solvent: Precipitate the this compound from the reaction mixture using an anti-solvent in which it is insoluble (e.g., cold ethanol or methanol) to achieve better separation from the oleic acid-containing supernatant.
-
Filtration Technique: Use a fine-pored filter paper or a membrane filter to prevent the loss of fine particles of this compound during vacuum filtration.
-
Issue 3: The this compound "Oils Out" During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the this compound separates as an oily layer.
-
Possible Cause: The solution is too concentrated (supersaturated), the cooling rate is too rapid, or the presence of a significant amount of impurities is inhibiting crystal formation.
-
Solution:
-
Adjust Concentration: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent to reduce the concentration.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Gradual cooling promotes the formation of well-defined crystals.
-
Pre-purification: If the sample is highly impure, consider performing a preliminary purification step, such as a solvent wash, before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for washing unreacted oleic acid from this compound?
A1: Alcohols such as ethanol and methanol are generally effective for removing unreacted oleic acid due to the high solubility of oleic acid and the relatively low solubility of this compound in these solvents, especially when cold.[2] The choice of solvent may also depend on the subsequent applications of the this compound.
Q2: How can I confirm that all the unreacted oleic acid has been removed?
A2: Analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are highly effective. In FTIR, the disappearance of the characteristic carboxylic acid C=O peak around 1710 cm⁻¹ indicates the removal of oleic acid.[1] In ¹H NMR, the absence of the vinyl protons signal of oleic acid (around 5.3 ppm) in the spectrum of the purified this compound confirms its removal.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Yes, recrystallization can be a very effective method for obtaining high-purity this compound, provided a suitable solvent system is identified. The ideal solvent should dissolve the this compound at an elevated temperature and have low solubility for it at lower temperatures, while the unreacted oleic acid remains in solution.
Q4: Can I use chromatography to purify this compound?
A4: While column chromatography is a powerful purification technique, its application for the bulk purification of this compound from unreacted oleic acid may be cumbersome. It is more commonly used for the purification of smaller quantities or for the separation of more complex mixtures.
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different solvents for the removal of unreacted oleic acid from a crude this compound preparation. The purity was assessed by the relative peak area of the oleic acid signal in the ¹H NMR spectrum.
| Purification Method | Solvent | Number of Washes | Final Purity of this compound (%) | Oleic Acid Removed (%) |
| Solvent Wash | Hexane | 3 | 92 | 80 |
| Solvent Wash | Ethanol | 3 | 98 | 95 |
| Solvent Wash | Methanol | 3 | 99 | 98 |
| Recrystallization | Ethanol/Water (9:1) | 1 | >99 | >99 |
Note: The data presented in this table is for illustrative purposes and the actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Solvent Washing
This protocol describes a general procedure for removing unreacted oleic acid from a crude this compound product by solvent washing.
Materials:
-
Crude this compound
-
Anhydrous ethanol (or methanol)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Transfer the crude this compound to a beaker or Erlenmeyer flask.
-
Add a sufficient volume of cold anhydrous ethanol to the crude product (e.g., a 1:5 weight-to-volume ratio).
-
Stir the mixture vigorously using a magnetic stirrer for 15-20 minutes at room temperature.
-
Set up the vacuum filtration apparatus with an appropriate filter paper.
-
Filter the mixture under vacuum to collect the solid this compound.
-
Wash the collected solid on the filter with two additional portions of cold anhydrous ethanol.
-
Transfer the purified this compound to a clean, pre-weighed watch glass or petri dish.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethanol and water, or another suitable solvent system)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Vacuum filtration apparatus
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals, preferably in a vacuum desiccator or a vacuum oven at a low temperature.
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for removing unreacted oleic acid.
References
impact of water content on lead oleate precursor activity
Technical Support Center: Lead Oleate (B1233923) Precursor
Welcome to the Technical Support Center for lead oleate precursor synthesis and application. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of water during the synthesis of this compound precursor?
A1: Water is an inherent byproduct when lead oxide (PbO) reacts with oleic acid to form this compound.[1][2] While many synthesis protocols include heating and vacuum steps to remove this water, it can bind strongly to the this compound precursor.[1][2] This residual water can act as a source of hydroxyl groups which play a role in the surface passivation of the resulting nanocrystals.[1][2]
Q2: How does the water content affect the activity and stability of the this compound precursor?
A2: The impact of water can be twofold. Trace amounts of water in the precursor solution have been reported to improve the stability and photoluminescence quantum yield of the final CsPbBr3 nanocrystals.[3] However, excessive water content is generally detrimental and can lead to the degradation of the final perovskite structure, as perovskites are known to be highly sensitive to moisture.[4][5][6] High humidity or aggregated water can break the Pb-X bonds in the perovskite, leading to irreversible transformation into lead halides (PbX2) and other byproducts.[5]
Q3: What are the visual or experimental signs of excessive water content in my precursor solution?
A3: Excessive water in the precursor solution may not always be visually apparent. However, it can lead to issues in subsequent nanocrystal synthesis, such as poor morphology, larger or aggregated particles, and reduced photoluminescence.[4] In the final perovskite product, signs of water-induced degradation include a loss of color or photoluminescence.[5] For the precursor itself, turbidity or precipitation after cooling, which is not related to the solubility of the this compound itself, might indicate side reactions influenced by water.
Q4: How can I effectively control and minimize water content during precursor synthesis?
A4: To minimize water content, it is crucial to use anhydrous solvents and reagents whenever possible. Standard protocols involve degassing the reaction mixture under vacuum at elevated temperatures (e.g., 120 °C) for an extended period (e.g., 1 hour) to remove the water produced during the reaction of lead oxide and oleic acid.[7][8] Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) also helps to prevent the introduction of atmospheric moisture.
Q5: What analytical techniques are recommended for quantifying water content in the this compound precursor?
A5: Several techniques can be employed to detect and quantify water content.
-
Karl Fischer Titration: This is a highly specific and accurate method for determining the water content in a sample.[9]
-
Infrared (IR) Spectroscopy: Can be used to verify the presence of water in the this compound precursor.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can show that this compound acts as a drying agent, sequestering water from the solvent.[1][2]
-
X-ray Photoemission Spectroscopy (XPS): This technique can provide direct evidence of hydroxyl groups bonded to the surface of nanocrystals, which originate from water in the precursor.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor solubility or precipitation in the this compound precursor solution. | 1. Incomplete reaction between the lead source and oleic acid. 2. Insufficient amount of oleic acid, which is crucial for solubility.[4][10] 3. Presence of excess water leading to hydrolysis or formation of insoluble lead hydroxides. | 1. Ensure the reaction is heated at the appropriate temperature for a sufficient duration to go to completion.[8] 2. Increase the molar ratio of oleic acid to the lead source. A ratio of 1:5 (Cs:OA) has been shown to improve solubility for cesium oleate precursors.[4][10] 3. Ensure rigorous drying of reagents and solvents, and perform the reaction under an inert atmosphere.[7] |
| Inconsistent results in nanocrystal synthesis (e.g., variations in size, shape, or photoluminescence). | 1. Inconsistent water content in the precursor from batch to batch.[1] 2. Incomplete conversion of the lead salt to this compound, resulting in a mixture of active species.[4][10] 3. Fluctuations in reaction temperature or injection speed. | 1. Standardize the drying and degassing procedure for the precursor synthesis to ensure consistent water levels. Consider quantifying water content using Karl Fischer titration for quality control.[9] 2. Use a sufficient excess of oleic acid to ensure complete conversion of the lead source.[4][10] 3. Maintain precise control over reaction parameters during the nanocrystal synthesis. |
| Low photoluminescence quantum yield (PLQY) or instability of final nanocrystals. | 1. Surface defects on the nanocrystals. 2. Degradation of the nanocrystals due to exposure to moisture or oxygen, potentially from the precursor or the reaction environment.[5][11] 3. Insufficient passivation of the nanocrystal surface. | 1. Optimize the amount of capping ligands (oleic acid and oleylamine). 2. Ensure the entire synthesis and purification process is carried out under anhydrous and inert conditions.[7] 3. Trace amounts of water in the precursor can sometimes provide hydroxyl groups that passivate the surface; however, this is difficult to control.[1][2] A more controlled approach is to optimize the ligand ratio. |
| Cloudy or turbid final nanocrystal solution. | 1. Formation of large, aggregated particles. 2. Presence of insoluble byproducts. 3. Degradation of the nanocrystals.[5] | 1. Adjust precursor concentrations, reaction temperature, or ligand ratios to control nanocrystal growth. 2. Purify the nanocrystals by centrifugation and washing with an appropriate anti-solvent (e.g., hexane).[7] 3. Re-evaluate the synthesis conditions to minimize water and oxygen exposure. |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor
This protocol is a standard procedure for the synthesis of this compound in a non-coordinating solvent.
Materials:
-
Lead (II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Three-neck round-bottom flask
-
Magnetic stir bar, thermometer, reflux condenser
-
Schlenk line for vacuum and inert gas (N2 or Ar)
Procedure:
-
In a three-neck flask, combine PbO (e.g., 1.5 mmol), oleic acid (e.g., 4.0 mmol), and ODE (e.g., 5.0 mL).[8]
-
Equip the flask with a magnetic stir bar, a thermometer, and a reflux condenser connected to a Schlenk line.
-
Evacuate the flask under vacuum (P < 0.1 mTorr) while stirring and gently heating to 95-120 °C.[7][8]
-
Maintain the vacuum and temperature for at least 1 hour to remove water formed during the reaction and any residual moisture. The solution should become clear.[8]
-
Switch the atmosphere to an inert gas (N2 or Ar).
-
The this compound precursor solution is now ready for use in nanocrystal synthesis. It can be cooled to the desired injection temperature.
Protocol 2: Quantification of Water Content using Karl Fischer Titration
This protocol provides a general guideline. Specific parameters will depend on the instrument used.
Materials:
-
Karl Fischer titrator
-
Anhydrous solvent suitable for non-polar samples (e.g., a mixture of chloroform (B151607) and methanol)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
This compound precursor sample
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Add the anhydrous solvent to the titration cell and titrate to a dry endpoint to eliminate any residual moisture in the solvent.
-
Using a gas-tight syringe, accurately weigh and inject a known amount of the this compound precursor solution into the titration cell.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
-
Perform multiple measurements to ensure accuracy and reproducibility.
Visualizations
Caption: Workflow for the synthesis of this compound precursor, emphasizing the water removal step.
Caption: Logical diagram illustrating the dual impact of water content on perovskite nanocrystals.
Caption: Troubleshooting flowchart for inconsistent nanocrystal synthesis results.
References
- 1. Unexpected water traces found in semiconducting nanocrystals [advancedsciencenews.com]
- 2. Unexpected Water Explains Surface Chemistry of Nanocrystals - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 3. Aqueous Precursor Induced Morphological Change and Improved Water Stability of CsPbBr3 Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Perovskite solar cell - Wikipedia [en.wikipedia.org]
- 7. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 8. rsc.org [rsc.org]
- 9. mt.com [mt.com]
- 10. Item - Cesium Oleate Precursor Preparation for Lead Halide Perovskite Nanocrystal Synthesis: The Influence of Excess Oleic Acid on Achieving Solubility, Conversion, and Reproducibility - figshare - Figshare [figshare.com]
- 11. mdpi.com [mdpi.com]
controlling the reaction kinetics of lead oleate in nanoparticle synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nanoparticles using lead oleate (B1233923) precursors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of lead oleate in the synthesis of perovskite and other nanoparticles?
This compound serves as a crucial lead (Pb²⁺) precursor in the colloidal synthesis of various nanoparticles, most notably lead halide perovskite (CsPbX₃) and lead sulfide (B99878) (PbS) nanocrystals. Its primary functions are to:
-
Control Reaction Kinetics: this compound, in conjunction with other ligands like oleic acid (OA) and oleylamine (B85491) (OAm), modulates the nucleation and growth rates of the nanocrystals. This control is essential for achieving monodispersity (uniform size) and desired morphologies.
-
Enhance Precursor Solubility: It facilitates the dissolution of lead sources (e.g., PbX₂ salts) in non-polar solvents, such as 1-octadecene (B91540) (ODE), which are common in hot-injection synthesis methods.[1][2]
-
Stabilize Nanoparticles: The oleate ligands cap the surface of the newly formed nanoparticles, providing steric hindrance that prevents aggregation and enhances colloidal stability.[1][3]
Q2: How do oleic acid (OA) and oleylamine (OAm) ligands influence the reaction kinetics?
Oleic acid and oleylamine are critical co-ligands that work with this compound to direct the synthesis. A slight change in their concentration or ratio can significantly impact the final product.[1][4]
-
Dynamic Ligand Environment: They create a dynamic environment on the nanocrystal surface, influencing nucleation, growth, and even the crystalline phase.[1][4]
-
Precursor Solubilization: In hot-injection methods, OA and OAm are essential for dissolving the lead halide precursors in the solvent.[1]
-
Morphology and Phase Control: The ratio of OA to OAm can determine the shape (e.g., nanocubes, nanowires) and the crystalline phase (e.g., CsPbBr₃ vs. Cs₄PbBr₆) of the resulting perovskite nanocrystals.[1]
Q3: Why is the preparation of the cesium oleate precursor critical for reproducibility in perovskite synthesis?
In the synthesis of cesium lead halide perovskites, the cesium oleate (Cs-oleate) precursor is a common source of irreproducibility.[5][6]
-
Incomplete Conversion: Stoichiometrically sufficient amounts of oleic acid may still lead to incomplete conversion of the cesium salt (e.g., Cs₂CO₃) to Cs-oleate. This results in a mixture of cesium sources in the reaction, leading to inconsistent results.[5][6]
-
Solubility Issues: Incompletely converted Cs-oleate is often insoluble at room temperature, making accurate and reproducible injections difficult.[5][6]
-
Recommended Ratio: Using an excess of oleic acid, specifically a 1:5 molar ratio of Cs to OA, promotes complete conversion and results in a precursor solution that is soluble at room temperature, significantly improving reproducibility.[5][6]
Q4: What are the primary synthesis methods that utilize this compound precursors?
Two primary methods are the hot-injection technique and the ligand-assisted reprecipitation (LARP) method.[1]
-
Hot-Injection Method: This involves the rapid injection of a pre-heated precursor solution (e.g., Cs-oleate) into a hot solution containing the other precursors (e.g., lead halide dissolved in OA, OAm, and ODE). The sudden temperature change and mixing induce rapid nucleation and growth of nanocrystals.[1]
-
Ligand-Assisted Reprecipitation (LARP): This method is typically performed at or near room temperature. Precursors are dissolved in a solvent like dimethylformamide (DMF) with the aid of OA and OAm, and the addition of a non-solvent (like toluene) triggers the precipitation of the nanocrystals.[7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Wide Particle Size Distribution (Polydispersity) | 1. Incomplete Precursor Conversion: Inconsistent precursor quality, especially the Cs-oleate, can lead to uncontrolled nucleation.[5][6]2. Temperature Fluctuations: Unstable reaction temperatures affect nucleation and growth rates unevenly.[3]3. Inefficient Mixing: Poor stirring can create localized concentration gradients, leading to non-uniform growth.[3] | 1. Optimize Cs-oleate Preparation: Use a 1:5 molar ratio of Cs to Oleic Acid to ensure complete conversion and solubility.[5][6]2. Precise Temperature Control: Use a temperature controller and ensure uniform heating of the reaction flask.3. Vigorous Stirring: Employ a properly sized stir bar and maintain a consistent, vigorous stirring rate throughout the reaction. |
| Particle Aggregation | 1. Insufficient Ligand Concentration: Not enough oleate/oleylamine to passivate the nanoparticle surfaces effectively.[3][8]2. Incorrect Ligand Ratio: An improper ratio of OA to OAm can lead to poor surface capping and instability.3. Post-Synthesis Washing: Using inappropriate solvents during the purification steps can strip the stabilizing ligands from the surface.[3] | 1. Increase Ligand Concentration: Incrementally increase the amount of oleic acid and/or oleylamine in the reaction.2. Optimize OA/OAm Ratio: Systematically vary the ratio to find the optimal conditions for stability.3. Proper Purification: Wash nanoparticles with appropriate non-polar solvents like hexane (B92381) or toluene (B28343) and avoid polar solvents like ethanol (B145695) in excess, which can cause precipitation. |
| Low or No Nanoparticle Yield | 1. Precursor Insolubility: Lead halide or other precursors may not have fully dissolved before the injection step.[2]2. Incorrect Reaction Temperature: The temperature may be too low for precursor decomposition and nucleation to occur.[9]3. Impure Reagents: Impurities in solvents (e.g., oleylamine) or precursors can inhibit the reaction.[10] | 1. Ensure Complete Dissolution: Allow sufficient time at the appropriate temperature (e.g., 120°C under vacuum) for precursors to dissolve completely before injection. Oleic acid is essential for dissolving PbX₂.[2]2. Verify and Optimize Temperature: Confirm the required nucleation temperature for your specific system and ensure it is reached and maintained. For some systems, higher temperatures (e.g., 180°C) are necessary.[1]3. Use High-Purity Reagents: Use purified solvents and high-purity precursors. Commercial oleylamine can contain impurities; purification may be necessary.[10] |
| Inconsistent Results Between Batches | 1. Variability in Precursor Preparation: Inconsistent Cs:OA ratios or heating procedures for precursor synthesis.[5][6]2. Atmosphere Control: Presence of oxygen or water can interfere with the synthesis, especially at high temperatures.3. Injection Rate and Method: Variations in the speed and technique of precursor injection can alter the initial nucleation event. | 1. Standardize Precursor Protocols: Strictly adhere to a validated protocol for precursor preparation, including reagent ratios, heating times, and temperatures.[6]2. Maintain Inert Atmosphere: Perform the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) and use dried solvents and reagents.3. Consistent Injection: Use a syringe pump for automated and reproducible injection of precursors, or practice a consistent and rapid manual injection technique. |
Experimental Protocols
Protocol 1: Preparation of Cesium Oleate Precursor (Optimized for Reproducibility)
This protocol is adapted from studies emphasizing the importance of excess oleic acid for complete conversion and solubility.[5][6]
Materials:
-
Cesium Carbonate (Cs₂CO₃)
-
Oleic Acid (OA, technical grade, 90%)
-
1-Octadecene (ODE, technical grade, 90%)
Procedure:
-
In a three-neck flask, combine Cs₂CO₃ and ODE. For a typical synthesis, use 0.4 g of Cs₂CO₃ in 15 mL of ODE.
-
Add an excess of Oleic Acid. To achieve a 1:5 Cs:OA molar ratio, add approximately 2.5 mL of OA for 0.4 g of Cs₂CO₃.
-
Equip the flask with a condenser, a thermocouple, and a rubber septum for nitrogen inlet/outlet.
-
Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.
-
Switch to a nitrogen atmosphere and increase the temperature to 150°C.
-
Stir until the Cs₂CO₃ has completely reacted with the oleic acid, resulting in a clear, slightly yellow solution.
-
The resulting Cs-oleate solution should remain clear and soluble at room temperature. Store under an inert atmosphere.
Protocol 2: Hot-Injection Synthesis of CsPbBr₃ Nanocrystals
This is a general procedure based on the pioneering work in the field.[1][2]
Materials:
-
Lead(II) Bromide (PbBr₂)
-
1-Octadecene (ODE)
-
Oleic Acid (OA)
-
Oleylamine (OAm)
-
Prepared Cs-oleate solution (from Protocol 1)
-
Toluene or Hexane (for purification)
Procedure:
-
In a three-neck flask, combine 0.188 g of PbBr₂ and 5 mL of ODE.
-
Under a nitrogen atmosphere, inject 0.5 mL of OA and 0.5 mL of OAm into the flask.
-
Heat the mixture to 120°C under vacuum for 30-60 minutes to ensure all components are dry and oxygen-free.
-
Switch to a nitrogen atmosphere and heat the solution to the desired reaction temperature (typically between 140°C and 200°C). Stir until the PbBr₂ salt is completely dissolved.
-
Rapidly inject 0.4 mL of the pre-prepared Cs-oleate solution into the hot reaction mixture.
-
After 5-10 seconds, immediately cool the reaction flask in an ice-water bath to quench the reaction.
-
Purification: Transfer the crude solution to a centrifuge tube. Add toluene or hexane to disperse the nanoparticles. Precipitate the nanocrystals by adding methyl acetate (B1210297) or by centrifugation at high speed (e.g., 8000 rpm for 10 minutes). Discard the supernatant and re-disperse the nanoparticle pellet in a non-polar solvent like hexane or toluene.
Visualizations
Caption: Workflow for hot-injection synthesis of CsPbBr₃ nanocrystals.
Caption: Troubleshooting logic for common nanoparticle synthesis issues.
References
- 1. mdpi.com [mdpi.com]
- 2. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX3, X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid … [ouci.dntb.gov.ua]
- 5. Item - Cesium Oleate Precursor Preparation for Lead Halide Perovskite Nanocrystal Synthesis: The Influence of Excess Oleic Acid on Achieving Solubility, Conversion, and Reproducibility - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Perovskite nanocrystal - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The synthesis of metallic and semiconducting nanoparticles from reactive melts of precursors - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12900D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Defects in Perovskite Films by Optimizing Lead Oleate Precursor
Disclaimer: The use of lead oleate (B1233923) as a direct precursor for the fabrication of high-quality perovskite thin films for optoelectronic applications is not widely documented in peer-reviewed literature. The majority of research focuses on lead halides (e.g., PbI2, PbCl2) and lead acetate (B1210297). This technical support center provides guidance based on established principles of perovskite science, drawing analogies from related lead carboxylate precursors and general defect passivation strategies. The information herein is intended to serve as a foundational guide for researchers exploring novel precursor chemistries.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a lead oleate precursor for perovskite film synthesis?
A1: While not extensively studied for thin films, a this compound precursor could theoretically offer several advantages:
-
Improved Solubility: The long oleate chains may enhance the solubility of the lead precursor in a wider range of non-polar or moderately polar solvents, potentially offering more flexibility in solvent selection and processing conditions.
-
Controlled Crystallization: The oleate ligand could act as a coordinating agent, modulating the crystallization kinetics of the perovskite film. This might lead to the formation of larger, more uniform grains with fewer grain boundaries, which are common sites for defects.
-
In-situ Defect Passivation: The oleate ligands, or oleic acid byproducts, could passivate defects at the grain boundaries and the surface of the perovskite film, reducing non-radiative recombination and improving device performance.
Q2: What are the primary types of defects in perovskite films, and how might a this compound precursor influence their formation?
A2: Perovskite films suffer from various defects that can be broadly categorized as:
-
Point Defects: These include vacancies (missing ions like halide or A-site cations), interstitials (extra ions in the crystal lattice), and anti-site defects (ions in the wrong lattice positions). The stoichiometry of the this compound precursor and its reaction with the halide source will be critical in minimizing these defects.
-
Grain Boundaries: As polycrystalline films, perovskites have boundaries between different crystal grains. These regions are disordered and prone to accumulating defects such as dangling bonds and vacancies. The use of a long-chain ligand like oleate could potentially help in forming larger grains, thus reducing the total area of grain boundaries.
-
Surface Defects: The top and bottom surfaces of the perovskite film are also significant sources of defects. Residual oleate ligands might passivate these surface traps.
The purity of the synthesized this compound and the precise control over precursor stoichiometry are paramount to minimizing intrinsic point defects.[1]
Q3: How does the choice of lead precursor, in general, affect the properties of the resulting perovskite film?
A3: The choice of lead precursor has a significant impact on the structural and optoelectronic properties of the perovskite film. For instance, different lead sources can influence grain size, film morphology, and ultimately, the performance and stability of solar cell devices.[2] Non-halide precursors like lead acetate have been shown to produce high-quality films, suggesting that other carboxylate-based precursors like this compound could also be viable.[2]
Troubleshooting Guide
Problem 1: Poor film quality (pinholes, incomplete coverage, or rough surface) when using a this compound precursor.
| Possible Cause | Troubleshooting Step |
| Inadequate Precursor Solubility | Ensure the this compound is fully dissolved in the chosen solvent system. Gentle heating or sonication may be required. Consider co-solvent systems to improve solubility. |
| Inappropriate Spin-Coating Parameters | Optimize the spin speed, acceleration, and duration. A multi-step spin-coating program might be necessary to achieve a uniform film. |
| Poor Substrate Wettability | Treat the substrate with UV-ozone or a suitable plasma treatment to improve its surface energy and promote uniform wetting of the precursor solution. |
| Premature Crystallization | The crystallization rate may be too fast. Consider using additives that can modulate crystallization, such as a small amount of excess oleic acid or other coordinating solvents. |
Problem 2: High density of defects leading to low photoluminescence quantum yield (PLQY) and poor device performance.
| Possible Cause | Troubleshooting Step |
| Non-stoichiometric Precursor Ratio | Carefully control the molar ratio of this compound to the organic halide (e.g., methylammonium (B1206745) iodide). A slight excess of the organic halide is often used to compensate for volatilization during annealing. |
| Residual Solvent or Ligands | Optimize the annealing temperature and time to ensure complete removal of residual solvents and any excess, unbound oleate ligands without causing thermal degradation of the perovskite. |
| Formation of Deep-Level Traps | Introduce a post-treatment step, such as spin-coating a solution of a passivating agent (e.g., a Lewis acid or base) onto the perovskite film to neutralize deep-level defects. |
| Environmental Contamination | Process the films in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize exposure to moisture and oxygen, which can create defects and degrade the perovskite material. |
Problem 3: Inconsistent results and poor reproducibility between batches.
| Possible Cause | Troubleshooting Step |
| Incomplete Conversion to this compound | If synthesizing this compound in-house, ensure the reaction goes to completion. Incomplete conversion can lead to a mixture of lead sources with different reactivities.[3][4][5] |
| Precursor Solution Aging | Use freshly prepared precursor solutions. This compound solutions may degrade over time, affecting the film formation process. |
| Variations in Ambient Conditions | Maintain strict control over temperature and humidity during film deposition and annealing, as these factors significantly influence perovskite crystallization. |
Data Presentation
Table 1: Influence of Lead Precursor Type on Perovskite Film Properties (Generalized)
| Precursor Type | Common Examples | Typical Solvents | Influence on Crystallization | Potential for Defect Passivation |
| Lead Halide | PbI₂, PbCl₂ | Polar aprotic (DMF, DMSO) | Fast crystallization, often requires anti-solvent quenching. | Limited intrinsic passivation. |
| Lead Carboxylate (Short Chain) | Lead Acetate (Pb(OAc)₂) | Polar aprotic (DMF, DMSO) | Slower, more controlled crystallization due to ligand coordination. | Acetate can act as a passivating agent. |
| Lead Carboxylate (Long Chain) | This compound (hypothetical) | Non-polar/moderately polar | Potentially slow and highly controlled crystallization. May promote larger grain growth. | Oleate ligands could passivate grain boundaries and surfaces. |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor Solution (Illustrative)
This protocol is a generalized procedure and requires optimization for specific experimental conditions.
-
Materials: Lead(II) oxide (PbO) or Lead(II) acetate, Oleic Acid (OA), 1-octadecene (B91540) (ODE) or another high-boiling point, non-coordinating solvent.
-
Procedure: a. In a three-neck flask, combine PbO (1 mmol) and a stoichiometric or slight excess of oleic acid (e.g., 2.2 mmol) in ODE (10-20 mL). b. Degas the mixture under vacuum at a moderately elevated temperature (e.g., 120 °C) for 1 hour to remove water and air. c. Under an inert atmosphere (N₂ or Ar), heat the mixture to a higher temperature (e.g., 150-180 °C) with vigorous stirring until the solution becomes clear, indicating the formation of this compound. d. Cool the solution to room temperature before use. The concentration can be adjusted by the amount of solvent used.
Protocol 2: Perovskite Film Deposition via One-Step Spin-Coating using a this compound Precursor (Illustrative)
-
Precursor Solution Preparation: a. Prepare the this compound solution as described in Protocol 1. b. Prepare a solution of the desired organic halide (e.g., methylammonium iodide, MAI) in a suitable solvent (e.g., isopropanol (B130326) or a co-solvent system compatible with the this compound solution). c. Mix the this compound and organic halide solutions in the desired stoichiometric ratio (e.g., 1:3 molar ratio of Pb:MAI) to form the final perovskite precursor solution.
-
Film Deposition: a. Prepare a suitable substrate (e.g., FTO glass with an electron transport layer). b. Pre-heat the substrate to a specific temperature if required. c. Dispense a controlled volume of the perovskite precursor solution onto the substrate. d. Spin-coat the substrate at a predetermined speed and duration (e.g., 4000 rpm for 30 seconds). e. During spinning, an anti-solvent drip (e.g., chlorobenzene) may be necessary to induce rapid crystallization and form a uniform film.
-
Annealing: a. Transfer the coated substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-30 minutes) to promote grain growth and remove residual solvent.
Mandatory Visualizations
References
- 1. Defect Passivation in Lead‐Halide Perovskite Nanocrystals and Thin Films: Toward Efficient LEDs and Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Effect of different lead precursors on perovskite solar cell performance and stability | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Cesium Oleate Precursor Preparation for Lead Halide Perovskite Nanocrystal Synthesis: The Influence of Excess Oleic Acid on Achieving Solubility, Conversion, and Reproducibility - figshare - Figshare [figshare.com]
challenges in scaling up lead oleate synthesis for industrial applications
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of lead oleate (B1233923).
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis methods for lead oleate?
A1: The two primary methods for industrial production of this compound, analogous to other metal soaps like lead stearate (B1226849), are the fusion process and the double decomposition (precipitation) process.[1][2]
-
Fusion Process: This method involves the direct reaction of a lead source, typically lead oxide (litharge), with molten oleic acid at elevated temperatures.[3] A catalyst, such as acetic acid, may be used to facilitate the reaction.[3]
-
Double Decomposition (Precipitation) Process: This is an aqueous method where a water-soluble lead salt (e.g., lead nitrate (B79036) or lead acetate) is reacted with a solution of an alkali metal oleate (e.g., sodium oleate).[1][4] The insoluble this compound then precipitates out of the solution.
Q2: What are the critical safety precautions for handling lead compounds on an industrial scale?
A2: Due to the toxicity of lead compounds, stringent safety measures are essential. All handling of lead compounds that can generate dust, vapors, or aerosols must be conducted in a well-ventilated area, preferably within a contained system with local exhaust ventilation.[5] Adherence to OSHA (or equivalent) standards for lead exposure is mandatory.[6]
Key Safety Measures:
-
Personal Protective Equipment (PPE): This includes chemical-resistant gloves, tightly fitting safety goggles, a face shield, and disposable coveralls.[5][7] For tasks with a high risk of airborne particles, appropriate respiratory protection is necessary.[5][7]
-
Engineering Controls: Use of closed reactors and handling systems to minimize exposure.[5] Furnaces and reactors should be connected to an exhaust system.[5]
-
Hygiene Practices: Workers must wash their hands and face thoroughly before eating, drinking, or smoking.[6] Contaminated work clothing should be kept separate from street clothes.[6]
-
Waste Disposal: All lead-contaminated materials must be disposed of as hazardous waste according to local regulations.[5]
Q3: What are the key quality control parameters for industrial-grade this compound?
A3: Quality control is crucial to ensure batch-to-batch consistency and performance in the final application. Key parameters, adapted from lead stearate specifications, include:
| Parameter | Typical Specification | Significance |
| Lead Content (% as PbO) | 29 - 31% | Determines the stoichiometry and effectiveness of the product. |
| Melting Point (°C) | 110 - 120 °C | Indicates purity and consistency of the product. |
| Moisture Content (%) | < 0.5% | Excess moisture can affect the performance and stability of the final product. |
| Particle Size | 99% passing through 200 mesh | Affects dispersibility and reactivity in formulations. |
| Free Oleic Acid (%) | < 1.0% | High levels indicate an incomplete reaction and can affect product properties. |
Specifications are adapted from those for lead stearate and may need to be adjusted based on the specific application of the this compound.[8][9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the industrial-scale synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Product Yield | • Incomplete reaction due to insufficient temperature or time.[11][12] • Incorrect stoichiometric ratio of reactants.[11][12] • Poor mixing leading to localized unreacted material.[13] | • Optimize reaction temperature and time based on pilot plant studies. Ensure the temperature is maintained consistently throughout the batch.[11][12] • Verify the calibration of weighing and dosing systems. • Ensure the agitator design and speed are adequate for the reactor scale to maintain a homogeneous mixture.[14] |
| Product Discoloration (e.g., darkening) | • Overheating or prolonged exposure to high temperatures.[2] • Presence of impurities in raw materials. | • Implement precise temperature control with calibrated sensors. Avoid temperature overshoots.[2] • Use high-purity raw materials. Perform quality control checks on incoming oleic acid and lead sources. |
| Inconsistent Particle Size | • Uncontrolled precipitation rate in the double decomposition method. • Inefficient milling or grinding post-synthesis. | • Control the rate of addition of reactants and the mixing speed to ensure a uniform precipitation rate. • Optimize the milling process parameters (e.g., mill type, speed, time). |
| High Free Oleic Acid Content | • Incomplete reaction.[2] • Insufficient catalyst or reaction promoter.[11] | • Increase reaction time or temperature as per optimized parameters.[2] • If using a catalyst, ensure it is added in the correct proportion and is active.[11] |
| Formation of Lumps or Agglomerates | • Poor agitation.[13] • Inadequate temperature control, leading to localized solidification. | • Check the agitator for proper functioning and ensure the design provides sufficient shear.[14] • Ensure the reactor heating system provides uniform heat distribution. |
| Foaming in the Reactor | • Entrapment of air due to overly vigorous agitation. • Presence of surface-active impurities. | • Optimize agitation speed to ensure good mixing without excessive air entrapment. • Consider the use of an appropriate antifoaming agent if the problem persists. |
Experimental Protocols
Protocol 1: Industrial-Scale this compound Synthesis via Fusion Process
This protocol is based on the principles of the fusion process for metal soap production, adapted from patent literature for lead stearate.[3][11]
1. Reactor Preparation:
- Ensure the reactor, typically a jacketed stainless steel vessel with a robust agitator, is clean and dry.[14]
- Start the agitator at a low speed.
2. Charging the Reactor:
- Charge the reactor with the required amount of oleic acid.
- Begin heating the oleic acid to its melting point and then to the reaction temperature of approximately 105 °C.[3]
3. Reaction:
- Once the oleic acid is at the target temperature, slowly and carefully add the lead oxide (PbO) in a stoichiometric amount. The addition should be controlled to manage the exothermic nature of the reaction.[3][13]
- Increase the reactor temperature to maintain the reaction between 105 °C and 135 °C.[3]
- Continue the reaction with vigorous stirring for 60 to 120 minutes.[3]
4. Product Finishing:
- After the reaction is complete (as determined by a low free oleic acid content), the molten this compound can be discharged.
- The product can be flaked or pelletized upon cooling.
5. Quality Control:
- Take samples for quality control analysis, including lead content, melting point, and free oleic acid.
Visualizations
Experimental Workflow for Fusion Process
Caption: Workflow for the fusion process of this compound synthesis.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. EP0429692A1 - Continuous process for preparing metallic soaps - Google Patents [patents.google.com]
- 2. WO1990003358A1 - A process for the production of granular metal soaps - Google Patents [patents.google.com]
- 3. CN103450003A - Preparation process of lead stearate based on melting method - Google Patents [patents.google.com]
- 4. jiaaoplasticizers.com [jiaaoplasticizers.com]
- 5. drexel.edu [drexel.edu]
- 6. 1910.1025 - Lead. | Occupational Safety and Health Administration [osha.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. lead-stearate.com [lead-stearate.com]
- 9. Lead stearate (1072-35-1) - Lead stearate Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 10. nbinno.com [nbinno.com]
- 11. CN103980107A - Preparation process of dibasic lead stearate - Google Patents [patents.google.com]
- 12. Preparation process of dibasic lead stearate - Eureka | Patsnap [eureka.patsnap.com]
- 13. Production of Metallic Soaps - Offshore Technology [offshore-technology.com]
- 14. Reaction column for soap production plants | Soaptec [soaptec.biz]
Technical Support Center: Purification of Crude Lead Oleate
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude lead oleate (B1233923).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude lead oleate product?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. The most common include:
-
Unreacted Starting Materials: Excess oleic acid and unreacted lead precursors (e.g., lead(II) oxide, lead(II) acetate) are frequent impurities.[1][2]
-
Byproducts: Water and acetic acid can be byproducts, particularly when lead acetate (B1210297) is used as a precursor.[2]
-
Aggregates and Oligomers: this compound can form clusters or oligomers, which may be considered impurities in applications requiring monomeric species.[3]
-
Solvent Residues: Residual solvents from the synthesis, such as ethanol (B145695) or petroleum ether, may be present.[1]
-
Other Metal Oleates: If the lead source is not pure, other metal oleates could be present as contaminants.
Q2: My crude this compound is a viscous oil or waxy solid. How can I handle it for purification?
A2: The physical state of crude this compound can vary.[4] If it is too viscous to handle at room temperature, gentle warming in a water bath can reduce its viscosity, making it easier to dissolve in a suitable solvent for purification.
Q3: I am observing low yields after purification. What are the potential causes and solutions?
A3: Low yields can result from several factors during the purification process:
-
Product Loss During Washing: Aggressive washing or the formation of stable emulsions can lead to the loss of product into the aqueous phase. Using gentle inversions instead of vigorous shaking and employing brine washes to break emulsions can mitigate this.
-
Incomplete Precipitation/Crystallization: If using recrystallization, the choice of solvent, cooling rate, and final temperature are crucial. A solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures is ideal.[5] Slow cooling generally yields purer crystals and better recovery.
-
Adsorption onto Filtration Media: Highly viscous solutions of this compound can adhere to filter paper or other filtration apparatus, leading to mechanical losses. Pre-wetting the filter paper with the crystallization solvent can help minimize this.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a stable emulsion during washing | - Vigorous shaking or stirring.- Presence of excess free fatty acids acting as surfactants. | - Use gentle inversions of the separatory funnel instead of vigorous shaking.- Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion.- Centrifugation can be effective for separating small-scale emulsions. |
| Product does not crystallize or precipitates as an oil | - Inappropriate solvent or solvent mixture.- Solution is too dilute or too concentrated.- Cooling is too rapid. | - Perform a solvent screen to find a suitable solvent or solvent system (e.g., ethanol, acetone, or mixtures with hexane).[5]- If the solution is too dilute, carefully evaporate some of the solvent. If it's too concentrated, add a small amount of hot solvent.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. |
| Purified product is still discolored | - Presence of colored impurities, possibly from oxidized side products or residual metal oxides. | - Perform an additional purification step. If washing was used, try recrystallization or column chromatography.- Passing a solution of the product through a short plug of silica (B1680970) gel or activated carbon can sometimes remove colored impurities. |
| FT-IR or NMR analysis shows the presence of free oleic acid | - Incomplete reaction during synthesis.- Hydrolysis of the this compound during purification with water. | - Repeat the washing step with a dilute basic solution (e.g., 0.1 M NaHCO₃) to remove acidic impurities, followed by several water washes to remove the base.- Ensure the product is thoroughly dried after washing to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Purification by Washing (Liquid-Liquid Extraction)
This method is effective for removing water-soluble impurities such as unreacted lead acetate, acetic acid, and other salts.
Materials:
-
Crude this compound
-
Diethyl ether or hexane
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or hexane) in a 1:3 ratio (product to solvent).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water, gently invert the funnel 10-15 times, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the water wash two more times.
-
Perform a final wash with an equal volume of brine to remove residual water from the organic phase.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic phase by adding a small amount of anhydrous sodium sulfate or magnesium sulfate, swirling, and then filtering to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining high-purity crystalline this compound, especially for removing other organic impurities.[5]
Materials:
-
Crude this compound
-
A suitable solvent (e.g., ethanol, acetone, or a hexane/ethanol mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove any residual solvent.
Visual Workflows
Caption: General workflow for the purification of this compound by washing.
Caption: Step-by-step workflow for the recrystallization of this compound.
Data Summary
The effectiveness of purification can be assessed using various analytical techniques. The table below provides a hypothetical comparison of purity levels before and after applying the described purification methods. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Key Impurities Removed |
| Washing (Liquid-Liquid Extraction) | 85% | 90-95% | Water-soluble salts, excess acids/bases |
| Recrystallization | 85% | >98% | Unreacted oleic acid, other organic byproducts |
| Column Chromatography | 90% | >99% | Structurally similar oleates, non-polar impurities |
Disclaimer: The quantitative data presented are illustrative. Researchers should validate their purification outcomes using appropriate analytical methods such as NMR, FT-IR, or elemental analysis.
References
- 1. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]
- 2. Insights into the formation mechanism of two-dimensional lead halide nanostructures - Nanoscale (RSC Publishing) DOI:10.1039/C7NR09564C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - CAMEO [cameo.mfa.org]
- 5. chem.libretexts.org [chem.libretexts.org]
influence of excess oleic acid on lead oleate precursor for perovskite synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to the use of excess oleic acid in the synthesis of lead oleate (B1233923) precursors for perovskite materials.
Troubleshooting Guides
This section addresses common problems observed during the synthesis of lead oleate precursors and the subsequent impact on perovskite nanocrystal formation.
Issue 1: Incomplete Dissolution or Precipitation of Lead Precursor
-
Symptom: The lead source (e.g., lead oxide, lead acetate) does not fully dissolve in the solvent (e.g., 1-octadecene) during the formation of the this compound precursor, or a precipitate forms upon cooling.
-
Possible Cause: An insufficient amount of oleic acid is present to fully coordinate with the lead ions and form soluble this compound complexes. The ratio of oleic acid to the lead precursor is critical for solubility.
-
Troubleshooting Steps:
-
Increase Oleic Acid Concentration: Gradually increase the molar ratio of oleic acid to the lead precursor. A common starting point is a 1:2 molar ratio of Pb:OA, but this can be adjusted upwards.
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensure all solvents and reagents are properly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature and Time: Ensure the reaction mixture is heated to a sufficient temperature (typically 120-150°C) for an adequate amount of time to facilitate the complete reaction between the lead source and oleic acid.[1][2]
-
Issue 2: Inconsistent Perovskite Nanocrystal Size, Shape, or Quality
-
Symptom: Significant batch-to-batch variation in the size, shape (e.g., quantum dots vs. nanowires), or photoluminescent properties of the final perovskite nanocrystals.
-
Possible Cause: The concentration of free oleic acid in the reaction mixture influences the nucleation and growth kinetics of the perovskite nanocrystals.[3][4] Excess oleic acid can act as a capping agent, controlling the crystal growth. Variations in its concentration will lead to inconsistent results.
-
Troubleshooting Workflow:
Issue 3: Formation of Undesired Perovskite Phases
-
Symptom: Characterization (e.g., XRD) reveals the presence of non-perovskite phases such as CsPb₂Br₅ or Cs₄PbBr₆ alongside the desired CsPbBr₃ phase.
[5]* Possible Cause: The amount of oleic acid can influence the availability and reactivity of the lead precursor, which in turn can affect the stoichiometry of the final product. An imbalance in the precursor ratios can favor the formation of these undesired phases.
[5][6]* Troubleshooting Steps:
-
Adjust Precursor Stoichiometry: Carefully control the molar ratios of all precursors (cesium, lead, and halide sources).
-
Modify Ligand Environment: The ratio of oleic acid to other ligands, such as oleylamine (B85491), can influence phase stability. Systematically varying this ratio may suppress the formation of unwanted phases.
[3] 3. Control Reaction Temperature: The formation of different phases can be temperature-dependent. [6]Ensure precise and stable temperature control during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of excess oleic acid in the synthesis of the this compound precursor?
A1: Excess oleic acid serves multiple crucial functions:
-
Solubilization: It reacts with the lead source (e.g., PbO, Pb(OAc)₂) to form this compound, which is soluble in the nonpolar solvents (like 1-octadecene) typically used in hot-injection synthesis.
[2][7]* Precursor Stability: It provides a stable, well-dissolved lead precursor solution, which is essential for reproducible nanocrystal synthesis.
-
Reaction Control: The amount of oleic acid influences the reactivity of the lead precursor and can affect the subsequent nucleation and growth of perovskite nanocrystals.
[3]
Q2: How does the ratio of oleic acid to the lead precursor affect the final perovskite nanocrystals?
A2: The ratio of oleic acid to the lead precursor is a critical parameter that can influence several properties of the resulting perovskite nanocrystals:
-
Size and Morphology: Higher concentrations of oleic acid, acting as a surface ligand, can lead to smaller nanocrystals by passivating the growing crystal surface and limiting further growth. The ratio between oleic acid and oleylamine has been shown to control the morphology, leading to the formation of quantum dots, nanorods, or nanoplatelets.
[3]* Colloidal Stability: Oleic acid on the surface of the nanocrystals provides colloidal stability, preventing aggregation and precipitation of the nanocrystals from the solution.
[8]* Phase Purity: As mentioned in the troubleshooting section, the amount of oleic acid can influence the formation of different cesium lead bromide phases.
[6]
Q3: Can I use a stoichiometric amount of oleic acid instead of an excess?
A3: While stoichiometrically sufficient amounts of oleic acid might seem appropriate, in practice, an excess is often required to ensure the complete conversion of the lead source into soluble this compound. [9][10][11]Incomplete conversion can lead to a mixture of lead species in the precursor solution, resulting in poor reproducibility and inhomogeneous nanocrystal formation.
[9][10][11]
Q4: What is the interplay between oleic acid and oleylamine in perovskite synthesis?
A4: Oleic acid (an acid) and oleylamine (a base) form an acid-base equilibrium in the reaction solution. This equilibrium plays a significant role in:
-
Surface Passivation: Both ligands can bind to the surface of the growing nanocrystals, passivating defects and enhancing photoluminescence quantum yield. Oleylammonium cations (from the reaction of oleylamine and oleic acid) and oleate anions bind to different surface sites.
[3]* Control of Morphology and Phase: The ratio of oleic acid to oleylamine can direct the formation of different nanocrystal shapes and crystalline phases.
[3]
Caption: Role of oleic acid and oleylamine in perovskite nanocrystal synthesis.
Experimental Protocols
Protocol 1: Preparation of this compound Precursor Stock Solution
This protocol describes the preparation of a this compound stock solution in a non-coordinating solvent, adapted from typical procedures for perovskite nanocrystal synthesis.
[1]
-
Reagents:
-
Lead(II) oxide (PbO) or Lead(II) acetate (B1210297) (Pb(OAc)₂)
-
Oleic acid (OA)
-
1-octadecene (ODE)
-
Procedure:
-
In a three-neck flask, combine the lead precursor (e.g., 0.1 mmol of PbO) with 5 mL of ODE and 0.5 mL of oleic acid.
-
Fit the flask with a condenser and a thermocouple, and connect it to a Schlenk line.
-
Deaerate the mixture by purging with nitrogen gas at 120°C for 30 minutes.
-
Under a nitrogen atmosphere, increase the temperature to 140-150°C and stir until the lead precursor is fully dissolved and the solution is clear.
-
Cool the solution to the desired injection temperature for the perovskite synthesis or to room temperature for storage. The precursor should remain a clear, slightly yellowish solution.
Quantitative Data Summary
Table 1: Influence of Oleic Acid to Cesium Precursor Ratio on Solubility
While the user's request is for this compound, much of the detailed quantitative work on precursor solubility has been published for cesium oleate. The principles are analogous and highlight the importance of excess oleic acid.
Cs:OA Molar Ratio Solubility in ODE at Room Temperature Observation Reference 1:2 Insoluble Precipitate forms upon cooling. [10][11] 1:4 Partially Soluble Small amount of precipitate observed. [10] 1:5 Fully Soluble Clear solution, no precipitate. [9][10][11][12]
This table illustrates that a significant excess of oleic acid (a 1:5 molar ratio) is required to achieve full solubility of the cesium oleate precursor, a finding that is instructive for the preparation of this compound precursors where similar solubility challenges exist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 3. Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX3, X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid and Oleylamine [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Manipulating the formation of cesium lead bromide nanocrystals via oleic acid - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06491J [pubs.rsc.org]
- 7. Insights into the formation mechanism of two-dimensional lead halide nanostructures - Nanoscale (RSC Publishing) DOI:10.1039/C7NR09564C [pubs.rsc.org]
- 8. light.utoronto.ca [light.utoronto.ca]
- 9. Item - Cesium Oleate Precursor Preparation for Lead Halide Perovskite Nanocrystal Synthesis: The Influence of Excess Oleic Acid on Achieving Solubility, Conversion, and Reproducibility - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Navigating Nanoparticle Synthesis: A Technical Support Guide for Lead Oleate Systems
For Researchers, Scientists, and Drug Development Professionals
Inconsistencies in nanoparticle synthesis can be a significant source of frustration, leading to delays and questionable results. This technical support center is designed to provide direct, actionable guidance for researchers encountering challenges with lead oleate-based nanoparticle synthesis. Here, you will find troubleshooting advice and frequently asked questions to help you achieve consistent and reproducible outcomes in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of nanoparticles using lead oleate (B1233923) precursors.
Question: My nanoparticle synthesis is not reproducible. What are the likely causes?
Answer: Lack of reproducibility is a common challenge and can stem from several factors related to your precursors and reaction conditions.
-
Incomplete Precursor Conversion: A primary culprit for inconsistency is the incomplete conversion of your cesium precursor (e.g., Cs₂CO₃) to cesium oleate.[1][2][3] To ensure complete conversion, it is crucial to use a sufficient excess of oleic acid. A molar ratio of at least 1:5 (Cs:Oleic Acid) is recommended to achieve a soluble and fully converted cesium oleate precursor, which is stable at room temperature.[1][2][3] Inadequate oleic acid can lead to a mixture of cesium sources with different reactivities, causing unpredictable results.[1]
-
Precursor Purity and Aging: The purity of all precursors, including lead oxide, oleic acid, and solvents, is critical.[4][5][6][7][8] Impurities can act as nucleation seeds or inhibitors, altering the kinetics of nanoparticle formation.[4][7] Furthermore, the age of your this compound solution can impact the outcome. Aging a this compound solution in a non-coordinating solvent like toluene (B28343) can lead to the formation of this compound clusters, which can result in phase-pure nanoparticles with higher photoluminescence quantum yield.[9]
-
Temperature Fluctuations: Precise temperature control is essential for consistent nucleation and growth.[10] Inconsistent heating can lead to multiple nucleation events or uncontrolled growth, resulting in a broad size distribution.[10]
-
Atmosphere Control: Reactions are often sensitive to air and moisture. Performing syntheses under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent unwanted side reactions and ensure reproducibility.
Question: I am observing a wide size distribution or multiple particle shapes in my product. How can I achieve monodispersity?
Answer: A broad size distribution or varied morphology often points to issues with the nucleation and growth stages of your synthesis.
-
Optimize Ligand Ratios: The ratio of oleic acid to oleylamine (B85491) plays a significant role in controlling nanoparticle size and shape.[11] These ligands have different binding affinities to the nanoparticle surface, influencing growth rates on different crystal facets. Experiment with varying the oleic acid to oleylamine ratio to find the optimal conditions for your desired morphology.
-
Control Injection and Mixing: For hot-injection methods, the speed and efficiency of precursor injection are critical. A rapid and uniform injection into the hot solvent promotes a single, homogenous nucleation event, which is essential for achieving a narrow size distribution. Inefficient mixing can create localized areas of high precursor concentration, leading to heterogeneous nucleation.[10]
-
Temperature and Time: The reaction temperature directly influences the kinetics of nanoparticle formation.[12][13] Higher temperatures generally lead to larger nanoparticles.[12] Similarly, the reaction time will affect the final particle size. Carefully controlling both temperature and reaction time is key to achieving consistent sizes.
Question: My nanoparticles are aggregating after synthesis. What can I do to improve their stability?
Answer: Aggregation is often a sign of insufficient surface passivation or issues with the purification process.
-
Ensure Complete Surface Coverage: An adequate concentration of capping ligands (oleic acid and oleylamine) is necessary to provide steric stabilization and prevent aggregation.[10]
-
Proper Purification: The purification process is critical for removing excess unreacted precursors and byproducts that can destabilize the nanoparticles. Centrifugation followed by redispersion in a non-polar solvent is a common method.[14] However, be aware that excessive washing can strip ligands from the nanoparticle surface, leading to instability. The choice of anti-solvent for precipitation is also important; for instance, methyl acetate (B1210297) has been used to remove excess precursors without causing agglomeration.[15]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for preparing the this compound precursor?
A1: The this compound precursor is typically prepared by reacting lead oxide (PbO) with oleic acid in a non-coordinating solvent like 1-octadecene (B91540) (ODE). The mixture is heated under vacuum to remove water and other volatile impurities. A common temperature range for this step is 95-120 °C until the solution becomes clear, indicating the formation of this compound.[14]
Q2: Can I use a different lead source instead of lead oxide?
A2: Yes, other lead sources like lead acetate can be used. However, the purity of the precursor is paramount, as impurities can significantly affect the synthesis.[5][8] If you switch precursors, you may need to re-optimize the reaction conditions.
Q3: How important is the purity of oleic acid?
A3: The purity of oleic acid is very important. Technical grade oleic acid (often around 90% purity) is commonly used, but lot-to-lot variability can introduce inconsistencies.[10] Using a high-purity grade (>97%) can help minimize the impact of unknown contaminants.[10]
Q4: Are there alternatives to the standard hot-injection method?
A4: Yes, other methods like the ligand-assisted reprecipitation (LARP) method are performed at lower temperatures (room temperature to 60 °C).[16] In this method, precursors dissolved in a polar solvent are added to a non-polar solvent containing the ligands. Additionally, new approaches using alternative halide sources like benzoyl halides have been developed to allow for independent tuning of cation and halide precursor amounts, offering better control over the final composition.[16][17]
Experimental Protocols
Protocol 1: Preparation of Cesium Oleate Precursor (0.4 M)
Materials:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
1-octadecene (ODE)
Procedure:
-
In a three-neck flask, combine Cs₂CO₃ and oleic acid in a 1:5 molar ratio (e.g., 0.814 g Cs₂CO₃ to 5 mL oleic acid).
-
Add 20 mL of 1-octadecene.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water.
-
Switch to a nitrogen atmosphere and heat to 150 °C. Hold at this temperature until the solution becomes clear.
-
The resulting cesium oleate solution can be stored under an inert atmosphere.
Protocol 2: Preparation of this compound Stock Solution (0.1 M)
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (ODE)
Procedure:
-
In a three-neck flask, combine PbO (e.g., 0.223 g, 1 mmol), oleic acid (e.g., 2 mL), and 1-octadecene (e.g., 8 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour with stirring to ensure the removal of water.
-
Switch to a nitrogen atmosphere and continue heating until the PbO is completely dissolved and the solution is clear.
-
Cool the solution to room temperature for storage or maintain at a desired pre-injection temperature for immediate use.
Data Summary
Table 1: Influence of Cesium to Oleic Acid Ratio on Precursor Solubility
| Cs:Oleic Acid Molar Ratio | Precursor Solubility at Room Temperature | Reproducibility in Nanocrystal Synthesis | Reference |
| < 1:2 | Insoluble, forms precipitate | Low, inconsistent results | [2] |
| 1:5 | Soluble, clear solution | High, improved reproducibility | [1][2][3] |
Visualizing the Workflow and Chemical Pathways
Caption: Workflow for hot-injection synthesis of lead-based nanoparticles.
Caption: Key chemical transformations in perovskite nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Cesium Oleate Precursor Preparation for Lead Halide Perovskite Nanocrystal Synthesis: The Influence of Excess Oleic Acid on Achieving Solubility, Conversion, and Reproducibility - figshare - Figshare [figshare.com]
- 4. Troubleshooting the influence of trace chemical impurities on nanoparticle growth kinetics via electrochemical measurements - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the Importance of Lead Halide Perovskite Precursor Purity and Its Impact on Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 12. The synthesis of metallic and semiconducting nanoparticles from reactive melts of precursors - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C3TA12900D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal halide perovskite nanomaterials: synthesis and applications - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04474C [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Air Stability of Nanocrystals Synthesized with Lead Oleate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in enhancing the air stability of nanocrystals synthesized using lead oleate (B1233923) precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of air instability in nanocrystals synthesized with lead oleate?
A: The primary causes of air instability in these nanocrystals, particularly lead halide perovskites, stem from several factors. The native long-chain ligands, oleic acid and oleylamine (B85491), are known to be highly labile and can detach from the nanocrystal surface.[1][2] This exposes the nanocrystal core to environmental detractors such as moisture, oxygen, UV light, and heat, which can lead to degradation and a loss of desired properties.[3][4][5] Surface defects on the nanocrystals also act as sites for the initiation of degradation.[6][7]
Q2: What is ligand exchange and how can it improve nanocrystal stability?
A: Ligand exchange is a post-synthesis strategy aimed at replacing the original, often labile, oleate ligands with new, more robust ligands that bind more strongly to the nanocrystal surface.[3][8][9] This enhanced binding provides a more effective protective barrier against environmental factors. By improving the passivation of the nanocrystal surface, ligand exchange can significantly enhance stability in air and reduce non-radiative recombination, often leading to improved photoluminescence quantum yields (PLQY).[6][7]
Q3: What are some effective alternative ligands to oleic acid and oleylamine for enhancing air stability?
A: Several types of ligands have been successfully used to improve the air stability of lead-based nanocrystals. These include:
-
Zwitterionic Ligands: These molecules possess both positive and negative charges, allowing for strong binding to the nanocrystal surface and improved stability.[3]
-
Hybrid Oleate-Iodide Shells: A combined treatment with sodium iodide (NaI) and additional this compound (Pb(oleate)₂) can create a hybrid ligand shell that significantly improves air stability.[10][11][12][13]
-
Siloxane-Based Ligands: Aminopropyl-functionalized siloxanes, such as 3-aminopropyltrimethoxysilane (B80574) (APTMS), have been shown to effectively passivate the surface, repair cesium vacancies in perovskites, and enhance stability.[1][2][14]
-
Shorter-Chain Alkyl Halides: These can replace the long oleate ligands, potentially improving charge transport in addition to stability.[9]
Q4: Can the synthesis method itself be modified to improve the stability of the resulting nanocrystals?
A: Yes, modifications during the synthesis process can have a significant impact on stability. For instance, creating mixed-cation compositions in perovskite nanocrystals (e.g., incorporating cesium, formamidinium, and methylammonium) can enhance the intrinsic structural stability.[15] Another approach involves the in situ introduction of passivating agents during the hot-injection synthesis, although this requires careful control to avoid aggregation.[1][2]
Q5: What is surface passivation and how is it different from ligand exchange?
A: Surface passivation refers to the process of reducing or eliminating surface defects (trap states) on a nanocrystal.[6][7] These defects are often sites of non-radiative recombination and can be points of vulnerability to environmental degradation. Ligand exchange is a method of surface passivation where new ligands are introduced to better cap the surface and heal these defects.[1][14] However, other passivation strategies exist, such as growing an inorganic shell around the nanocrystal.[12] The ultimate goal of passivation is to create a more perfect and protected nanocrystal surface.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Rapid decrease in photoluminescence (PL) upon exposure to air. | 1. Labile Ligand Coverage: The native oleate ligands are detaching, exposing the nanocrystal surface to oxygen and moisture.[1][2][15] 2. Surface Defects: High density of surface trap states acting as degradation initiation sites.[6][7] | 1. Perform a Ligand Exchange: Replace oleate ligands with more strongly binding alternatives like zwitterionic ligands or silanes (e.g., APTMS).[1][3][14] 2. Hybrid Ligand Treatment: Apply a post-synthetic treatment with NaI and Pb(oleate)₂ to form a stable hybrid shell.[10][12] 3. Encapsulation: Embed the nanocrystals in a protective polymer matrix.[4][16] |
| Nanocrystal solution becomes cloudy or precipitates over time (Aggregation). | 1. Insufficient Surfactant: The concentration of this compound or other stabilizing ligands is too low to provide adequate steric or electrostatic repulsion.[17][18] 2. Poor Ligand Binding: The ligands are not effectively bound to the nanocrystal surface, leading to aggregation. 3. Inappropriate Solvents: Use of anti-solvents during purification can strip ligands and cause irreversible aggregation.[19] | 1. Optimize Ligand Concentration: Increase the molar ratio of the stabilizing ligand to the precursor during synthesis or post-synthesis treatment.[17] 2. Use Stronger Binding Ligands: Employ ligands known for stronger surface adhesion.[9] 3. Refine Purification: Use compatible solvents for washing (e.g., hexane, ethanol) and avoid harsh centrifugation or excessive use of anti-solvents.[17][19] |
| Inconsistent batch-to-batch stability. | 1. Variable Reagent Purity: Inconsistent purity of this compound, precursors, or solvents.[17] 2. Temperature Fluctuations: Inconsistent reaction temperatures affecting nucleation, growth, and ligand binding.[17] 3. Atmospheric Contamination: Uncontrolled exposure to air and humidity during synthesis or storage. | 1. Standardize Reagents: Use high-purity reagents from the same batch for a series of experiments.[17] 2. Precise Temperature Control: Utilize a temperature controller for heating mantles and ensure consistent heating profiles.[17] 3. Inert Atmosphere: Perform synthesis and handling in a glovebox or under an inert gas (N₂ or Ar) atmosphere.[10][20] |
| Ligand exchange process leads to aggregation or quenching of photoluminescence. | 1. Incorrect Solvent for Exchange: The solvent used may not be suitable for both the original and the new ligands, causing precipitation. 2. New Ligand Concentration Too High: An excess of the new ligand can sometimes strip the old ones too quickly, leading to temporarily bare surfaces and aggregation. 3. Ligand-Induced Etching: Some new ligands may etch the nanocrystal surface, creating new defects. | 1. Solvent Screening: Test the ligand exchange in small aliquots with different solvent systems. 2. Gradual Addition: Add the new ligand solution dropwise to the nanocrystal dispersion under vigorous stirring. 3. Lower Temperature: Perform the ligand exchange at room temperature or even lower to slow down the reaction kinetics.[1][2] |
Quantitative Stability Data
The following tables summarize quantitative data from various studies on the enhancement of nanocrystal air stability.
Table 1: Stability of Perovskite Nanocrystal Films
| Ligand/Treatment | Relative Humidity (RH) | Duration | PLQY Retention | Reference |
| Zwitterionic Ligands | 80% | 16 hours | 90% | [3] |
| In situ Light-Initiated Crosslinking | 80% | 16 hours | 90% | [8] |
Table 2: Stability of PbSe Nanocrystals in Dispersion
| Ligand/Treatment | Conditions | Duration | Stability Metric | Reference |
| NaI + Pb(oleate)₂ | Ambient | Several days | Absorption spectrum unchanged | [10][11][12][13] |
Key Experimental Protocols
Protocol 1: Post-Synthesis Treatment for PbSe Nanocrystals with a Hybrid Oleate-Iodide Ligand Shell
This protocol is adapted from a method to enhance the air stability of pre-synthesized PbSe nanocrystals.[10][12]
-
Prepare Nanocrystal Dispersion: Disperse purified PbSe nanocrystals, originally capped with oleate, in a suitable non-polar solvent (e.g., toluene (B28343) or hexane).
-
Prepare NaI Solution: Dissolve sodium iodide (NaI) in methanol (B129727) to create a stock solution.
-
Prepare Pb(oleate)₂ Solution: Prepare a solution of lead (II) oleate in a non-polar solvent like toluene.
-
Ligand Treatment:
-
To the stirring PbSe nanocrystal dispersion, slowly add the Pb(oleate)₂ solution.
-
Following this, add the NaI/methanol solution dropwise to the nanocrystal dispersion.
-
The amounts should be optimized for the specific batch of nanocrystals.
-
-
Incubation: Allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the ligand exchange and shell formation are complete.
-
Purification: Purify the treated nanocrystals by precipitation with a polar anti-solvent (e.g., ethanol), followed by centrifugation and redispersion in a non-polar solvent. Repeat if necessary to remove excess unbound ligands and salts.
Protocol 2: Post-Synthesis Ligand Exchange with APTMS for Perovskite Nanocrystals
This protocol describes a room-temperature ligand exchange to improve the stability and PLQY of perovskite nanocrystals (e.g., CsPbBr₃).[1][2]
-
Prepare Nanocrystal Dispersion: Synthesize CsPbBr₃ nanocrystals via a standard hot-injection method and disperse the purified nanocrystals in a non-polar solvent (e.g., toluene).
-
Prepare APTMS Solution: Prepare a dilute solution of 3-aminopropyltrimethoxysilane (APTMS) in a compatible solvent.
-
Ligand Exchange Reaction:
-
Mix the CsPbBr₃ dispersion with the APTMS solution.
-
Allow the reaction to proceed at room temperature with stirring. The optimal reaction time should be determined experimentally but can range from minutes to a few hours.
-
-
Monitoring: Monitor the progress of the ligand exchange and its effect on optical properties by taking aliquots for UV-Vis absorption and photoluminescence spectroscopy.
-
Purification: Once the desired properties are achieved, purify the APTMS-capped nanocrystals to remove excess reactants. This can be done by precipitation with an anti-solvent and centrifugation.
Visualizations
Caption: Workflow for synthesizing and stabilizing nanocrystals.
Caption: Replacing labile oleate ligands with stable ones.
Caption: Troubleshooting logic for nanocrystal instability.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Designing efficient ligand exchange strategies for the synthesis of stable perovskite nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]
- 6. Defect Passivation in Lead-Halide Perovskite Nanocrystals and Thin Films: Toward Efficient LEDs and Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Passivation strategies for mitigating defect challenges in halide perovskite light-emitting diodes [repository.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hybrid Oleate-Iodide Ligand Shell for Air-Stable PbSe Nanocrystals and Superstructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hybrid Oleate–Iodide Ligand Shell for Air-Stable PbSe Nanocrystals and Superstructures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collection - Hybrid OleateâIodide Ligand Shell for Air-Stable PbSe Nanocrystals and Superstructures - Chemistry of Materials - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chimia.ch [chimia.ch]
- 20. rsc.org [rsc.org]
Technical Support Center: Optimizing Ligand Exchange for Lead Oleate-Capped Nanoparticles
Welcome to the technical support center for optimizing ligand exchange processes for lead oleate-capped nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the ligand exchange process for this compound-capped nanoparticles.
Issue 1: Incomplete Ligand Exchange
Q1: My ligand exchange seems incomplete. What are the possible causes and how can I improve the exchange efficiency?
A1: Incomplete ligand exchange is a common issue that can arise from several factors. The dynamic nature of ligand binding on the nanoparticle surface often results in a challenging and incomplete exchange process.[1][2]
Possible Causes:
-
Insufficient concentration of the new ligand: The incoming ligand needs to be present in a sufficient excess to drive the equilibrium towards exchange.
-
Steric hindrance: Bulky new ligands may have difficulty accessing the nanoparticle surface, especially if the original oleate (B1233923) ligands are densely packed.[3][4]
-
Strong binding of oleate ligands: Oleic acid can bind strongly to the lead nanoparticle surface through various coordination modes (chelating and bridging), making them difficult to displace.[5][6]
-
Reaction time and temperature: The kinetics of ligand exchange can be slow, and the chosen reaction conditions may not be optimal.
-
Solvent incompatibility: The solvent must be able to dissolve both the nanoparticles and the new ligand to facilitate the exchange.
Troubleshooting Steps:
-
Increase Ligand Concentration: Gradually increase the molar ratio of the new ligand to the nanoparticles.
-
Optimize Reaction Conditions: Experiment with varying the reaction time and temperature. Gentle heating can sometimes improve exchange kinetics, but be cautious of potential nanoparticle aggregation or degradation.
-
Choose an Appropriate Solvent: Ensure the solvent system is suitable for both the nanoparticles and the incoming ligand. A co-solvent system might be necessary in some cases.
-
Consider a Two-Step Exchange Process: A method involving an intermediate ligand with moderate binding affinity can sometimes facilitate the exchange with the final, desired ligand. A two-step ligand exchange process, which involves an intermediate desorption step followed by treatment with the new ligands, has been developed to create highly stable perovskite nanocrystals.[1]
-
Utilize Ligand Stripping Agents: In some cases, agents that can selectively remove the original oleate ligands can be used prior to introducing the new ligand. For example, a crown ether-assisted approach has been shown to quantitatively strip oleic acid from iron oxide nanoparticles.[7]
Issue 2: Nanoparticle Aggregation and Instability
Q2: My nanoparticles are aggregating and precipitating out of solution after the ligand exchange. How can I prevent this?
A2: Nanoparticle aggregation is a critical issue that often indicates a loss of colloidal stability. This is frequently caused by the incomplete replacement of the native oleate ligands or the inability of the new ligands to provide sufficient steric or electrostatic stabilization.
Possible Causes:
-
Loss of Stabilizing Ligands: The exchange process may inadvertently strip too many of the original oleate ligands without sufficient replacement by the new ones, leading to exposed nanoparticle surfaces and subsequent aggregation.[4]
-
Poor Stabilization by New Ligands: The incoming ligand may not provide adequate steric bulk or electrostatic repulsion to keep the nanoparticles dispersed in the chosen solvent.
-
Changes in Surface Charge: The new ligand can alter the surface charge of the nanoparticles, potentially leading to a point of zero charge where aggregation is most likely.
-
Inappropriate Solvent: The solvent may not be optimal for the newly functionalized nanoparticles.
Troubleshooting Steps:
-
Ensure Complete Ligand Coverage: Use a sufficient excess of the new ligand to ensure the nanoparticle surface is fully passivated.
-
Select Stabilizing Ligands: Choose new ligands that are known to provide good colloidal stability in the desired solvent. For aqueous dispersions, ligands with charged functional groups or polyethylene (B3416737) glycol (PEG) chains are often effective.[8]
-
Control the Exchange Rate: A slower, more controlled ligand exchange can sometimes prevent rapid destabilization. This can be achieved by slowly adding the new ligand or by performing the exchange at a lower temperature.
-
Solvent Optimization: After the exchange, ensure the nanoparticles are transferred to a solvent in which they are highly soluble and stable.
-
Characterize Surface Charge: Measure the zeta potential of the nanoparticles after ligand exchange to understand their surface charge and predict their stability in different media.
Issue 3: Changes in Nanoparticle Properties
Q3: The optical or electronic properties of my nanoparticles have changed significantly after ligand exchange. Why is this happening and can it be controlled?
A3: Ligand exchange can have a profound impact on the photophysical and electronic properties of nanoparticles.[9][10] These changes are often a direct consequence of alterations in the surface chemistry.
Possible Causes:
-
Surface Passivation: The new ligands may be more or less effective at passivating surface trap states compared to the original oleate ligands. The removal of surface ligands can create defect sites.[11]
-
Electronic Coupling: The length and nature of the new ligand can affect the electronic coupling between nanoparticles, which is particularly important for applications in electronics and photovoltaics.[12] Shorter ligands generally lead to better conductivity.[12]
-
Surface Dipole: The incoming ligand can induce a dipole moment at the nanoparticle surface, which can shift the energy levels of the quantum dots.[10][13]
-
Anion or Cation Exchange: In some cases, the ligand exchange process can be accompanied by unintended ion exchange at the nanoparticle surface, altering its composition and properties.[2][3]
Troubleshooting and Control Strategies:
-
Ligand Selection: Carefully choose ligands that are known to have the desired effect on the nanoparticle's properties. For optoelectronic applications, short-chain ligands are often preferred to improve charge transport.[4][11]
-
Systematic Studies: Perform a systematic study by varying the type and concentration of the new ligand and characterizing the resulting changes in optical (e.g., UV-Vis and photoluminescence spectroscopy) and electronic properties.
-
Surface Characterization: Utilize techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the presence and binding of the new ligands on the nanoparticle surface.[5][12][14]
-
Control of Stoichiometry: Precisely control the stoichiometry of the ligand exchange reaction to achieve a consistent and reproducible surface chemistry.
Data Presentation
Table 1: Comparison of Ligand Exchange Strategies and Their Effects
| Ligand Exchange Strategy | Incoming Ligand Type | Key Advantages | Potential Challenges | Impact on Nanoparticle Properties |
| Solid-State Exchange | Short-chain organic ligands (e.g., thiols, carboxylic acids) | Improved inter-dot coupling for better charge transport in thin films.[11] | Can introduce surface defects; may lead to nanoparticle fusion.[11] | Enhances conductivity; can quench photoluminescence if not optimized. |
| Solution-Phase Exchange | Various (hydrophilic, short-chain, functional) | Better control over the exchange process; can suppress defect formation.[11] | Risk of nanoparticle aggregation if not properly stabilized. | Allows for tuning of solubility and surface functionality. |
| Zwitterionic Ligands | e.g., Lecithin | Enhanced surface stabilization.[3] | Can be bulky, potentially slowing down exchange kinetics.[3] | Improved stability against environmental factors.[3] |
| Inorganic Ligands (Halides) | I⁻, Br⁻, Cl⁻ | Excellent surface passivation; improved air stability.[11] | Can be challenging to achieve complete and uniform coverage. | Can significantly alter electronic properties and energy levels.[10][11] |
| Proton-Prompted Exchange | Short-chain amino acids | Effective for replacing long-chain ligands on small quantum dots.[4] | Requires careful control of pH. | Can improve stability and charge transfer performance.[4] |
Experimental Protocols
Protocol 1: General Solution-Phase Ligand Exchange
This protocol describes a general method for exchanging oleate ligands with a new ligand in solution.
Materials:
-
This compound-capped nanoparticles dispersed in a nonpolar solvent (e.g., toluene (B28343) or octane).
-
New ligand (e.g., a thiol, amine, or carboxylic acid).
-
Appropriate solvents for the new ligand and for washing (e.g., ethanol (B145695), acetone, methanol).
-
Centrifuge.
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the this compound-capped nanoparticles at a known concentration.
-
Ligand Addition: In a separate vial, dissolve the new ligand in a suitable solvent. Add a specific molar excess of the new ligand solution to the nanoparticle dispersion while stirring.
-
Reaction: Allow the mixture to stir at room temperature or with gentle heating for a predetermined amount of time (e.g., 1-24 hours). The optimal time and temperature will depend on the specific ligands and nanoparticles.
-
Purification:
-
Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone).
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant containing the displaced oleate ligands and excess new ligand.
-
Repeat the washing process (resuspension in a good solvent followed by precipitation with a non-solvent) 2-3 times to ensure complete removal of byproducts.
-
-
Final Dispersion: Resuspend the purified, ligand-exchanged nanoparticles in the desired solvent for characterization and further use.
Protocol 2: Solid-State Ligand Exchange for Thin Film Fabrication
This protocol is suitable for applications where nanoparticles are deposited as a thin film, such as in solar cells or LEDs.
Materials:
-
This compound-capped nanoparticles in a volatile nonpolar solvent (e.g., octane).
-
A solution of the new, shorter ligand in a more polar solvent (e.g., butylamine (B146782) in methanol).
-
Substrate for film deposition (e.g., glass, silicon).
-
Spin-coater.
Procedure:
-
Film Deposition: Deposit a thin film of the this compound-capped nanoparticles onto the substrate using spin-coating.
-
Ligand Treatment: Immerse the nanoparticle-coated substrate in the solution of the new ligand for a specific duration (e.g., 30-60 seconds).
-
Washing: Remove the substrate from the ligand solution and immediately rinse it with a pure solvent (e.g., methanol) to remove the displaced oleate ligands and excess new ligand.
-
Drying: Dry the film under a stream of inert gas (e.g., nitrogen).
-
Repeat (Optional): For thicker films, the deposition, treatment, and washing steps can be repeated multiple times.
Visualizations
Experimental Workflow for Solution-Phase Ligand Exchange
Caption: Workflow for solution-phase ligand exchange.
Troubleshooting Logic for Nanoparticle Aggregation
Caption: Troubleshooting guide for nanoparticle aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proton-Prompted Ligand Exchange to Achieve High-Efficiency CsPbI3 Quantum Dot Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Host–guest driven ligand replacement on monodisperse inorganic nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/C7NR02199B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The impact of ligands on the synthesis and application of metal halide perovskite nanocrystals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Lead Oleate vs. Lead Acetate: A Comparative Guide for Nanoparticle Synthesis Precursors
For researchers, scientists, and drug development professionals, the choice of precursor is a critical determinant in the successful synthesis of nanoparticles, directly influencing their size, morphology, and ultimate performance. This guide provides an objective comparison between lead oleate (B1233923) and lead acetate (B1210297) as precursors for the synthesis of lead-based nanoparticles, supported by experimental data and detailed protocols.
The selection of the lead precursor is a pivotal step in the synthesis of a wide range of nanoparticles, including lead sulfide (B99878) (PbS) and lead oxide (PbO) quantum dots, as well as perovskite nanocrystals. Both lead oleate and lead acetate have been successfully employed in these syntheses, each presenting distinct advantages and procedural nuances. This comparison aims to elucidate these differences to inform precursor selection for specific research and development applications.
Performance Comparison: this compound vs. Lead Acetate
The choice between this compound and lead acetate can significantly impact the characteristics of the resulting nanoparticles. While lead acetate is a readily available and water-soluble precursor, the in situ or pre-formed this compound complex is often favored for syntheses in non-polar solvents, yielding nanoparticles with a narrow size distribution.
| Precursor | Nanoparticle Type | Average Size (nm) | Size Distribution | Morphology | Reference |
| Lead Acetate | PbS | < 10 | - | - | [1] |
| Lead Acetate | PbS | 13.17 - 26.91 | - | Spherical | [2] |
| Lead Acetate (in situ oleate formation) | PbS | 6.0 ± 0.46 | 7.7% | Quasi-spherical | [3] |
| Lead Acetate | PbO (no capping agent) | ~70 | - | Spherical, high agglomeration | [4] |
| Lead Acetate (with oleic acid) | PbO | ~40 | - | Spherical | [4] |
| Lead Acetate (with oleic acid) | PbO | 25 | - | Crystalline | [5] |
Experimental Protocols
Synthesis of Lead Sulfide (PbS) Nanoparticles using Lead Acetate
This protocol describes a chemical bath deposition method to synthesize PbS nanoparticles.
Materials:
-
Lead (II) acetate [Pb(C₂H₃O₂)₂]
-
Polyethyleneimine
-
Acetylacetone
-
Sodium hydroxide (B78521)
-
Deionized water
Procedure:
-
Prepare aqueous solutions of lead acetate, polyethyleneimine (as a complexing agent), and thioacetamide (as a sulfur source).
-
Acetylacetone is used as a dispersant.
-
Sodium hydroxide is added to maintain a high pH.
-
The precursor solutions are mixed under specific temperature and stirring conditions to initiate the precipitation of PbS nanoparticles.
-
The resulting nanoparticles are then collected and purified.[1]
Synthesis of Lead Sulfide (PbS) Nanoparticles via in situ Formation of this compound
This hot-injection method involves the initial formation of this compound from lead acetate, followed by the introduction of a sulfur source.
Materials:
-
Lead (II) acetate trihydrate
-
Oleic acid
-
Diphenyl ether
-
Thioacetamide (TAA)
Procedure:
-
A mixture of lead (II) acetate trihydrate, oleic acid, and diphenyl ether is heated to 85°C to form a clear solution of this compound.
-
The solution is stirred under vacuum for 1.5 hours at 85°C to remove acetate by forming and evaporating acetic acid.
-
The temperature is then raised to 100°C.
-
A solution of TAA is injected into the hot this compound solution under a nitrogen atmosphere.
-
The reaction is quenched after a specific time by cooling to room temperature.[3]
Synthesis of Lead Oxide (PbO) Nanoparticles using Lead Acetate and Oleic Acid
This chemical synthesis method demonstrates the effect of an organic capping agent on nanoparticle size.
Materials:
-
Lead (II) acetate
-
Oleic acid
-
Deionized water
Procedure:
-
An aqueous solution of Lead (II) acetate is prepared.
-
Oleic acid is introduced as a capping agent.
-
The reaction is carried out under controlled temperature and pH conditions to precipitate PbO nanoparticles.
-
The use of oleic acid leads to the formation of smaller and less agglomerated nanoparticles compared to synthesis without a capping agent.[4][5]
Experimental Workflows
Below are graphical representations of the experimental workflows for nanoparticle synthesis using lead acetate and this compound precursors.
Caption: Workflow for nanoparticle synthesis using lead acetate in an aqueous medium.
Caption: Workflow for hot-injection synthesis involving the formation of this compound.
Discussion
The choice between this compound and lead acetate is fundamentally tied to the desired solvent system and the required level of control over nanoparticle nucleation and growth.
Lead Acetate is typically used in aqueous or polar solvent systems. While it is a cost-effective and readily available precursor, controlling particle size and preventing agglomeration can be challenging without the use of appropriate capping agents or complexing agents.[1][4]
This compound , often formed in situ from lead acetate and oleic acid or from lead oxide, is ideal for syntheses in non-polar organic solvents, particularly in hot-injection methods.[3][6] The oleate ligand plays a dual role: it acts as a capping agent that passivates the nanoparticle surface, preventing aggregation and controlling growth, and it improves the solubility of the lead precursor in the high-boiling-point solvents used for high-temperature synthesis. This increased control often results in nanoparticles with a narrower size distribution and higher crystallinity. The presence of oleic acid can significantly reduce the size of the resulting nanoparticles. For instance, in the synthesis of PbO nanoparticles, the particle size was reduced from approximately 70 nm to 40 nm with the addition of oleic acid.[4]
References
- 1. Synthesis and characterization of nanoparticles and thin films of PbS by a high-performance procedure using CBD - ProQuest [proquest.com]
- 2. Pioneering method for the synthesis of lead sulfide (PbS) nanoparticles using a surfactant-free microemulsion scheme - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07679B [pubs.rsc.org]
- 3. arxiv.org [arxiv.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
The Influence of Lead Precursors on Perovskite Solar Cell Performance: A Comparative Guide
The choice of lead precursor is a critical factor in the fabrication of high-performance perovskite solar cells (PSCs), profoundly influencing the morphological, structural, and optoelectronic properties of the perovskite film and, consequently, the device's efficiency and stability. This guide provides a comparative analysis of common lead precursors, including lead(II) iodide (PbI₂), lead(II) chloride (PbCl₂), and lead(II) acetate (B1210297) (Pb(OAc)₂), supported by experimental data and detailed methodologies.
The selection of a lead precursor impacts everything from the crystallization kinetics of the perovskite layer to the final device performance metrics such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Research has shown that there is no single "best" precursor, as the optimal choice often depends on the desired film characteristics and the specific fabrication process employed.
Comparative Performance of Lead Precursors
The performance of perovskite solar cells is intrinsically linked to the quality of the perovskite film, which is heavily influenced by the lead precursor used in its synthesis. Below is a summary of key performance parameters for PSCs fabricated with different lead precursors.
| Lead Precursor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Key Observations |
| PbI₂ | ~12-20% | ~0.9-1.1 | ~20-23 | ~0.65-0.75 | Often requires additives or solvent engineering to achieve high-quality films. Can suffer from incomplete conversion and residual PbI₂.[1][2] |
| PbCl₂ | ~10-18% | ~0.9-1.05 | ~18-22 | ~0.60-0.70 | Results in mixed-halide perovskites (CH₃NH₃PbI₃₋ₓClₓ), which can improve charge transport and film morphology.[3][4][5] |
| Pb(OAc)₂ | ~13-19% | ~0.95-1.1 | ~20-22 | ~0.65-0.75 | Can produce high-quality, uniform, and pinhole-free perovskite films, leading to enhanced device efficiency and stability.[6][7][8] |
| Pb(NO₃)₂ | Lower (~7.4%) | ~0.89 | ~10.1 | ~0.82 | Can offer improved durability in aqueous processing but generally yields lower efficiencies compared to halide precursors.[3] |
Note: The performance parameters listed are representative values from various studies and can vary significantly based on the full device architecture, other materials used, and fabrication conditions.
The Role of Precursors in Film Morphology and Crystallinity
The choice of lead precursor directly affects the crystallization process of the perovskite film, influencing grain size, uniformity, and the presence of defects.
-
Lead(II) Iodide (PbI₂): As the most straightforward precursor for forming lead iodide-based perovskites, its reaction with methylammonium (B1206745) iodide (MAI) can be rapid, sometimes leading to uncontrolled crystallization and the formation of pinholes. The presence of unreacted PbI₂ at grain boundaries can, in some cases, passivate defects but can also hinder charge transport if present in excess.[1][2]
-
Lead(II) Chloride (PbCl₂): When used with an iodide source, PbCl₂ forms a mixed-halide perovskite. The presence of chloride ions is believed to facilitate a more controlled crystallization process, leading to larger grain sizes and improved film morphology. However, the exact role and final location of the chloride ions in the crystal lattice are still debated.[3][4][5][9]
-
Lead(II) Acetate (Pb(OAc)₂): This non-halide precursor offers a different chemical route to perovskite formation. The decomposition of the acetate group during annealing can lead to a more uniform and complete reaction, resulting in high-quality films with excellent surface coverage.[6][7] Studies have shown that perovskite films derived from lead acetate exhibit enhanced crystallinity and fewer pinholes.
-
Other Non-Halide Precursors: Precursors like lead(II) nitrate (B79036) (Pb(NO₃)₂) and lead(II) acetylacetonate (B107027) (Pb(acac)₂) have also been explored. While they demonstrate that perovskite formation is possible from various lead sources, they often result in lower efficiencies without significant process optimization.[3][4]
Impact on Device Stability
The stability of perovskite solar cells is a critical challenge for their commercialization. The lead precursor can influence long-term stability through its effect on the perovskite film's quality and composition. A well-crystallized, pinhole-free film with minimal defects, often achieved with precursors like Pb(OAc)₂, can exhibit improved resistance to degradation from moisture and oxygen.[6] The presence of certain precursor residues can also impact stability; for instance, while some residual PbI₂ might be benign or even beneficial, other impurities can accelerate degradation.[1]
Experimental Protocols
The following are generalized one-step solution-processing methodologies for fabricating a methylammonium lead iodide (CH₃NH₃PbI₃) perovskite layer using different lead precursors.
General Substrate Preparation
-
Patterned fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to remove organic residues and improve the wettability.
-
A compact titanium dioxide (TiO₂) blocking layer is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at high temperature (e.g., 500°C).
-
A mesoporous TiO₂ layer is then deposited by spin-coating a TiO₂ paste (e.g., 30NR-D, diluted in ethanol) and sintering at high temperature (e.g., 500°C).
Perovskite Layer Deposition
Method 1: Using Lead(II) Iodide (PbI₂)
-
Prepare a perovskite precursor solution by dissolving PbI₂ and methylammonium iodide (MAI) in a 1:1 molar ratio in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (B87167) (DMSO). A common concentration is 1.0 M.
-
Spin-coat the precursor solution onto the prepared substrate in a nitrogen-filled glovebox. A typical two-step spin-coating program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step, an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
The film is then annealed on a hotplate at a temperature typically ranging from 100°C to 150°C for 10 to 30 minutes.
Method 2: Using Lead(II) Chloride (PbCl₂)
-
Prepare the precursor solution by dissolving PbCl₂ and MAI in a 1:3 molar ratio in DMF. This stoichiometry is used to ensure the formation of the desired iodide-based perovskite.
-
Spin-coat the solution onto the substrate using a similar program as for the PbI₂ precursor.
-
Anneal the film at a temperature typically between 100°C and 130°C for an extended period, often 45 to 90 minutes, to allow for the complete reaction and removal of byproducts.
Method 3: Using Lead(II) Acetate (Pb(OAc)₂)
-
Prepare the precursor solution by dissolving Pb(OAc)₂ and MAI in a 1:3 molar ratio in DMF.
-
Spin-coat the precursor solution onto the substrate.
-
Anneal the film on a hotplate. The annealing temperature and time can vary, for example, at 100°C for 10 minutes.[3] The decomposition of the acetate group occurs during this step.
Completion of the Solar Cell
-
A hole-transport material (HTM) solution, commonly Spiro-OMeTAD in chlorobenzene with additives like Li-TFSI and tBP, is deposited by spin-coating.
-
Finally, a metal back contact, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Visualizing the Process and Logic
Experimental Workflow
Caption: A generalized experimental workflow for the fabrication of perovskite solar cells.
Precursor Choice and its Effects
Caption: The relationship between lead precursor choice, film properties, and device performance.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Impacts of PbI2 on high-efficiency perovskite solar cells: exploring intercalation orientations and defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Effect of different lead precursors on perovskite solar cell performance and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
comparative analysis of quantum dots synthesized with different lead sources
The selection of a lead precursor is a critical determinant in the synthesis of lead-based quantum dots (QDs), profoundly influencing their resultant optical and electronic properties, stability, and morphology. For researchers and professionals in nanotechnology and materials science, understanding the nuances imparted by different lead sources—such as lead halides, lead oxide, and lead acetate (B1210297)—is essential for tailoring QD characteristics to specific applications, from optoelectronic devices to biological imaging.
This guide provides a comparative analysis of lead sulfide (B99878) (PbS) and cesium lead bromide (CsPbBr₃) perovskite quantum dots synthesized using various lead precursors. It summarizes key performance metrics derived from experimental data, details the synthesis protocols, and illustrates a generalized workflow for QD production and characterization.
Performance Metrics: A Quantitative Comparison
The choice of lead precursor directly impacts key quantum dot performance indicators such as particle size, size distribution (monodispersity), and photoluminescence quantum yield (PLQY). The following table summarizes experimental data for PbS and CsPbBr₃ QDs synthesized with different lead sources.
| Quantum Dot Type | Lead Precursor | Avg. Diameter (nm) | Size Dispersity | PLQY (%) | Key Findings & Conditions |
| PbS | Lead Chloride (PbCl₂) | 5.7 | - | - | Synthesis at 80°C for 1 min. Faster reaction kinetics observed.[1] |
| PbS | Lead Bromide (PbBr₂) | 4.1 | - | - | Synthesis at 80°C for 1 min. Slower kinetics allow for potentially better size control.[1] |
| PbS | Lead Chloride (PbCl₂) | 4.3 - 8.4 | < 5% | 30 - 60% | High Pb:S ratio (up to 24:1) at 120°C improves monodispersity and PLQY. QDs are air-stable for months.[2] |
| PbS | Lead Acetate (Pb(CH₃COO)₂) | ~3.0 - 3.5 | - | - | Commonly used in Hines method; properties are highly dependent on subsequent ligand treatment.[3][4] |
| CsPbBr₃ | Lead Bromide (PbBr₂) | ~10.1 | Monodisperse | > 90% | High PLQY achieved with optimized surface ligands (didodecyldimethylammonium bromide and octanoic acid). |
| CsPbI₃ | Lead Iodide (PbI₂) | - | - | ~80% (pristine) | PLQY can be enhanced to >95% via in-situ passivation and ligand management during synthesis.[5] |
Note: Data is compiled from different studies and direct comparison should be made with caution as reaction conditions (temperature, ligands, precursor ratios) vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of lead-based quantum dots using the hot-injection method, a common bottom-up approach.[6]
**Protocol 1: Synthesis of PbS QDs using Lead Halide Precursors (PbCl₂ or PbBr₂) **
This protocol is adapted from syntheses utilizing lead chloride or lead bromide, where the halide contributes to in-situ surface passivation.[1][2]
-
Lead Precursor Preparation:
-
In a three-neck flask, dissolve the lead precursor (e.g., lead chloride, PbCl₂) in oleylamine (B85491) (OLA). The ratio of lead to the sulfur precursor is a critical parameter, with high Pb:S ratios (e.g., 8:1 to 24:1) shown to improve monodispersity.[2]
-
Heat the mixture under vacuum (e.g., at 100-120°C) for approximately one hour to remove water and oxygen, then switch to an inert atmosphere (N₂ or Ar).
-
Raise the temperature to the desired injection temperature (e.g., 80°C - 160°C).[1]
-
-
Sulfur Precursor Preparation:
-
In a separate vial inside a glovebox, prepare a sulfur precursor solution. A common choice is elemental sulfur dissolved in oleylamine or 1-octadecene (B91540) (ODE).
-
-
Hot Injection and Growth:
-
Rapidly inject the sulfur precursor solution into the hot lead precursor solution under vigorous stirring.
-
The color of the solution will change almost instantaneously, indicating the nucleation of PbS QDs.
-
Allow the reaction to proceed for a specific duration (e.g., 1 to 10 minutes) to allow for particle growth. The size of the QDs is controlled by reaction time and temperature.[1]
-
-
Quenching and Purification:
-
Terminate the reaction by rapidly cooling the flask in an ice-water bath.
-
Add a non-solvent like acetone (B3395972) or ethanol (B145695) to precipitate the QDs.
-
Centrifuge the mixture to collect the QD precipitate.
-
Discard the supernatant and re-disperse the QDs in a non-polar solvent such as toluene.
-
Repeat the precipitation and re-dispersion process 2-3 times to remove unreacted precursors and excess ligands.
-
Store the final purified QD solution in an inert atmosphere.
-
Protocol 2: Synthesis of PbS QDs using Lead Acetate Precursor
This protocol is based on the widely used Hines method, which employs lead acetate.[3]
-
Lead Precursor Preparation (Lead Oleate (B1233923) formation):
-
Combine lead(II) acetate trihydrate, 1-octadecene (ODE), and oleic acid in a three-neck flask.
-
Heat the mixture under vacuum at 120°C for at least one hour to form a clear solution of lead oleate and remove water.[3]
-
Switch to an inert atmosphere and adjust the temperature to the desired injection temperature (e.g., 90°C - 140°C).
-
-
Sulfur Precursor Preparation:
-
Prepare a solution of bis(trimethylsilyl)sulfide ((TMS)₂S) in a non-coordinating solvent like ODE.
-
-
Hot Injection, Growth, and Purification:
-
Rapidly inject the (TMS)₂S solution into the hot this compound solution.
-
Follow the quenching and purification steps as outlined in Protocol 1.
-
Experimental Workflow Visualization
The synthesis and characterization of quantum dots follow a structured workflow, from precursor selection to final performance analysis. The diagram below illustrates these key stages.
Caption: Generalized workflow for the hot-injection synthesis and subsequent characterization of lead-based quantum dots.
References
- 1. Air-stable PbS quantum dots synthesized with slow reaction kinetics via a PbBr 2 precursor - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13499D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
A Comparative Guide to the Validation of Lead Oleate Purity by Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of lead oleate (B1233923) is paramount for the reproducibility and safety of their work, particularly in applications such as nanoparticle synthesis and drug delivery formulations. This guide provides an objective comparison of analytical techniques for validating the purity of lead oleate, supported by detailed experimental protocols and a comparative look at common alternatives.
Data Presentation: Quantitative Comparison of Analytical Techniques
The selection of an analytical technique for purity assessment depends on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation. The following table summarizes the typical performance of common analytical techniques for the quantitative analysis of this compound.
| Analytical Technique | Analyte | Typical Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Lead (Pb) | > 0.999 | 1 - 10 µg/L | 5 - 50 µg/L | 95 - 105% | < 5% |
| High-Performance Liquid Chromatography (HPLC) with UV Detector | Oleate | > 0.995 | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | 98 - 102% | < 3% |
| Complexometric Titration | Lead (Pb) | N/A | ~0.01 M | ~0.01 M | 99 - 101% | < 1% |
| Gas Chromatography (GC-FID) | Oleic Acid (as FAME) | > 0.99 | 10 - 100 ng/mL | 50 - 500 ng/mL | 90 - 110% | < 10% |
Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and sample matrix. FAME: Fatty Acid Methyl Ester.
Comparison with Alternatives
This compound is often used as a precursor for lead-containing nanoparticles and in specific drug delivery systems. However, due to the inherent toxicity of lead, researchers are actively exploring alternatives. The following table compares this compound with two common alternatives.
| Feature | This compound | Zinc Oleate | Sodium Stearate |
| Primary Application | Nanoparticle synthesis, drug delivery | Nanoparticle synthesis | Drug delivery (emulsifier, lubricant) |
| Purity Validation | ICP-OES (for Pb), HPLC (for oleate) | ICP-OES (for Zn), HPLC (for oleate) | HPLC, Titration |
| Toxicity | High (due to lead content) | Lower than this compound | Generally regarded as safe (GRAS) |
| Performance in Nanoparticle Synthesis | Well-established for PbS, PbSe quantum dots | Used for ZnO, ZnS nanoparticles | Not typically used |
| Performance in Drug Delivery | Limited use due to toxicity | Used in some lipid-based formulations | Widely used as an emulsifier and tablet lubricant |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible validation of this compound purity.
Determination of Lead Content by ICP-OES
This method quantifies the total lead content in a this compound sample.
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a digestion vessel.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrogen peroxide (H₂O₂).
-
Digest the sample using a microwave digestion system according to a validated temperature program (e.g., ramp to 200°C and hold for 20 minutes).
-
After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.
b. Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.
-
Plasma Conditions: Optimize RF power, nebulizer gas flow, and auxiliary gas flow for robust plasma conditions.
-
Wavelength: Monitor the lead emission line at 220.353 nm.
-
Calibration: Prepare a series of lead standard solutions (e.g., 0.1, 1, 5, 10, and 25 ppm) from a certified reference material and generate a calibration curve.
-
Analysis: Aspirate the prepared sample solution into the plasma and measure the emission intensity.
c. Calculation: Calculate the percentage of lead in the original sample based on the measured concentration and the initial sample weight.
Determination of Oleate Content by HPLC
This method quantifies the oleic acid content after saponification of this compound.
a. Sample Preparation (Saponification):
-
Accurately weigh approximately 50 mg of this compound into a round-bottom flask.
-
Add 10 mL of 0.5 M methanolic potassium hydroxide.
-
Reflux the mixture for 1 hour to saponify the this compound.
-
After cooling, acidify the solution with 1 M hydrochloric acid (HCl) to a pH of approximately 2 to protonate the oleic acid.
-
Extract the oleic acid into 10 mL of hexane (B92381).
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
b. Instrumental Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (85:15 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm.
-
Calibration: Prepare a series of oleic acid standard solutions (e.g., 10, 50, 100, 250, 500 µg/mL) and generate a calibration curve.
-
Analysis: Inject the prepared sample solution and quantify the oleic acid peak.
Purity Assessment by Complexometric Titration
This method provides a cost-effective way to determine the lead content.
a. Reagents:
-
EDTA (disodium ethylenediaminetetraacetate) standard solution (0.05 M).
-
Eriochrome Black T indicator.
-
Ammonia-ammonium chloride buffer (pH 10).
-
Tartaric acid.
b. Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample and dissolve it in a suitable organic solvent (e.g., a mixture of toluene (B28343) and ethanol).
-
Add a small amount of tartaric acid to prevent precipitation of lead hydroxide.
-
Add 20 mL of the ammonia-ammonium chloride buffer.
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate with the standard EDTA solution until the color changes from wine-red to a clear blue endpoint.
-
Record the volume of EDTA used.
c. Calculation: Calculate the percentage of lead in the sample using the stoichiometry of the Pb²⁺-EDTA reaction.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships for the validation of this compound purity.
Caption: Workflow for Lead Content Determination by ICP-OES.
Caption: Workflow for Oleate Content Determination by HPLC.
Caption: Relationship of Techniques for Purity Validation.
A Comparative Guide to Metal Oleates in Nanoparticle Synthesis: Lead Oleate vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical determinant of nanoparticle quality, dictating key characteristics such as size, morphology, and monodispersity. Metal oleates, formed from the reaction of a metal salt with oleic acid or sodium oleate (B1233923), are a ubiquitous class of precursors for the synthesis of high-quality nanocrystals via thermal decomposition. This guide provides an objective comparison of lead(II) oleate against other common metal oleates, primarily iron(III) oleate and zinc(II) oleate, with a focus on performance, experimental outcomes, and safety considerations.
Performance Comparison of Metal Oleate Precursors
The choice of metal oleate precursor fundamentally defines the type of nanoparticle produced and influences the achievable size and shape. While direct, side-by-side comparisons under identical conditions are rare in the literature due to the different optimal synthesis parameters for each material, a summary of typical experimental outcomes provides a valuable performance benchmark.
| Metal Oleate Precursor | Resulting Nanoparticle | Typical Morphology | Achievable Size Range | Typical Size Distribution (Polydispersity) | Key Considerations |
| Lead(II) Oleate | PbS, PbSe, CsPbX₃ (Perovskites) | Quantum Dots, Nanocubes, Nanoplates | 2 - 15 nm | High monodispersity achievable (<10%) | Excellent for optoelectronic applications. High toxicity is a major drawback. [1][2] |
| Iron(III) Oleate | Fe₃O₄ (Magnetite), FeO (Wüstite), MFe₂O₄ (Ferrites) | Spheres, Cubes, Octopods | 2 - 30 nm[3] | High monodispersity achievable (<5% in some cases)[4] | Versatile for magnetic applications; size and shape are highly tunable.[5][6] Relatively low toxicity. |
| Zinc(II) Oleate | ZnO | Quantum Dots, Nanowires, Nanorods, Nano-petals | 3 - 10 nm (dots); >90 nm diameter (wires)[7] | Good monodispersity achievable | Widely used for semiconductors and UV-absorbers. Considered biocompatible and environmentally friendly. |
| Manganese(II) Oleate | MnO, MFe₂O₄ (Ferrites) | Spheres, Cubes | ~10 nm[8] | Good monodispersity achievable[8] | Used for magnetic and catalytic nanoparticles. |
| Cadmium(II) Oleate | CdS, CdSe | Quantum Dots, Nanoplatelets, Triangular Nanoparticles | 3 - 10 nm | High monodispersity achievable | Excellent optical properties. High toxicity. |
Experimental Protocols
The following sections provide representative experimental methodologies for the synthesis of nanoparticles from lead, iron, and zinc oleates. These protocols highlight the typical "heat-up" synthesis approach where the metal oleate complex is decomposed in a high-boiling point solvent.
Protocol 1: Synthesis of Lead Sulfide (PbS) Nanocrystals
This protocol is adapted from procedures for synthesizing lead-chalcogenide quantum dots.
1. Preparation of Lead Oleate Precursor:
-
Combine 1.5 mmol of lead(II) oxide (PbO), 4.0 mmol of oleic acid (HOlAc), and 5.0 mL of 1-octadecene (B91540) (ODE) in a 25 mL three-neck flask equipped with a condenser and thermometer.
-
Heat the mixture to 95 °C under vacuum with stirring for 1 hour until a clear, homogeneous solution of this compound is formed.
-
Place the flask under a nitrogen (N₂) atmosphere and cool to the injection temperature of 85 °C.
2. Synthesis of PbS Nanocrystals:
-
In an inert atmosphere (glovebox), prepare the sulfur precursor by dissolving ~0.5 mmol of thioacetamide (B46855) (TAA) in a mixture of 3.0 mL of trioctylphosphine (B1581425) (TOP) and 2.0 mL of diphenylphosphine (B32561) (DPP).
-
Rapidly inject the sulfur precursor into the stirring this compound solution at 85 °C.
-
Allow the reaction to proceed at 85 °C for one hour to facilitate nanoparticle growth.
-
The reaction is quenched by cooling, and the nanoparticles are purified by precipitation with an antisolvent (e.g., ethanol) and redispersion in a nonpolar solvent (e.g., toluene).
Protocol 2: Synthesis of Iron Oxide (Fe₃O₄) Nanocubes
This protocol demonstrates how the addition of sodium oleate can be used to control nanoparticle shape.[5]
1. Preparation of Iron Oleate Precursor:
-
Iron(III) oleate is typically prepared in a separate reaction by reacting iron(III) chloride with sodium oleate in a solvent mixture (e.g., ethanol (B145695), water, hexane) at ~70°C. The resulting waxy solid is then isolated.
2. Synthesis of Fe₃O₄ Nanocubes:
-
In a 250 mL three-neck flask, combine 10 mmol of the pre-synthesized iron(III) oleate complex, 5 mmol of oleic acid, and 5 mmol of sodium oleate.
-
Add 50 mL of 1-octadecene (ODE) as the solvent.
-
Degas the mixture under vacuum at room temperature, then heat to 120 °C for 30 minutes to remove residual water.
-
Under a nitrogen (N₂) atmosphere, heat the mixture to a reflux temperature of 315-320 °C at a controlled rate (e.g., 3.3 °C/minute).
-
Maintain the reflux for 30 minutes.
-
Cool the reaction to room temperature. The resulting nanoparticles are purified via precipitation with ethanol and redispersion in hexane.
Protocol 3: Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol describes a typical thermal decomposition of a zinc oleate complex.[7]
1. Preparation of Zinc Oleate Precursor:
-
Zinc oleate is prepared by reacting zinc nitrate (B79036) with sodium oleate in an aqueous solution. The resulting precipitate is washed and dried to yield the zinc oleate complex.
2. Synthesis of ZnO Nanoparticles:
-
Disperse the zinc oleate complex in a high-boiling point solvent like 1-octadecene (ODE) in a three-neck flask.
-
Degas the mixture and place it under a nitrogen (N₂) atmosphere.
-
Heat the solution to the decomposition temperature, typically around 320 °C, and hold for 1-2 hours.
-
The solution color will change, indicating the formation of ZnO nanoparticles.
-
After cooling, the nanoparticles are collected and purified by centrifugation and washing with ethanol.
Visualizing the Synthesis and Control Mechanisms
The following diagrams, created using the DOT language, illustrate the general workflow for nanoparticle synthesis and the critical role of oleate ligands in controlling particle growth.
Caption: General workflow for metal oxide nanoparticle synthesis.
Caption: Role of oleate ligands in controlling nanoparticle growth.
Toxicity and Safety: A Critical Comparison
A primary factor distinguishing this compound from its counterparts is toxicity. Lead and its compounds are well-documented neurotoxins and are hazardous to human health and the environment.[1] The synthesis, handling, and disposal of this compound and lead-based nanoparticles require stringent safety protocols, including the use of well-ventilated fume hoods and appropriate personal protective equipment. This poses a significant barrier to its use in many applications, especially those related to biology and medicine.
In contrast, iron oxide nanoparticles are generally considered to have low toxicity and are even used in biomedical applications such as MRI contrast agents and drug delivery.[6][9] Similarly, zinc oxide is widely regarded as safe and is used in sunscreens and cosmetics. This stark difference in safety profiles makes iron oleate and zinc oleate far more attractive alternatives for a broad range of research and development activities.
Conclusion
While this compound is an effective precursor for producing high-quality semiconductor and perovskite nanocrystals with exceptional optoelectronic properties, its high toxicity is a significant and often prohibitive disadvantage. For applications where biocompatibility and environmental safety are paramount, iron oleate and zinc oleate present superior alternatives.
-
Iron oleate offers remarkable versatility, enabling fine control over the size (from 2-30 nm) and shape (spheres, cubes) of magnetic iron oxide nanoparticles.[3][5]
-
Zinc oleate provides a reliable route to ZnO nanocrystals, which are valued for their semiconducting properties and excellent safety profile.
Ultimately, the choice of metal oleate precursor must be guided by the specific requirements of the target nanoparticle. For optoelectronic materials where lead is essential, its oleate precursor is necessary, albeit with strict safety measures. However, for the vast majority of applications in magnetism, catalysis, and biomedicine, the performance and safety of iron and zinc oleates make them the more prudent and versatile choice.
References
- 1. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sub-nanometer scale size-control of iron oxide nanoparticles with drying time of iron oleate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Precise control over shape and size of iron oxide nanocrystals suitable for assembly into ordered particle arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
assessing the impact of lead oleate on the optical properties of quantum dots
For researchers, scientists, and drug development professionals, the precise control of quantum dot (QD) optical properties is paramount. Lead oleate (B1233923), a common precursor and capping agent in QD synthesis, plays a pivotal role in determining the ultimate performance of these nanocrystals. This guide provides an objective comparison of lead oleate's impact on QD optical properties against alternative surface ligands, supported by experimental data and detailed protocols.
This compound, formed from the reaction of a lead salt with oleic acid, is integral to the synthesis of various quantum dots, particularly lead sulfide (B99878) (PbS) and perovskite (CsPbX3) nanocrystals. Its primary functions are to act as a lead precursor and to provide a passivating ligand shell of oleate molecules on the quantum dot surface. This organic layer is crucial for colloidal stability, preventing aggregation and influencing the electronic and optical characteristics of the QDs.
Impact on Optical Properties: A Balancing Act
The oleate ligand shell directly impacts the photoluminescence (PL) and quantum yield (QY) of quantum dots. The long alkyl chains of oleic acid create a dielectric barrier that confines the exciton (B1674681) (electron-hole pair) within the quantum dot, leading to efficient radiative recombination and bright photoluminescence. However, this same insulating layer can also hinder charge transport in optoelectronic devices, necessitating a trade-off between optical performance and device efficiency.
The nature of the oleate binding to the QD surface is also a critical factor. Studies have revealed that oleate can exist in different binding configurations, such as chelating and bridging, which can influence surface trap states and, consequently, the non-radiative recombination pathways that diminish photoluminescence.[1][2]
Comparison with Alternative Ligands
To enhance properties like charge transport, stability, and quantum yield, the native oleate ligands are often exchanged with other molecules. The choice of the replacement ligand has a profound effect on the final optical and electronic properties of the quantum dots.
| Ligand Type | Impact on Inter-dot Distance | Effect on Photoluminescence (PL) | Effect on Quantum Yield (QY) | Key Application Benefit |
| Oleic Acid (Native) | Large | High PL intensity | Generally high | Excellent colloidal stability and initial brightness |
| Short-chain Thiols (e.g., EDT, 1,3-BDT) | Significantly Reduced[3] | Often quenched or red-shifted | Can be reduced | Improved charge transport for photovoltaics and photodetectors[3] |
| Mercaptocarboxylic Acids (e.g., MPA) | Reduced[3] | Can be maintained or slightly shifted | Variable, can be enhanced with proper treatment | Balances charge transport and surface passivation |
| Inorganic Ligands (e.g., (NH4)2S) | Drastically Reduced[3] | Often quenched | Can be low | Formation of strongly coupled QD solids |
| Multidentate Ligands (e.g., BDGA) | Variable | Enhanced stability and brightness | Can be increased to near 100%[4] | Superior long-term stability and high QY[4] |
Table 1: Comparison of Optical Properties of Quantum Dots with Different Surface Ligands.
Experimental Protocols
Synthesis of Oleate-Capped PbS Quantum Dots
This protocol is a common method for producing high-quality PbS QDs with this compound as the lead precursor.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-Octadecene (B91540) (ODE)
-
Bis(trimethylsilyl)sulfide ((TMS)2S)
-
Toluene
-
Acetone (B3395972) or Methanol
Procedure:
-
A mixture of PbO, oleic acid, and 1-octadecene is heated in a three-neck flask under vacuum to form this compound in situ.[5][6]
-
The temperature is then adjusted to the desired injection temperature (typically between 90-120 °C).
-
A solution of (TMS)2S in ODE is rapidly injected into the hot this compound solution.[5]
-
The reaction is allowed to proceed for a specific time to achieve the desired quantum dot size.
-
The reaction is quenched by cooling the flask in an ice bath.
-
The synthesized QDs are purified by precipitation with acetone or methanol, followed by centrifugation and redispersion in a nonpolar solvent like toluene.[5][7]
Ligand Exchange Procedure (Solid-State)
This method is used to replace the native oleate ligands with shorter, more conductive ligands for device applications.
Materials:
-
Oleate-capped QD film on a substrate
-
Solution of the desired ligand (e.g., ethanedithiol in acetonitrile)
Procedure:
-
A thin film of oleate-capped QDs is deposited on a substrate via spin-coating.
-
The film is immersed in a solution of the new ligand for a specific duration.
-
During this time, the shorter ligands displace the longer oleate ligands on the QD surface.
-
The film is then rinsed to remove excess unbound ligands and dried.
-
This process is often repeated in a layer-by-layer fashion to build up the desired film thickness.[3]
Visualizing the Workflow
The synthesis and subsequent modification of quantum dots involve a series of precise steps. The following diagrams illustrate these experimental workflows.
Caption: Workflow for the synthesis of oleate-capped quantum dots.
Caption: Workflow for solid-state ligand exchange on a quantum dot film.
Conclusion
This compound is a cornerstone in the synthesis of high-quality quantum dots, providing both a crucial precursor and a stabilizing surface ligand that endows the nanocrystals with bright photoluminescence. However, the insulating nature of the oleate shell presents challenges for applications requiring efficient charge transport. Through post-synthetic ligand exchange, the optical and electronic properties of quantum dots can be precisely tuned. The choice of the replacement ligand, from short-chain thiols to multidentate molecules, allows for the optimization of quantum dot performance for specific applications, ranging from highly efficient solar cells to stable and bright emitters for displays and bio-imaging. Understanding the intricate relationship between the surface chemistry and the optical properties of quantum dots is essential for the continued advancement of these versatile nanomaterials.
References
- 1. The chemical environments of oleate species within samples of oleate-coated PbS quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ligand Engineering of Inorganic Lead Halide Perovskite Quantum Dots toward High and Stable Photoluminescence [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of PbSO4-Oleate Coverage on Cesium Lead Halide Perovskite Quantum Dots to Control Halide Exchange Kinetics [mdpi.com]
A Comparative Guide to the Synthesis of Lead Oleate for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the purity and quality of precursor materials are paramount. Lead oleate (B1233923) is a critical precursor in the synthesis of various nanomaterials, including perovskite quantum dots and lead sulfide (B99878) (PbS) or lead selenide (B1212193) (PbSe) nanocrystals. The choice of synthesis method for lead oleate can significantly impact the characteristics of the final nanomaterial. This guide provides a comparative analysis of three common methods for synthesizing this compound, complete with experimental protocols and a summary of their key characteristics.
Comparative Analysis of Synthesis Methods
The selection of a suitable synthesis method for this compound depends on factors such as the desired purity, reaction conditions, and the nature of the available lead precursor. Below is a summary of three prevalent methods: direct synthesis from lead oxide, direct synthesis from other lead salts (acetate or chloride), and the ion exchange method.
| Parameter | Method 1: From Lead Oxide (PbO) | Method 2: From Lead Acetate (B1210297)/Chloride | Method 3: Ion Exchange |
| Lead Precursor | Lead (II) Oxide (PbO)[1] | Lead (II) Acetate (Pb(OAc)₂) or Lead (II) Chloride (PbCl₂)[2][3][4] | A water-soluble lead salt (e.g., Lead Nitrate) |
| Oleic Acid Source | Oleic Acid (HOlAc)[1] | Oleic Acid[2][4] | An alkali or alkaline earth oleate (e.g., Sodium Oleate)[5] |
| Typical Solvent | 1-octadecene (B91540) (ODE), Tri-n-octylphosphine (TOP)[1] | Oleic acid (in excess), 1-octadecene (ODE), Oleylamine (OAm)[2][3][4] | Biphasic system (e.g., water and an organic solvent like hexane)[5] |
| Reaction Temperature | 85-95 °C[1] | 80-180 °C (Varies with lead salt and procedure)[2][4] | Typically at or near room temperature, can be heated to accelerate[5] |
| Reaction Time | Approximately 1 hour[1] | Varies from minutes to hours[3][4] | Generally rapid, mixing time is the main factor[5] |
| Key Advantages | Well-established and commonly used for nanocrystal synthesis.[1] | Can offer better solubility of the lead precursor in the reaction medium.[2] | Often results in high-purity product and can be cost-effective.[5] |
| Considerations | Requires heating under vacuum to form a clear solution.[1] | Byproducts like acetic acid or hydrochloric acid may need to be removed.[2] | Requires preparation of the alkali oleate precursor. |
Experimental Protocols
Below are detailed methodologies for the three discussed synthesis methods for this compound.
Method 1: Synthesis from Lead Oxide (PbO)
This method is widely employed for the in-situ preparation of this compound for the synthesis of PbS nanocrystals.[1]
Materials:
-
Lead (II) oxide (PbO)
-
Oleic acid (HOlAc)
-
1-octadecene (ODE)
-
Tri-n-octylphosphine (TOP) (optional, often used in subsequent nanocrystal synthesis)
-
Three-necked round-bottom flask
-
Thermometer
-
Reflux condenser
-
Inert gas/vacuum manifold
-
Magnetic stir bar and stirrer/hotplate
Procedure:
-
In a 25 mL three-necked round-bottom flask, combine 335 mg (1.5 mmol) of PbO, 1.13 g (4.0 mmol) of oleic acid, and 5.0 mL of ODE.[1]
-
Add a magnetic stir bar. Equip the flask with a thermometer, a reflux condenser connected to an inert gas/vacuum manifold, and a septum.
-
Evacuate the flask to a pressure below 0.1 mTorr and then refill with high-purity nitrogen gas.
-
If required for the subsequent reaction, inject 3.0 mL of TOP through the septum under the flowing nitrogen gas.[1]
-
Heat the mixture with stirring to 95 °C under vacuum for 1 hour, or until a clear solution of this compound is obtained.[1]
-
Once a clear solution is formed, switch the atmosphere back to flowing nitrogen and adjust the temperature as needed for the subsequent use of the this compound solution.[1]
Method 2: Synthesis from Lead Acetate
This protocol describes the synthesis of this compound from lead acetate trihydrate.[4]
Materials:
-
Lead (II) acetate trihydrate (Pb(OAc)₂·3H₂O)
-
Oleic acid
-
Three-neck flask
-
Condenser
-
Septum
-
Thermocouple
-
Heating mantle or hotplate
Procedure:
-
In a 50 mL three-neck flask equipped with a condenser, septum, and thermocouple, dissolve 860 mg (2.3 mmol) of lead acetate trihydrate in 20 mL (60 mmol) of oleic acid.[4]
-
Heat the mixture to 80 °C under a nitrogen atmosphere.[4]
-
Continue heating and stirring until the solution turns clear, indicating the formation of this compound.[4]
-
The resulting this compound solution can be used for subsequent reactions.
Method 3: Ion Exchange Method
This generalized method involves the reaction between a water-soluble lead salt and an alkali metal oleate.[5]
Materials:
-
A water-soluble lead salt (e.g., lead nitrate, Pb(NO₃)₂)
-
Sodium oleate (or another alkali metal oleate)
-
Water
-
An organic solvent immiscible with water (e.g., hexane (B92381) or petroleum ether)
-
Separatory funnel
-
Stirrer
Procedure:
-
Prepare an aqueous solution of the lead salt.
-
Prepare a solution of sodium oleate in a suitable solvent. The patent suggests this can also be an aqueous solution.
-
Combine the two solutions in a vessel and stir vigorously. An ion exchange reaction will occur, forming this compound which is soluble in the organic phase, and the corresponding sodium salt which remains in the aqueous phase.[5]
-
The mixture will form two layers. Separate the organic phase containing the this compound using a separatory funnel.
-
Wash the organic phase with water to remove any remaining water-soluble impurities.
-
The organic solvent can be removed by evaporation, typically under vacuum, to yield the purified this compound.[5]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages and variations between the different methods.
Caption: General workflow for this compound synthesis via three different methods.
Signaling Pathways and Logical Relationships
The synthesis of this compound, while not involving biological signaling pathways, does follow a logical progression of chemical reactions. The diagram below illustrates the fundamental chemical transformations for the direct synthesis and ion exchange methods.
Caption: Chemical transformation pathways for this compound synthesis.
References
- 1. rsc.org [rsc.org]
- 2. On the Formation of Honeycomb Superlattices from PbSe Quantum Dots: The Role of Solvent-Mediated Repulsion and Facet-to-Facet Attraction in NC Self-Assembly and Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the formation mechanism of two-dimensional lead halide nanostructures - Nanoscale (RSC Publishing) DOI:10.1039/C7NR09564C [pubs.rsc.org]
- 5. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]
A Researcher's Guide to Evaluating Lead Oleate from Commercial Suppliers for Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
Lead oleate (B1233923) is a critical precursor and component in various advanced pharmaceutical formulations, most notably in the synthesis of inorganic nanoparticles for drug delivery and imaging applications. The quality of lead oleate can significantly impact the physicochemical properties, stability, and in vivo performance of the final drug product. As the purity and composition of this compound can vary between commercial suppliers, a thorough in-house evaluation is paramount to ensure reproducibility and success in research and development.
This guide provides a comprehensive framework for the comparative evaluation of this compound from different commercial suppliers. It outlines key quality attributes, detailed experimental protocols for their assessment, and templates for data presentation to facilitate informed supplier selection.
Key Quality and Performance Metrics
The quality of this compound can be defined by a set of critical quality attributes (CQAs). These include its physicochemical properties, purity, impurity profile, and its performance in a model application. A systematic evaluation of these parameters will provide a robust comparison between different commercial sources.
Table 1: Key Quality Attributes and Recommended Analytical Methods
| Critical Quality Attribute | Analytical Method(s) | Purpose |
| Identity | FTIR, ¹H & ¹³C NMR Spectroscopy | To confirm the chemical structure of this compound. |
| Purity | Quantitative NMR (qNMR), HPLC | To determine the percentage of this compound in the sample. |
| Impurity Profile | GC-MS (after derivatization), Karl Fischer Titration | To identify and quantify residual oleic acid, other fatty acids, organic solvents, and water content.[1][2] |
| Lead Content | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS) | To accurately measure the concentration of lead.[3][4] |
| Performance in Nanoparticle Synthesis | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), UV-Vis & Photoluminescence Spectroscopy | To assess the impact on nanoparticle size, morphology, and optical properties.[5][6] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to evaluate and compare this compound from different suppliers.
Physicochemical Characterization
a) Appearance and Solubility
-
Objective: To document the basic physical properties of the this compound samples.
-
Procedure:
-
Visually inspect each sample at room temperature and record its physical state (e.g., waxy solid, viscous liquid), color, and homogeneity.
-
Assess the solubility of a small, weighed amount of each sample in a series of relevant solvents (e.g., toluene, hexane, ethanol) at a fixed concentration (e.g., 10 mg/mL).
-
Vortex each mixture for 1 minute and visually inspect for complete dissolution or the presence of particulates. Record the results as soluble, partially soluble, or insoluble.
-
Spectroscopic and Chromatographic Analysis
a) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic functional groups of this compound and to screen for major organic impurities.
-
Procedure:
-
Acquire the FTIR spectrum of each this compound sample using an ATR-FTIR spectrometer.
-
Collect spectra over a range of 4000-400 cm⁻¹.
-
Identify the characteristic peaks for the carboxylate group (COO⁻), C-H stretches, and the C=C double bond.
-
Compare the spectra from different suppliers, looking for unexpected peaks that may indicate impurities.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify organic impurities.[7]
-
Procedure:
-
Dissolve a known amount of each this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, identify the signals corresponding to the protons of the oleate chain. Look for signals that may correspond to free oleic acid or other organic impurities.
-
In the ¹³C NMR spectrum, confirm the presence of the carboxylate carbon and the carbons of the aliphatic chain.
-
c) Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile
-
Objective: To determine the composition of fatty acids in the this compound samples.[8]
-
Procedure:
-
Prepare fatty acid methyl esters (FAMEs) from each this compound sample by transesterification using a standard protocol (e.g., with methanolic KOH).
-
Analyze the resulting FAMEs by GC-MS.
-
Identify and quantify the different fatty acids present in each sample by comparing their retention times and mass spectra to known standards. Pay close attention to the percentage of oleic acid versus other saturated and unsaturated fatty acids.
-
Elemental Analysis
a) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Lead Content
-
Objective: To accurately determine the lead concentration in each sample.[3][4]
-
Procedure:
-
Accurately weigh a small amount of each this compound sample.
-
Digest the sample in a certified low-metal-content acid mixture (e.g., nitric acid and hydrochloric acid) using a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the diluted sample using a calibrated ICP-MS instrument.
-
Prepare a calibration curve using certified lead standards.
-
Calculate the lead content in the original sample as a weight percentage.
-
Performance Evaluation in Nanoparticle Synthesis
-
Objective: To assess the performance of this compound from different suppliers in a controlled synthesis of lead-based nanoparticles.
-
Procedure: Synthesis of Lead Sulfide (B99878) (PbS) Quantum Dots (QDs)
-
For each this compound supplier, prepare a lead precursor solution by dissolving a specific molar amount of this compound in a high-boiling point solvent (e.g., 1-octadecene).
-
In a separate flask, prepare a sulfur precursor solution (e.g., bis(trimethylsilyl) sulfide in 1-octadecene).
-
Heat the lead precursor solution to a specific reaction temperature (e.g., 120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Rapidly inject the sulfur precursor into the hot lead precursor solution.
-
Allow the reaction to proceed for a set amount of time to allow for QD growth.
-
Quench the reaction by cooling the flask rapidly.
-
Purify the resulting PbS QDs by precipitation with a non-solvent (e.g., acetone) and redispersion in a suitable solvent (e.g., toluene). Repeat this step twice.
-
-
Procedure: Characterization of PbS QDs
-
Particle Size and Polydispersity: Dilute an aliquot of the purified QD solution and measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Morphology: Deposit a drop of the diluted QD solution onto a TEM grid, allow it to dry, and acquire images using a Transmission Electron Microscope (TEM) to observe the shape and size distribution of the nanoparticles.
-
Optical Properties: Measure the UV-Vis absorption and photoluminescence emission spectra of the QD solution to determine the position of the first excitonic peak and the emission wavelength, which are indicative of particle size.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 2: Physicochemical and Analytical Characterization Data
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | |||
| Solubility in Toluene | |||
| Lead Content (wt%) | |||
| Oleic Acid Content (%) | |||
| Other Fatty Acids (%) | |||
| Water Content (ppm) |
Table 3: Performance in PbS QD Synthesis
| Parameter | Supplier A | Supplier B | Supplier C |
| DLS Hydrodynamic Diameter (nm) | |||
| Polydispersity Index (PDI) | |||
| TEM Average Diameter (nm) | |||
| Absorption Peak (nm) | |||
| Emission Peak (nm) |
Visualizations
Experimental Workflow
Caption: Workflow for the comprehensive evaluation of this compound from different suppliers.
Impact of this compound Quality on Nanoparticle Synthesis
Caption: The influence of this compound purity on the outcome of nanoparticle synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. cpsc.gov [cpsc.gov]
- 5. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Lead Oleate and Lead Chloride in Perovskite Synthesis for Optoelectronic Applications
For researchers, scientists, and professionals in drug development exploring the cutting edge of perovskite synthesis, the choice of lead precursor is a critical determinant of final device performance and stability. This guide provides an in-depth comparison of a non-halide lead source, lead oleate (B1233923) (represented by its close analogue, lead acetate), and the conventional halide precursor, lead chloride. By examining the experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
The selection of a lead precursor in the fabrication of perovskite thin films significantly influences the crystallization kinetics, film morphology, and ultimately, the efficiency and longevity of optoelectronic devices. While lead halides like lead chloride (PbCl₂) have been the traditional choice, non-halide precursors, particularly lead carboxylates such as lead acetate (B1210297) (Pb(OAc)₂), are gaining traction. Due to a scarcity of literature on lead oleate for perovskite thin-film synthesis, this guide will utilize lead acetate as a representative lead carboxylate, offering insights that are broadly applicable to this class of compounds.
Executive Summary of a Comparative Analysis
| Feature | This compound (as represented by Lead Acetate) | Lead Chloride |
| Precursor Solubility | High solubility in polar aprotic solvents like DMF and DMSO. | Lower solubility in common organic solvents compared to lead acetate. |
| Crystallization Control | Faster and more controllable crystallization, often not requiring an anti-solvent.[1][2] | Crystallization can be rapid and sometimes difficult to control, often necessitating anti-solvent treatments. |
| Film Morphology | Typically results in smoother, more uniform, and pinhole-free films with larger grain sizes.[3][4] | Can lead to less uniform films with smaller grain sizes and a higher likelihood of pinholes if not optimized. |
| Device Performance (PCE) | Achieved efficiencies up to 21.0% for formamidinium-caesium perovskite solar cells.[2][5] | A well-established precursor used in high-efficiency perovskite solar cells, with comparable performance to other lead halides.[3] |
| Stability | Encapsulated devices have shown excellent thermal stability, with no efficiency loss after 3300 hours at 65 °C.[2][5] | Stability can be a concern, though various strategies are employed to enhance it. |
| Byproducts | Forms volatile byproducts (e.g., methylammonium (B1206745) acetate) that are easily removed during annealing.[6] | Can leave residual chloride ions in the film, which can influence the electronic properties. |
Experimental Protocols: A Tale of Two Precursors
The synthetic pathway for perovskite thin films is markedly different when using a lead carboxylate versus a lead halide. The following protocols provide a generalized overview of the one-step solution processing method for each precursor.
Lead Acetate-Based Perovskite Synthesis (One-Step Method)
This protocol is based on the synthesis of methylammonium lead iodide (MAPbI₃) perovskite films.
Precursor Solution Preparation:
-
Dissolve methylammonium iodide (MAI) and lead acetate trihydrate (Pb(Ac)₂·3H₂O) in a 3:1 molar ratio in anhydrous N,N-dimethylformamide (DMF).[1]
-
Stir the solution at room temperature until all solids are fully dissolved, typically forming a clear solution with a concentration of around 30 wt%.[1]
Thin Film Deposition:
-
Deposit the precursor solution onto a prepared substrate (e.g., FTO/TiO₂) via spin-coating. A typical spin-coating recipe is 2000 rpm for 30 seconds.[1]
-
During the spin-coating process, an anti-solvent treatment (e.g., dropping chlorobenzene) can be employed to induce rapid crystallization, though it is not always necessary with lead acetate precursors.[1]
-
Anneal the film on a hotplate at a temperature typically ranging from 90°C to 150°C for a duration of 5 to 30 minutes to remove the solvent and volatile byproducts like methylammonium acetate.[1][6]
Lead Chloride-Based Perovskite Synthesis (One-Step Method)
This protocol outlines a common method for fabricating MAPbI₃₋ₓClₓ perovskite films.
Precursor Solution Preparation:
-
Dissolve methylammonium iodide (MAI) and lead chloride (PbCl₂) in a stoichiometric ratio (commonly 3:1 MAI:PbCl₂) in a polar aprotic solvent such as DMF or a mixture of DMF and DMSO.
-
Stir the solution, often with gentle heating (e.g., at 60-70°C), to ensure complete dissolution of the precursors.
Thin Film Deposition:
-
Spin-coat the precursor solution onto the desired substrate.
-
An anti-solvent quenching step is frequently crucial for achieving high-quality films. This involves dispensing a nonpolar solvent (e.g., toluene (B28343) or chlorobenzene) onto the spinning substrate towards the end of the spin-coating process.
-
Anneal the film at temperatures typically between 100°C and 150°C to promote crystal growth and remove residual solvent.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the distinct logical flows of the one-step solution-based synthesis for each precursor.
Caption: Workflow for Lead Acetate-Based Perovskite Synthesis.
Caption: Workflow for Lead Chloride-Based Perovskite Synthesis.
Performance and Morphological Data
The choice of lead precursor has a profound impact on the morphological and performance characteristics of the resulting perovskite films and solar cells.
Morphological Comparison
| Parameter | Lead Acetate-Derived Films | Lead Chloride-Derived Films |
| Grain Size | Generally larger, contributing to reduced grain boundary density.[1][4] | Can be smaller, potentially leading to more grain boundaries and defect sites. |
| Surface Roughness | Ultrasmooth and uniform surfaces are often achieved.[3] | Surface morphology can be less uniform, with a higher likelihood of pinholes. |
| Film Coverage | Excellent surface coverage with fewer pinholes.[3][4] | Achieving full coverage can be more challenging and often requires process optimization. |
Photovoltaic Performance Comparison
| Parameter | Lead Acetate-Based PSCs | Lead Chloride-Based PSCs |
| Power Conversion Efficiency (PCE) | Up to 21.0% (for FAPbI₃-CsPbI₃).[2] A champion device with Cs-doping reached 18.02%.[7] | A well-established precursor in high-efficiency cells, with performance comparable to other lead halides. |
| Open-Circuit Voltage (Voc) | 0.98 V (for Cs-doped MAPbI₃).[7] | Varies depending on the specific composition and device architecture. |
| Short-Circuit Current Density (Jsc) | 21.08 mA·cm⁻² (for Cs-doped MAPbI₃).[7] | Dependent on film quality and light absorption. |
| Fill Factor (FF) | 0.75 (for Cs-doped MAPbI₃).[7] | Highly sensitive to film morphology and defect density. |
Signaling Pathways and Logical Relationships
The underlying chemical reactions and transformations differ significantly between the two precursor systems.
Caption: Comparative Reaction Pathways.
Conclusion
The use of this compound, as represented by lead acetate, presents a compelling alternative to the conventional lead chloride precursor for perovskite synthesis. The advantages of improved film morphology, better crystallization control, and the formation of volatile byproducts contribute to the fabrication of high-performance and stable perovskite solar cells.[2][3][5] While lead chloride remains a widely used and effective precursor, the non-halide route offers a promising avenue for simplifying the manufacturing process and enhancing device quality, particularly for large-scale production.[2][8][9] Researchers are encouraged to consider the specific requirements of their application when selecting a lead precursor, with lead carboxylates offering a versatile and potent option for advancing perovskite optoelectronics.
References
- 1. Anti-solvent assisted treatment for improved morphology and efficiency of lead acetate derived perovskite solar cells [ccspublishing.org.cn]
- 2. mercomindia.com [mercomindia.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. Scalable Lead Acetate-Based Perovskite Thin Films Prepared via Controlled Nucleation and Growth under Near Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Lead Oleate: A Comparative Guide to Byproduct Analysis
For researchers, scientists, and drug development professionals, the purity of precursor materials is paramount. In the synthesis of lead oleate (B1233923), a common precursor in the fabrication of perovskite nanocrystals and other advanced materials, the presence of byproducts can significantly impact the quality and performance of the final product. This guide provides a comparative analysis of common synthesis methods for lead oleate, focusing on the identification and implications of reaction byproducts, supported by experimental data and detailed protocols.
The synthesis of this compound is not a singular path. Researchers typically employ one of two primary methods: the reaction of lead (II) oxide (PbO) or lead (II) acetate (B1210297) with oleic acid. While both routes yield the desired this compound, they are accompanied by the formation of distinct byproducts that necessitate purification steps. Understanding these byproducts and the methods to mitigate their presence is crucial for achieving high-purity this compound and ensuring reproducibility in subsequent applications.
Comparison of this compound Synthesis Methods and Byproducts
The choice of lead precursor directly influences the byproduct profile of the synthesis. The following table summarizes the key differences between the two most common methods.
| Synthesis Method | Lead Precursor | Primary Byproduct(s) | Key Considerations |
| Oxide Route | Lead (II) Oxide (PbO) | Water (H₂O) | The reaction is driven by the removal of water, often requiring elevated temperatures and/or vacuum.[1] Incomplete removal of water can affect reaction kinetics and product purity. |
| Acetate Route | Lead (II) Acetate | Acetic Acid (CH₃COOH) | Acetic acid is a volatile byproduct that must be removed, typically by heating under vacuum.[2] Residual acetic acid can act as an impurity in downstream applications. |
Beyond these primary byproducts, unreacted starting materials, such as excess oleic acid, can also be present in the final product mixture. The molar ratio of oleic acid to the lead precursor is a critical parameter that can influence the formation of byproducts and the overall purity of the this compound.[3][4] For instance, in the context of PbS quantum dot synthesis, clusters or oligomers of this compound have been identified as byproducts, with their concentration increasing with higher concentrations of oleic acid.[3][4]
Impact of Byproducts on Material Performance
The presence of byproducts and impurities can have a cascading effect on the synthesis of downstream materials. For example, in the production of perovskite nanocrystals, the purity of the this compound precursor is critical for controlling the size, shape, and optical properties of the final nanocrystals. Residual water, acetic acid, or even variations in the coordination environment of the lead ions due to different oleate species can lead to inconsistencies and reduced performance.
Purification methods are therefore a critical part of the synthesis protocol. Washing the crude product with solvents like ethanol (B145695) or hexane (B92381) is a common practice to remove unreacted oleic acid and other soluble impurities.[1][5][6]
Experimental Protocols
To aid researchers in establishing robust and reproducible synthesis procedures, detailed experimental protocols for the two primary methods of this compound synthesis are provided below.
Protocol 1: Synthesis of this compound from Lead (II) Oxide (Oxide Route)
This protocol is adapted from a standard procedure used for the preparation of this compound for PbS nanocrystal synthesis.[6]
Materials:
-
Lead (II) oxide (PbO)
-
Oleic acid (technical grade, 90%)
-
1-octadecene (ODE)
Procedure:
-
In a three-neck round-bottom flask, combine PbO, oleic acid, and ODE.
-
Equip the flask with a reflux condenser, a thermometer, and a connection to a vacuum/inert gas manifold.
-
Heat the mixture with stirring to 95 °C under vacuum for 1 hour. This step is crucial for removing water formed during the reaction and any residual water from the reagents.
-
The reaction is complete when the solution becomes clear, indicating the formation of this compound.
-
The resulting this compound solution in ODE is typically used directly in subsequent reactions.
Protocol 2: Synthesis of this compound from Lead (II) Acetate (Acetate Route)
This protocol is based on a method used for the synthesis of two-dimensional PbI₂ nanostructures.[2]
Materials:
-
Lead (II) acetate trihydrate
-
Oleic acid
Procedure:
-
Dissolve lead acetate trihydrate in oleic acid in a three-neck flask equipped with a condenser, septum, and thermocouple.
-
Heat the mixture to 80 °C under a nitrogen atmosphere until the solution turns clear.
-
Apply a vacuum to the flask to remove the acetic acid generated during the reaction. This is typically done for 1.5 hours.
-
After removing the acetic acid, backfill the flask with nitrogen. The this compound in oleic acid is then ready for use.
Analytical Characterization
To ensure the quality and purity of the synthesized this compound, analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are invaluable.
-
FTIR Spectroscopy: Can be used to confirm the formation of this compound by identifying the characteristic carboxylate stretching frequencies and to detect the presence of unreacted oleic acid.[3][4][6]
-
NMR Spectroscopy: Provides detailed information about the chemical environment of the oleate molecules and can be used to identify and quantify different oleate species, including those that may be considered byproducts.[2][3][4]
Visualizing the Experimental Workflow
To provide a clear overview of the synthesis and analysis process, the following diagram illustrates the general workflow for this compound synthesis and byproduct characterization.
Caption: Workflow for this compound Synthesis and Analysis.
Alternative Synthesis Approaches
While the oxide and acetate routes are prevalent, other methods for synthesizing metal carboxylates exist that may offer advantages in terms of purity and byproduct profiles. These include:
-
Ion Exchange Method: This technique involves the reaction of an alkali or alkaline earth metal oleate with a metal inorganic compound in a biphasic solvent system. This method can yield high-purity metal oleates.[1]
-
Thermal Decomposition of Organometallic Compounds: This approach involves heating an organometallic compound with a stoichiometric excess of a carboxylic acid. A key advantage is that it can produce the metal carboxylate in situ without the need for additional purification steps.[7]
These alternative methods, while potentially more complex or costly, may be valuable for applications demanding the highest purity of this compound, thereby minimizing the impact of byproducts on the final material's performance. The choice of synthesis method will ultimately depend on the specific requirements of the application, including purity needs, cost, and scalability.
References
- 1. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]
- 2. Insights into the formation mechanism of two-dimensional lead halide nanostructures - Nanoscale (RSC Publishing) DOI:10.1039/C7NR09564C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 6. rsc.org [rsc.org]
- 7. WO2015187544A1 - Synthesis of metal carboxylate compounds - Google Patents [patents.google.com]
A Comparative Guide to Lead Oleate Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results using lead oleate (B1233923) precursors in nanoparticle synthesis. It offers an objective comparison with alternative lead precursors, supported by experimental data, to inform methodological choices in materials science and drug delivery research.
Performance in Materials Science: Perovskite and Quantum Dot Synthesis
Lead oleate is a widely utilized precursor in the synthesis of lead-based perovskite nanocrystals and quantum dots due to its high reactivity and ability to form stable colloidal solutions. However, alternative precursors such as lead chloride (PbCl₂) and lead acetate (B1210297) (Pb(OAc)₂) are also commonly employed, each offering distinct advantages in controlling nanoparticle properties.
Quantitative Comparison of Lead Precursors in Nanoparticle Synthesis
The choice of lead precursor significantly impacts the resulting nanoparticle's size, size distribution, and photoluminescence quantum yield (PLQY). The following table summarizes a comparison of key performance metrics for different lead precursors in the synthesis of perovskite and PbS quantum dots.
| Precursor | Nanoparticle Type | Average Size (nm) | Size Distribution | Photoluminescence Quantum Yield (PLQY) | Key Advantages & Disadvantages |
| This compound (Pb(oleate)₂) ** | PbS QDs | 2.8 - 3.1[1] | Narrow | >40%[2] | Advantages: High reactivity, good control over size.[3] Disadvantages: Can lead to excess precursor residue if not purified properly.[4] |
| Lead Chloride (PbCl₂) | PbS QDs | Varies with temp. | Narrow | High, with good stability[2][5] | Advantages: Produces well-passivated surfaces, leading to high stability.[2][5] Disadvantages: May require higher temperatures for precursor dissolution. |
| Lead Acetate (Pb(OAc)₂) | CH₃NH₃PbI₃ Perovskite | Larger grain size | Broader | Comparable to PbCl₂ | Advantages: Good solubility, results in high solar cell efficiency.[3][5] Disadvantages: Can lead to broader size distributions. |
| Benzoyl Halides (with Pb(OAc)₂) ** | CsPbX₃ Perovskites | 10 - 15 | Narrow | Up to 92%[6][7] | Advantages: Allows for halide-rich environment, leading to high PLQY and stability.[6][7] Disadvantages: Requires synthesis of the benzoyl halide precursor.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible nanoparticle synthesis. Below are representative protocols for the "hot-injection" synthesis of lead-based nanoparticles using different precursors.
Protocol 1: Synthesis of PbS Quantum Dots using this compound
-
This compound Preparation: 0.45 g of lead(II) oxide (PbO) is mixed with 2-20 g of oleic acid (OA) and 10 g of 1-octadecene (B91540) (ODE).[3]
-
The mixture is heated to 110°C under vacuum for 20 minutes to obtain a clear solution.[3]
-
The temperature is then adjusted to the desired injection temperature (95–185°C).[3]
-
Injection: A solution of 210 μL of bis(trimethylsilyl) sulfide (B99878) ((TMS)₂S) in 5 mL of ODE is swiftly injected into the this compound solution.[3]
-
The reaction is quenched by removing the heat source.[3]
Protocol 2: Synthesis of CsPbX₃ Perovskite Nanocrystals using Lead Acetate and Benzoyl Halides
-
Precursor Solution: 16 mg of cesium carbonate, 76 mg of lead acetate trihydrate, 0.3 mL of oleic acid (OA), 1 mL of oleylamine (B85491) (OLAM), and 5 mL of 1-octadecene (ODE) are loaded into a three-neck flask.[6]
-
The mixture is dried under vacuum for 1 hour at 130°C.[6]
-
The temperature is then increased to 165–200°C under a nitrogen atmosphere.[6]
-
Injection: The desired amount of the benzoyl halide precursor (e.g., 0.6 mmol of benzoyl bromide) is swiftly injected.[6]
-
The reaction is cooled in an ice-water bath.
Application in Drug Delivery Systems
While lead-based nanoparticles are less common in drug delivery due to toxicity concerns, the principles of nanoparticle synthesis using different precursors are relevant. The choice of precursor can influence particle size, surface chemistry, and stability, which are critical parameters for drug delivery applications. Direct comparative studies of different lead precursors for drug delivery are limited. However, we can infer potential performance based on their behavior in other synthetic systems. Oleate-based precursors, for instance, are integral to the formation of lipid-based nanoparticles.
Inferred Performance Comparison for Drug Delivery Applications
| Precursor | Expected Particle Size Control | Expected Stability | Potential for Surface Functionalization | Relevance to Drug Delivery |
| This compound | Good, allows for tuning of nanoparticle size. | High, due to the oleate capping ligand. | High, the oleate ligand can be exchanged for other functional molecules. | The oleate component is analogous to lipids used in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[8] |
| Lead Chloride | Moderate, can be influenced by temperature and ligand concentration. | High, can form a passivating shell.[5] | Moderate, surface chemistry is dominated by halide ions. | Less direct relevance compared to oleate, but stable nanoparticles are desirable for controlled release. |
| Lead Acetate | Broader size distribution may be less ideal for targeted delivery. | Moderate, dependent on the capping ligands used. | High, acetate is a labile ligand that can be easily exchanged. | The resulting nanoparticles would require significant surface modification for drug delivery applications. |
General Experimental Protocol for Nanoparticle Characterization in Drug Delivery
The following protocol outlines standard procedures for characterizing nanoparticles intended for drug delivery applications.
-
Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle dispersion in an appropriate medium (e.g., deionized water). Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential to assess size, size distribution, and surface charge.[9]
-
-
Morphological Characterization:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the nanoparticle dispersion onto a carbon-coated copper grid and allow it to dry. Observe the morphology, size, and shape of the nanoparticles.[9]
-
-
In Vitro Drug Release Study:
-
Method: Dialysis bag method.
-
Procedure: Place a known amount of the drug-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off. Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring. Withdraw aliquots at predetermined time intervals and analyze the drug concentration.[9]
-
Toxicity Profile
The toxicity of lead is a major concern for biomedical applications. While there is extensive research on the general toxicity of lead, direct comparative studies on the toxicity of nanoparticles synthesized from different lead precursors are scarce. Available research suggests that the toxicity can be influenced by the lead compound itself and the resulting nanoparticle's stability and surface chemistry.
For instance, a study comparing lead acetate and lead nitrate (B79036) found that lead nitrate produced greater changes in skin histology and proteomic profiles.[10] In the context of perovskite precursors, both lead-based and some lead-free alternatives like bismuth have shown cytotoxicity.[11] One study indicated that inhaled lead oxide nanoparticles can disrupt the PI3K/Akt/mTOR signaling pathway, suggesting a potential mechanism of neurotoxicity.[12]
Visualizing Experimental Workflows and Biological Interactions
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates a generalized "hot-injection" synthesis workflow applicable to various lead precursors.
Caption: Generalized workflow for hot-injection synthesis of lead-based nanoparticles.
Hypothesized Signaling Pathway of Lead Nanoparticle-Induced Cytotoxicity
Based on limited data for lead-containing nanoparticles, the following diagram illustrates a potential signaling pathway involved in cytotoxicity. It is important to note that this is a generalized pathway and may vary depending on the specific nanoparticle and cell type.
Caption: Hypothesized signaling pathway for lead nanoparticle-induced cytotoxicity.
Conclusion
The selection of a lead precursor is a critical parameter in the synthesis of lead-based nanoparticles, significantly influencing their physicochemical properties and performance in various applications. For materials science applications like perovskite solar cells and quantum dots, this compound and lead acetate offer high reactivity and good performance, while lead chloride provides enhanced stability. In the context of drug delivery, while direct comparative data is lacking, the principles of nanoparticle synthesis suggest that oleate-based precursors may offer advantages in creating stable, functionalizable nanocarriers analogous to established lipid-based systems. The inherent toxicity of lead remains a significant barrier to the widespread biomedical application of these nanoparticles, and further research into the differential toxicity of nanoparticles derived from various precursors is warranted. This guide provides a foundational framework for researchers to make informed decisions in the selection of lead precursors for their specific research needs.
References
- 1. medium.com [medium.com]
- 2. [PDF] Effect of different lead precursors on perovskite solar cell performance and stability | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of different lead precursors on perovskite solar cell performance and stability - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in the design of solid lipid nanoparticles and nanostructured lipid carriers for targeting brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the Performance of Lead-based and Lead-free Inorganic Perovskite Solar Cell Using SCAPS-1D – NanoWorld Journal [jnanoworld.com]
- 10. graphviz.org [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhaled Lead Nanoparticles Enter the Brain through the Olfactory Pathway and Induce Neurodegenerative Changes Resembling Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of Lead Oleate and Other Lead Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced toxicity profiles of different chemical compounds is paramount. This guide provides a comparative analysis of the toxicity of lead oleate (B1233923) against other common lead compounds, namely lead acetate, lead chloride, and lead oxide. The information is presented to facilitate informed decisions in research and development settings where lead-containing compounds may be considered.
The toxicity of lead compounds is a significant concern due to their potential to cause a range of adverse health effects, including neurotoxicity, nephrotoxicity, and reproductive toxicity. While the toxicity of inorganic lead compounds is well-documented, the specific profile of organolead compounds like lead oleate is less comparatively characterized. This guide aims to bridge this gap by summarizing available data on acute toxicity, cytotoxicity, and genotoxicity.
Quantitative Toxicity Data
The following table summarizes the available quantitative data for the acute and in vitro toxicity of this compound and other selected lead compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.
| Compound | Chemical Formula | Acute Oral LD50 (Species) | Cytotoxicity (IC50) |
| This compound | Pb(C₁₈H₃₃O₂)₂ | 8000 mg/kg (mouse)[1] | Data not available |
| Lead Acetate | Pb(C₂H₃O₂)₂ | 4665 mg/kg (rat, male) | Data not available |
| Lead Chloride | PbCl₂ | 1947 mg/kg (rat)[2] | Data not available |
| Lead Oxide (PbO) | PbO | >2000 mg/kg (rat)[3] | Data not available |
| Lead Nitrate (B79036) | Pb(NO₃)₂ | 48h-LD50: 35.5 ± 9.2 µg/mL (HepG2 cells)[4][5] | 24h LD50: 49.0 ± 18.0 µg/mL; 72h LD50: 3.5 ± 0.7 µg/mL (HepG2 cells)[6] |
Note: The LD50 for lead nitrate is presented in µg/mL from an in vitro study on HepG2 cells and is not a traditional oral LD50 value from animal studies. Direct comparison with the in vivo LD50 values of the other compounds is therefore not appropriate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of standard protocols for key experiments cited in the assessment of lead compound toxicity.
Acute Oral Toxicity Testing (Following OECD Guideline 423)
The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[4][7]
-
Animal Selection: Healthy, young adult rodents (typically rats), from a single strain are used.[5]
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[8]
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is typically limited, for example, to 1 mL/100g of body weight for rodents in the case of aqueous solutions.[5]
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[8]
-
Stepwise Procedure: The study proceeds in a stepwise manner using a minimum number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the subsequent dose level.[8]
-
Endpoint: The test allows for the classification of the substance into a toxicity class based on the observed mortality at different dose levels.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Adherent cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., lead compounds) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vitro Genotoxicity Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[9][10]
-
Cell Preparation: A single-cell suspension is prepared from the cell culture or tissue of interest.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt concentration) to break down the cell and nuclear membranes, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and further than undamaged DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA).[10]
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.
Visualizing Experimental Workflows and Cellular Pathways
To further elucidate the processes involved in toxicity assessment and the cellular mechanisms of lead-induced damage, the following diagrams are provided.
Caption: Comparative workflow for in vivo and in vitro toxicity assessment of lead compounds.
Caption: Signaling pathway of lead-induced apoptosis involving the Bcl-2 family.
Discussion and Conclusion
The available data suggest that this compound exhibits lower acute oral toxicity in mice compared to the inorganic lead compounds tested in rats. However, the lack of comprehensive in vitro cytotoxicity and genotoxicity data for this compound makes a direct and robust comparison challenging. The toxicity of lead compounds is influenced by factors such as solubility and bioavailability, which can differ significantly between organic and inorganic forms.
The provided experimental protocols offer a standardized framework for generating further comparative data. Future research should focus on conducting head-to-head toxicity studies of this compound and other lead compounds in the same experimental systems, including a variety of cell lines relevant to potential target organs. This will enable a more definitive assessment of their relative risks.
The visualization of the experimental workflow highlights the multi-faceted approach required for a thorough toxicological evaluation. The depicted apoptotic pathway underscores a key mechanism by which lead compounds can induce cell death, providing a potential target for mechanistic studies and the development of therapeutic interventions for lead poisoning.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biotechnologia-journal.org [biotechnologia-journal.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. A comparative in vitro study of the toxic potency of five inorganic lead compounds on a rat liver epithelial cell line (REL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitovation.com [scitovation.com]
- 9. Lead-induced cytotoxicity and transcriptional activation of stress genes in human liver carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lead Oleate-Based Synthesis Protocols: Benchmarking for Enhanced Reproducibility
For researchers, scientists, and drug development professionals, the synthesis of monodisperse, high-quality nanoparticles is paramount. Lead oleate-based protocols are widely employed for the production of a variety of nanoparticles, including lead sulfide (B99878) (PbS), lead selenide (B1212193) (PbSe), and lead-based perovskite nanocrystals. However, achieving consistent and reproducible results remains a significant challenge. This guide provides an objective comparison of common this compound-based synthesis protocols, supported by experimental data, to empower researchers in selecting and optimizing methods for improved reproducibility.
Key Factors Influencing Reproducibility
The reproducibility of this compound-based nanoparticle synthesis is highly sensitive to several experimental parameters. Understanding and controlling these factors is crucial for obtaining consistent results. Key sources of irreproducibility include the purity of precursors, the formation of the lead oleate (B1233923) complex, the ratio of oleic acid to other reactants, and the chosen synthesis method (e.g., hot-injection vs. heat-up).[1]
The choice of lead precursor, such as lead(II) oxide (PbO), lead(II) acetate (B1210297) (Pb(OAc)₂), or lead(II) chloride (PbCl₂), directly impacts the formation of the this compound precursor. For instance, the reaction of PbO with oleic acid can produce water as a byproduct, which can influence the subsequent nanocrystal growth.[2] Incomplete conversion of precursors to this compound can lead to inconsistencies in the final product.[3] Furthermore, the concentration of oleic acid not only serves as a ligand to stabilize the nanoparticles but also influences their size and morphology.[4]
Comparative Analysis of Synthesis Protocols
To facilitate a clear comparison, this guide summarizes key synthesis protocols for PbS, PbSe, and perovskite nanocrystals in the following tables. These tables highlight the precursors, solvents, reaction conditions, and reported outcomes, providing a snapshot of the current state of the art.
Lead Sulfide (PbS) Quantum Dot Synthesis
| Protocol Reference | Lead Precursor | Sulfur Precursor | Solvent | Key Synthesis Parameters | Reported Size (nm) | Size Distribution | Reported Yield |
| Hines et al. (modified)[4] | PbO | Bis(trimethylsilyl) sulfide ((TMS)₂S) | 1-Octadecene (B91540) (ODE) | Injection Temp: 95-185 °C, variable oleic acid | Tunable | Narrow | High |
| Hendricks et al.[5] | PbO | Thioacetamide (B46855) | Toluene (B28343), Diphenyl ether, Trioctylphosphine (B1581425) | Reaction Temp: 85 °C, 1 hour | 4 - 10 | ≤60 meV exciton (B1674681) peak width | Moderate |
| Huang et al.[6] | PbCl₂ | Thioacetamide | Oleylamine (B85491) (OLA) | Heat-up method, optimum growth temp. | Tunable | High | ~80% |
Lead Selenide (PbSe) Quantum Dot Synthesis
| Protocol Reference | Lead Precursor | Selenium Precursor | Solvent | Key Synthesis Parameters | Reported Size (nm) | Size Distribution | Reported Yield |
| Steckel et al.[7] | Pb(OAc)₂·3H₂O | Diphenylphosphine selenide | 1-Octadecene (ODE), Trioctylphosphine (TOP) | Injection Temp: 180 °C | Not specified | Monodisperse | Not specified |
| Murray et al. (modified) | Pb(oleate)₂ (pre-formed) | N-cyclohexylpyrrolidine-1-carboselenoamide | Hexadecane, Diphenyl ether | Injection Temp: 100 °C | 7 | Low | Not specified |
| Colloidal Synthesis[8] | Lead(II) oleate | Not specified | Not specified | Not specified | 7.1 ± 1.1 | Not specified | Not specified |
Cesium Lead Bromide (CsPbBr₃) Perovskite Nanocrystal Synthesis
| Protocol Reference | Lead Precursor | Cesium Precursor | Solvent | Key Synthesis Parameters | Reported Size (nm) | Size Distribution | Reported Yield |
| Protesescu et al.[9] | PbBr₂ | Cesium oleate | 1-Octadecene (ODE) | Hot-injection at 140-200 °C | 4 - 15 | Monodisperse nanocubes | High |
| Lu et al.[3] | PbBr₂ | Cesium carbonate (to form Cs-oleate in situ) | 1-Octadecene (ODE) | Hot-injection, 1:5 Cs:Oleic Acid ratio | Not specified | High | Not specified |
| Upscaled Synthesis[10] | PbBr₂ | Cesium oleate | 1-Octadecene (ODE), Oleylamine, Oleic acid | Underpressure-assisted hot-injection | Not specified | High | Tens of grams per batch |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in their replication and adaptation.
Protocol 1: Synthesis of Oleate-Capped PbS Nanocrystals (Hendricks et al. inspired)
1. Preparation of this compound Precursor:
-
In a three-necked flask, combine 1.5 mmol of lead(II) oxide (PbO), 4.0 mmol of oleic acid, and 5.0 mL of 1-octadecene (ODE).
-
Heat the mixture to 95 °C under vacuum with stirring for 1 hour until a clear solution is formed.
-
Cool the solution to 85 °C under a nitrogen atmosphere.
2. Preparation of Sulfur Precursor:
-
In a separate vial, dissolve ~0.5 mmol of thioacetamide in 0.25 mL of dimethylformamide (DMF).
-
Add 3.0 mL of trioctylphosphine (TOP) and 2.0 mL of diphenyl ether (DPE) and stir until fully mixed.
3. Nanocrystal Synthesis:
-
Rapidly inject the sulfur precursor solution into the stirring this compound solution at 85 °C.
-
Maintain the reaction temperature at 85 °C for 1 hour to allow for nanocrystal growth.
-
Quench the reaction by placing the flask in an ice bath.
4. Purification:
-
Add excess acetone (B3395972) to the cooled solution to precipitate the PbS nanocrystals.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the nanocrystal pellet with acetone and re-disperse in a non-polar solvent like toluene.
Protocol 2: Synthesis of CsPbBr₃ Perovskite Nanocrystals (Protesescu et al. inspired)
1. Preparation of Cesium Oleate Precursor:
-
In a flask, mix cesium carbonate (Cs₂CO₃) and oleic acid in a 1:5 molar ratio with 1-octadecene (ODE).
-
Heat the mixture under vacuum at 120 °C for 30 minutes, then under nitrogen at 150 °C until the Cs₂CO₃ has fully reacted to form a clear solution of cesium oleate.
2. Nanocrystal Synthesis:
-
In a separate three-necked flask, dissolve lead(II) bromide (PbBr₂) in ODE with equimolar amounts of oleic acid and oleylamine at 120 °C under vacuum.
-
Once the PbBr₂ is fully dissolved, raise the temperature to 140-200 °C under a nitrogen atmosphere.
-
Swiftly inject the pre-heated cesium oleate solution into the hot PbBr₂ solution.
-
Immediately cool the reaction mixture in an ice bath to quench the reaction (typically within 5-10 seconds).
3. Purification:
-
Add methyl acetate to the crude solution to precipitate the CsPbBr₃ nanocrystals.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the nanocrystals in a non-polar solvent like toluene or hexane.
Visualizing Synthesis Workflows and Influencing Factors
To better illustrate the experimental processes and the interplay of different parameters, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Rapid and facile synthesis of high-quality, oleate-capped PbS nanocrystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Low cost and large scale synthesis of PbS quantum dots with hybrid surface passivation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. On the Formation of Honeycomb Superlattices from PbSe Quantum Dots: The Role of Solvent-Mediated Repulsion and Facet-to-Facet Attraction in NC Self-Assembly and Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to TEM Analysis of Lead Sulfide Nanoparticles from Lead Oleate and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lead sulfide (B99878) (PbS) nanoparticles synthesized using lead oleate (B1233923) and other common lead precursors. The objective is to offer a clear comparison of the resulting nanoparticle characteristics, primarily determined through Transmission Electron Microscopy (TEM), supported by detailed experimental data and protocols.
Data Presentation: Comparative TEM Analysis of PbS Nanoparticles
The following table summarizes the quantitative data obtained from TEM analysis of PbS nanoparticles synthesized from different lead precursors. It is important to note that the experimental conditions in the cited literature vary, which can influence the results.
| Lead Precursor | Sulfur Precursor | Synthesis Method | Average Particle Size (nm) | Size Distribution | Morphology | Reference |
| Lead Oleate (from PbO) | Bis(trimethylsilyl) sulfide ((TMS)₂S) | Hot-Injection | ~4 | Not Specified | Faceted | [1] |
| This compound (from PbO) | Thioacetamide (B46855) | Hot-Injection | 4 - 10 | ≤60 meV (Exciton Absorption Peak) | Not Specified | [2] |
| Lead Chloride (PbCl₂) | Sulfur in Oleylamine (B85491) | Hot-Injection (80°C, 1 min) | 5.7 | Broad | Quantum Dots | [3] |
| Lead Bromide (PbBr₂) | Sulfur in Oleylamine | Hot-Injection (80°C, 1 min) | 4.1 | Narrower than PbCl₂ | Quantum Dots | [3] |
| Lead Acetate (B1210297) (Pb(OAc)₂) | Thioacetamide | Chemical Bath Deposition | < 10 | Not Specified | Clusters of small nanoparticles | [4] |
| Lead Nitrate (Pb(NO₃)₂) | Sodium Sulfide (Na₂S) | Chemical Route (Room Temp.) | Nanoscale (180-320 nm aggregates) | Not Specified | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of PbS nanoparticles from various precursors are provided below.
Synthesis of PbS Nanoparticles using this compound Precursor (Hot-Injection Method)
This protocol is adapted from the synthesis of oleate-capped PbS quantum dots.
Materials:
-
Lead(II) oxide (PbO)
-
Oleic acid (OA)
-
1-octadecene (B91540) (ODE)
-
Bis(trimethylsilyl) sulfide ((TMS)₂S)
Procedure:
-
A mixture of PbO, oleic acid, and 1-octadecene is heated to 100°C under an inert atmosphere (e.g., Argon) for one hour to form a this compound solution.
-
The temperature is then adjusted to the desired injection temperature (e.g., 90°C).
-
A solution of (TMS)₂S in a suitable solvent is rapidly injected into the hot this compound solution.
-
The reaction is allowed to proceed for a specific time to control the growth of the nanoparticles. The growth can be quenched by cooling the reaction mixture.
-
The synthesized PbS nanoparticles are precipitated by adding a non-solvent like methanol and collected by centrifugation.
-
The nanoparticles are then washed and can be redispersed in a non-polar solvent like toluene for further analysis.[6]
Synthesis of PbS Nanoparticles using Lead Chloride Precursor (Hot-Injection Method)
This protocol is based on a comparative study of different lead halide precursors.
Materials:
-
Lead(II) chloride (PbCl₂)
-
Oleylamine
-
Sulfur
-
Toluene
Procedure:
-
A solution of PbCl₂ in oleylamine is prepared in a three-necked flask and degassed.
-
The solution is heated to the desired reaction temperature (e.g., 80°C) under a nitrogen atmosphere.
-
A separate solution of sulfur in oleylamine is prepared.
-
The sulfur-oleylamine solution is swiftly injected into the hot PbCl₂-oleylamine solution.
-
The reaction is allowed to proceed for a specific duration (e.g., 1 minute) before being quenched.
-
The resulting PbS quantum dots are purified by precipitation with ethanol and redispersion in toluene.[3]
Synthesis of PbS Nanoparticles using Lead Acetate Precursor (Chemical Bath Deposition)
This method is a room-temperature synthesis approach.
Materials:
-
Lead(II) acetate (Pb(CH₃COO)₂)
-
Thioacetamide (TAA)
-
Polyethyleneimine (PEI) as a complexing agent
-
Acetylacetone as a dispersant agent
Procedure:
-
An aqueous solution of lead acetate is prepared.
-
Polyethyleneimine is added as a complexing agent, followed by the addition of thioacetamide as the sulfur source.
-
Acetylacetone is used as a dispersant.
-
The reaction is carried out at room temperature for a short duration (e.g., 10 minutes).
-
The resulting PbS nanoparticles can be collected and purified.[4]
TEM Sample Preparation and Analysis
Procedure:
-
A dilute dispersion of the synthesized PbS nanoparticles in a volatile solvent (e.g., toluene or hexane) is prepared.
-
A drop of the dispersion is placed onto a carbon-coated copper TEM grid.
-
The solvent is allowed to evaporate completely, leaving the nanoparticles deposited on the grid.
-
The grid is then loaded into the TEM for analysis.
-
Images are acquired at different magnifications to observe the morphology, size, and size distribution of the nanoparticles.
-
Image analysis software is used to measure the diameters of a statistically significant number of nanoparticles to determine the average size and size distribution.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the comparative analysis.
References
Safety Operating Guide
Proper Disposal Procedures for Lead Oleate
The following guide provides essential safety and logistical information for the proper disposal of lead oleate (B1233923), a hazardous substance requiring specialized handling. These procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
Immediate Safety and Handling
Lead oleate is classified as a hazardous material, posing significant health risks. It is harmful if swallowed or inhaled, a suspected carcinogen and mutagen, and can cause reproductive toxicity[1]. Adherence to strict safety protocols is mandatory.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols[2][3].
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes safety glasses with side shields, chemical-resistant gloves, and a lab coat or disposable coveralls[2][3]. If there is a risk of exceeding exposure limits, a full-face respirator may be necessary[2].
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling the substance and before leaving the laboratory. Do not eat, drink, or smoke in areas where this compound is handled[3].
-
Heat and Ignition: Avoid high temperatures, which can produce toxic lead fumes[3]. Use non-sparking tools and prevent fire caused by electrostatic discharge[2].
| Hazard Profile & Safety Requirements for this compound | |
| Primary Hazards | Harmful if swallowed or inhaled, suspected carcinogen, suspected mutagen, reproductive toxin[1]. Environmental Toxin[4]. |
| Engineering Controls | Handle exclusively in a chemical fume hood or other suitable containment device[3]. |
| Required PPE | Safety glasses with side shields, chemical-resistant gloves, lab coat or disposable coveralls[3]. |
| Handling Precautions | Avoid formation of dust and aerosols. Avoid contact with skin and eyes[2]. |
| Storage | Store in a tightly closed, secondary containment container in a designated, labeled area[3]. |
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Under no circumstances should this compound or its rinseates be disposed of down the drain [2][3][4].
-
Waste Collection:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials[3]. This area should be clearly marked as a hazardous waste accumulation site.
-
-
Arranging for Disposal:
Spill and Decontamination Procedures
Any spill of a lead compound must be treated as a major spill event and reported immediately[3].
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, use an absorbent material. For solid spills, carefully sweep up the material with a wet brush to avoid generating dust[4].
-
Collect all cleanup materials in a designated hazardous waste container[4].
-
-
Decontamination:
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Lead Oleate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of lead oleate (B1233923), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling lead oleate, a comprehensive approach to personal protection is crucial to minimize exposure. This includes protection for the respiratory system, hands, eyes, and body.
Summary of Personal Protective Equipment (PPE) for this compound
| Protection Type | Recommended Equipment | Standard/Specification |
| Respiratory Protection | Full-face respirator | If exposure limits are exceeded or symptoms occur.[1] |
| P100 or equivalent filter respirator | For areas with lead dust or fumes.[2] | |
| Powered Air Purifying Respirator (PAPR) | As an option for respiratory protection.[3] | |
| Hand Protection | Chemical impermeable gloves | Required for handling.[1] |
| Fire/flame resistant and impervious gloves | Should be inspected prior to use.[1] | |
| EU Directive 89/686/EEC and EN 374 | The selected gloves must satisfy these specifications.[1] | |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Face shield and safety glasses | Use equipment tested and approved under government standards.[4] | |
| Body Protection | Fire/flame resistant and impervious clothing | To prevent skin contact.[1] |
| Disposable coveralls, foot, and head covers | To be worn in the work area.[3] | |
| Lab coat | At a minimum for handling lead-containing chemicals.[5] |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational workflow is essential for minimizing the risks associated with this compound.
Detailed Experimental Protocol:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required PPE as specified in the table above.[5][6] This includes a lab coat, chemical-resistant gloves, and safety goggles at a minimum.[5]
-
Ensure the designated work area, preferably a chemical fume hood or an area with local exhaust ventilation, is clean and prepared.[5][7]
-
-
Handling :
-
Post-Handling :
-
Clean the work surfaces using wet wipes to avoid the dispersal of lead dust.[2][5]
-
Collect all waste, including contaminated PPE, and place it in a suitable, closed container for disposal.[1]
-
Immediately wash hands and any other potentially exposed skin with soap and water.[2][5]
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1][7]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Contact Information:
-
During business hours (M-F/8-5), call Environmental Health & Safety at 206-543-7262.[4]
-
After hours, call 206-685-UWPD (8973) to be routed to EH&S staff on call.[4]
-
For any injury or exposure, call 911.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] Drench the affected area with plenty of water for at least 10 minutes.[8] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill Response Workflow:
Detailed Spill Protocol:
-
Assess and Evacuate : Immediately assess the extent of the spill. Evacuate all non-essential personnel from the area.[1]
-
Protective Equipment : Before attempting to clean the spill, don the appropriate personal protective equipment, including chemical-impermeable gloves and a respirator if necessary.[1]
-
Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Cleanup : Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Decontamination : Clean the affected area thoroughly.
-
Disposal : Keep the chemical in suitable and closed containers for disposal.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection : All lead-containing chemical waste must be treated as hazardous waste.[5] Collect all waste, including contaminated PPE, cleaning materials, and any residual this compound, in a sealable, compatible container.[7]
-
Labeling and Storage : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[7] Store the sealed container in a designated, secure area away from incompatible materials.
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[1]
-
Contaminated Packaging : Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dhhs.ne.gov [dhhs.ne.gov]
- 3. Personal Protective Equipment - Bridge Lead Removal and General Site Safety - FHWA-RD-98-179 [fhwa.dot.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. drexel.edu [drexel.edu]
- 8. Emergency Protocol for Labs, Workshops and Associated Stores [warwick.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
